molecular formula C16H22BrClN2 B15619852 Desformylflustrabromine hydrochloride CAS No. 951322-11-5

Desformylflustrabromine hydrochloride

Cat. No.: B15619852
CAS No.: 951322-11-5
M. Wt: 357.7 g/mol
InChI Key: GEZWEAPBLKXKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desformylflustrabromine hydrochloride is a useful research compound. Its molecular formula is C16H22BrClN2 and its molecular weight is 357.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZWEAPBLKXKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Desformylflustrabromine Hydrochloride: A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of α4β2 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desformylflustrabromine (B1197942) hydrochloride (dFBr) is a novel positive allosteric modulator (PAM) that exhibits high selectivity for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] As a PAM, dFBr does not directly activate the receptor but rather enhances the response to the endogenous neurotransmitter, acetylcholine (ACh).[2][3] This mechanism of action has positioned dFBr as a promising therapeutic candidate for a range of neurological and psychiatric disorders, including cognitive impairment and addiction, by offering a more nuanced modulation of the cholinergic system compared to direct agonists.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of dFBr, detailing its pharmacological characteristics, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Positive Allosteric Modulation of α4β2 nAChRs

Desformylflustrabromine hydrochloride's primary mechanism of action is the potentiation of ACh-induced responses at α4β2 nAChRs.[1] It binds to an allosteric site on the receptor, distinct from the orthosteric binding site for ACh. This binding event induces a conformational change in the receptor that increases the efficacy and/or potency of ACh.

A key characteristic of dFBr's action is its bell-shaped dose-response curve. At lower concentrations (typically <10 μM), dFBr potentiates ACh-induced currents, while at higher concentrations (>10 μM), it exhibits inhibitory effects.[1] This suggests a dual mechanism of action, with potentiation and inhibition likely mediated by different binding sites or mechanisms.[1] The inhibitory component appears to be dependent on membrane potential and may result from open-channel block by dFBr and ACh.[1]

Notably, dFBr potentiates both known isoforms of the α4β2 nAChR: the high-sensitivity (HS) (α4)2(β2)3 and the low-sensitivity (LS) (α4)3(β2)2 stoichiometries.[7][8] It has also been shown to be selective for α4β2 receptors over other nAChR subtypes such as α7 and α3β4.[1][3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the α4β2 nicotinic acetylcholine receptor.

dFBr_Mechanism receptor Orthosteric Site Allosteric Site Ion Channel Potentiation Potentiation of Cation Influx (Na+, Ca2+) receptor:ion->Potentiation Enhances Opening Inhibition Inhibition (at high conc.) Channel Block receptor:ion->Inhibition Blocks ACh Acetylcholine (ACh) ACh->receptor:ortho Binds dFBr dFBr dFBr->receptor:allo Binds (Low Conc.) dFBr->receptor:ion Binds (High Conc.)

Mechanism of dFBr at the α4β2 nAChR.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Potentiation of α4β2 nAChRs
ParameterValueCell SystemAgonistNotesReference
Peak Potentiation>265%Xenopus oocytes expressing α4β2 nAChRs100 μM AChAchieved with 3 μM dFBr.[1]
EC500.2 μMXenopus oocytes expressing α4β2 nAChRsAcetylcholine[9]
EC50 (5-bromo dFBr)0.4 μMXenopus oocytes expressing α4β2 nAChRsAcetylcholineAnalogue with more than twice the efficacy of dFBr.[9]
Table 2: In Vivo Efficacy in Animal Models
Animal ModelSpeciesdFBr DoseEffectNotesReference
Nicotine (B1678760) Self-AdministrationRatNot specifiedSuppressed nicotine self-administration.[4]
Nicotine WithdrawalMouse1 mg/kgReversed over 90% of somatic signs of nicotine withdrawal.[8]
Novel Object Recognition Task (NORT)Rat1.0 and 3.0 mg/kgAttenuated delay-induced impairment in NORT performance.[4]
Attentional Set-Shifting Task (ASST)RatNot specifiedFacilitated cognitive flexibility.[4]
Ketamine- and Scopolamine-induced cognitive deficitsRat1.0 and 3.0 mg/kgReversed deficits in object recognition memory.[4]
Neuropathic Pain (Chronic Constriction Injury)Mouse9 mg/kg (s.c.)Potentiated nicotine-evoked antiallodynia.Pretreatment with dFBr enhanced the effect of nicotine.[10]
Voluntary Ethanol (B145695) ConsumptionRatNot specifiedSelectively reduced ethanol but not sucrose (B13894) consumption.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This in vitro technique is fundamental for characterizing the modulatory effects of compounds on ion channels.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_perfusion Drug Application cluster_analysis Data Analysis Oocyte_Harvest Harvest Oocytes from Xenopus laevis cRNA_Injection Inject cRNA for α4 and β2 nAChR subunits Oocyte_Harvest->cRNA_Injection Incubation Incubate for 24-72 hours at 19°C cRNA_Injection->Incubation Oocyte_Placement Place oocyte in recording chamber Incubation->Oocyte_Placement Impale Impale with two electrodes (Voltage and Current) Oocyte_Placement->Impale Voltage_Clamp Clamp membrane potential (e.g., -70 mV) Impale->Voltage_Clamp Baseline Record baseline current Voltage_Clamp->Baseline Agonist_Application Apply ACh to elicit a control response Baseline->Agonist_Application Washout Washout with buffer Agonist_Application->Washout Coapplication Co-apply ACh and dFBr Washout->Coapplication Measure_Current Measure peak inward current Coapplication->Measure_Current Normalization Normalize responses to control ACh application Measure_Current->Normalization Dose_Response Construct dose-response curves and calculate EC50/IC50 Normalization->Dose_Response

Workflow for TEVC electrophysiology.

Protocol Details:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs. They are then defolliculated, typically using collagenase treatment.

  • cRNA Injection: Complementary RNA (cRNA) encoding the α4 and β2 subunits of the nAChR are injected into the oocytes.[1] A total of 50 nl of cRNA at a concentration of 300 ng/μl is a typical injection volume.[1]

  • Incubation: The injected oocytes are incubated for 24 to 72 hours at approximately 19°C to allow for receptor expression on the oocyte membrane.[1]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a holding potential, commonly -70 mV.

  • Drug Application: Agonists (e.g., ACh) and modulators (dFBr) are applied via the perfusion system. Responses are measured as the peak inward current elicited by the agonist. To assess potentiation, responses to the co-application of ACh and dFBr are compared to the responses to ACh alone.[1]

  • Data Analysis: The recorded currents are analyzed to determine parameters such as the percentage of potentiation, EC50 (for agonists and potentiators), and IC50 (for antagonists or high-concentration inhibition).[1]

Novel Object Recognition Task (NORT)

This behavioral assay assesses learning and memory in rodents.

NORT_Workflow cluster_habituation Habituation Phase cluster_training Training/Acquisition Phase (T1) cluster_testing Testing Phase (T2) cluster_analysis Data Analysis Habituation Allow rat to explore an empty open-field arena Drug_Admin Administer dFBr or vehicle Habituation->Drug_Admin Object_Intro Place two identical objects in the arena Drug_Admin->Object_Intro Exploration Allow rat to explore the objects for a set time Object_Intro->Exploration Delay Inter-trial interval (delay) Exploration->Delay Object_Swap Replace one of the familiar objects with a novel object Delay->Object_Swap Re_Exploration Allow rat to explore the objects Object_Swap->Re_Exploration Record_Time Record time spent exploring each object Re_Exploration->Record_Time Discrimination_Index Calculate Discrimination Index: (Time_novel - Time_familiar) / (Time_novel + Time_familiar) Record_Time->Discrimination_Index

Workflow for the Novel Object Recognition Task.

Protocol Details:

  • Habituation: Rats are habituated to the testing arena (an open field) in the absence of any objects for a defined period to reduce novelty-induced stress.

  • Drug Administration: this compound (e.g., 1.0 and 3.0 mg/kg) or a vehicle is administered to the rats, typically via intraperitoneal injection, a set time before the training phase.[4]

  • Training Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes). The time spent exploring each object is recorded.

  • Retention Interval (Delay): The rat is returned to its home cage for a specified delay period.

  • Testing Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index is calculated to quantify memory. A higher discrimination index, indicating more time spent with the novel object, is indicative of better memory.

Therapeutic Implications and Future Directions

The selective potentiation of α4β2 nAChRs by this compound presents a compelling therapeutic strategy. By enhancing the physiological effects of endogenous acetylcholine, dFBr may offer a more subtle and potentially safer approach to treating cholinergic deficits compared to direct-acting agonists.[4] Preclinical evidence strongly supports its potential in:

  • Cognitive Enhancement: By improving performance in tasks of learning and memory, dFBr could be a candidate for treating cognitive impairments in disorders such as Alzheimer's disease and schizophrenia.[5]

  • Addiction Treatment: Its ability to reduce nicotine self-administration and withdrawal symptoms, as well as decrease voluntary ethanol consumption, highlights its potential as a novel therapy for substance use disorders.[4][6][8]

  • Neuropathic Pain: The potentiation of nicotine's antiallodynic effects suggests a role for dFBr in the management of chronic pain states.[10]

Future research should focus on further elucidating the precise binding site of dFBr on the α4β2 receptor, exploring its pharmacokinetic and pharmacodynamic profile in more detail, and conducting further preclinical studies to validate its efficacy and safety in a wider range of disease models. The development of analogues with improved efficacy and pharmacokinetic properties, such as 5-bromo dFBr, also represents a promising avenue for drug development.[9]

References

Desformylflustrabromine: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (B1197942) (dFBr) is a marine-derived indole (B1671886) alkaloid that has garnered significant attention as a selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. This technical guide provides a comprehensive overview of the discovery and natural origin of dFBr, its chemical properties, and its detailed mechanism of action as a modulator of cholinergic signaling. The document summarizes key quantitative data from electrophysiological and binding assays and outlines the primary experimental protocols used in its characterization. Furthermore, it presents a visual representation of the associated signaling pathway to facilitate a deeper understanding of its biological function.

Discovery and Origin

Desformylflustrabromine was first isolated from the marine bryozoan Flustra foliacea, a seaweed-like animal colony commonly found in the North Sea.[1][2][3] This organism is a rich source of various bioactive indole alkaloids, with dFBr being one of the notable compounds identified.[4] Its discovery as a potent and selective modulator of nAChRs has spurred further investigation into its therapeutic potential, particularly in the context of neurological disorders where cholinergic transmission is dysregulated, such as Alzheimer's disease and nicotine (B1678760) addiction.[1][3][5][6]

Chemical Properties

Desformylflustrabromine is an N-methyltryptamine (NMT) derivative and an indole alkaloid.[1] Its chemical structure is characterized by a brominated indole core with a prenyl group at the 2-position and an N-methylethanamine side chain at the 3-position.

Table 1: Chemical and Physical Properties of Desformylflustrabromine

PropertyValueReference
IUPAC Name 2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine[1]
Molecular Formula C₁₆H₂₁BrN₂[1][2]
Molar Mass 321.262 g·mol⁻¹[1][2]
CAS Number 474657-72-2[1]
Hydrochloride M.Wt 357.72 g·mol⁻¹
Hydrochloride Formula C₁₆H₂₁BrN₂.HCl

Biological Activity and Mechanism of Action

Desformylflustrabromine is a selective positive allosteric modulator (PAM) of α4β2 neuronal nicotinic acetylcholine receptors.[1][4][6][7][8][9][10][11][12] It has also demonstrated PAM activity at the α2β2 nAChR subtype.[1][3] Unlike agonists that directly activate the receptor, dFBr binds to an allosteric site, a location distinct from the acetylcholine (ACh) binding site, and enhances the receptor's response to ACh.[4][5] This potentiation is characterized by an increase in the efficacy of ACh, leading to a greater ion flow through the channel for a given concentration of the agonist.[4][5]

At lower concentrations (typically in the nanomolar to low micromolar range), dFBr potentiates ACh-induced currents.[4][8][9] However, at higher concentrations (>10 µM), it exhibits an inhibitory effect.[5][8][9][12][13] This inhibition is thought to be mediated by a different mechanism, likely an open-channel block, where the dFBr molecule physically occludes the ion pore.[5][8][12][13] The potentiation mechanism is proposed to involve a shift in the receptor's conformational equilibrium from a desensitized state to an open state.[5][8][9][12]

The binding site for the positive allosteric modulation of dFBr on the α4β2 receptor is believed to be located at an allosteric cleft that includes the β2 subunit.[5]

Signaling Pathway

The primary signaling pathway influenced by Desformylflustrabromine is the cholinergic signaling cascade mediated by α4β2 nicotinic acetylcholine receptors. In the central nervous system, these receptors are ligand-gated ion channels that play a crucial role in synaptic transmission. The binding of acetylcholine opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the neuronal membrane and subsequent downstream signaling events. dFBr enhances this process by increasing the probability of channel opening in the presence of ACh.

Desformylflustrabromine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Action Potential Causes Release nAChR α4β2 nAChR (Resting State) nAChR_Open α4β2 nAChR (Open State) nAChR->nAChR_Open Conformational Change Depolarization Membrane Depolarization nAChR_Open->Depolarization Cation Influx (Na+, Ca2+) Signaling Downstream Signaling Depolarization->Signaling dFBr_Site Allosteric Site dFBr_Site->nAChR_Open Enhances Opening (Potentiation) ACh_Synapse->nAChR Binds to Orthosteric Site dFBr dFBr dFBr->dFBr_Site Binds to

Caption: Signaling pathway of Desformylflustrabromine at the α4β2 nAChR.

Quantitative Data

The biological activity of Desformylflustrabromine has been quantified through various in vitro assays. The following tables summarize key findings from the literature.

Table 2: Binding Affinities and Inhibitory Concentrations of Desformylflustrabromine

ParameterReceptor/AssayValueReference
Kᵢ α4β2 nAChR3400 nM[4]
Kᵢ α7 nAChR>50,000 nM[4]
IC₅₀ [³H]epibatidine binding at rat α4β2 nAChRs3.4 µM[4]
IC₅₀ Inhibitory component on α4β2 nAChRs150 ± 0.2 µM[4]
IC₅₀ Inhibition of human muscle (αβεδ) nAChRs~1 µM[13]
IC₅₀ Inhibition of Torpedo (αβγδ) nAChRs0.1 µM
IC₅₀ [³H]phencyclidine binding (desensitized state)4 µM[13]
IC₅₀ [³H]tetracaine binding (resting state)60 µM[13]
IC₅₀ [³H]ACh binding1 mM[13]
IC₅₀ Inhibition of α2β2 nAChRs11.3 ± 2.3 µM[3]

Table 3: Potentiation Effects of Desformylflustrabromine

ParameterReceptor/ConditionValueReference
pEC₅₀ α4β2 nAChR (LS isoform)6.4 ± 0.2[14]
pEC₅₀ α4β2 nAChR (HS isoform)5.6 ± 0.2[14]
EC₅₀ Potentiation of α4β2 nAChRs120 ± 0.6 nM[4]
EC₅₀ Potentiation of α4β2 nAChRs0.2 µM[10]
EC₅₀ Potentiation of α2β2 nAChRs446 ± 124 nM[3]
Max Potentiation α4β2 nAChRs (with 100 µM ACh)295 ± 67%[4]
Max Potentiation α4β2 nAChRs (HS isoform)350 ± 20%[14]
Max Potentiation α4β2 nAChRs (LS isoform)350 ± 30%[14]
Max Potentiation α4β2 nAChRs>265%[5][8][9][12]
Max Potentiation α2β2 nAChRs (with 100 µM ACh)127 ± 18%[3]
ACh EC₅₀ Shift α4β2 nAChRsFrom 24 µM to 12 µM (with dFBr)[4]
ACh EC₅₀ Shift α2β2 nAChRsFrom 50.3 ± 3.8 µM to 18.2 ± 2.3 µM (with 1 µM dFBr)[3]

Experimental Protocols

The primary experimental technique used to characterize the modulatory effects of Desformylflustrabromine on nicotinic acetylcholine receptors is two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the ion flow (current) through nAChRs expressed in the oocyte membrane in response to the application of acetylcholine, both in the presence and absence of Desformylflustrabromine.

Methodology:

  • Receptor Expression:

    • Complementary RNA (cRNA) encoding the human α4 and β2 (or other desired) nAChR subunits are synthesized in vitro from linearized cDNA templates.[5]

    • Xenopus laevis oocytes are harvested and prepared.

    • A specific ratio of α4 and β2 cRNA is injected into the oocytes to express a predominance of either the high-sensitivity (HS) or low-sensitivity (LS) isoform of the α4β2 receptor.[5] For example, a 1:5 ratio of α4:β2 cRNA is used for the HS isoform, and a 5:1 ratio for the LS isoform.[5]

    • The injected oocytes are incubated for several days to allow for receptor expression and insertion into the cell membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the target nAChRs is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte membrane potential is clamped at a specific holding potential, typically around -60 mV.[3]

  • Drug Application and Data Acquisition:

    • Acetylcholine (ACh) at a specific concentration (e.g., a concentration that elicits a submaximal response, such as EC₇₅) is applied to the oocyte to establish a baseline current response.[5]

    • Desformylflustrabromine is then co-applied with ACh at various concentrations.[5]

    • The resulting changes in the peak amplitude and desensitization kinetics of the ACh-induced current are recorded.

    • Dose-response curves are generated by plotting the potentiation or inhibition of the current as a function of the dFBr concentration.[4] From these curves, parameters such as EC₅₀ (for potentiation) and IC₅₀ (for inhibition) are calculated.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cDNA nAChR Subunit cDNA (e.g., α4, β2) cRNA In Vitro Transcription to cRNA cDNA->cRNA Injection Inject cRNA into Oocytes cRNA->Injection Oocyte_Prep Harvest and Prepare Xenopus Oocytes Oocyte_Prep->Injection Incubation Incubate for Receptor Expression Injection->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Clamping Insert Electrodes and Voltage Clamp (-60mV) Placement->Clamping Application Apply ACh ± dFBr Clamping->Application Recording Record Ion Current Application->Recording Measurement Measure Peak Current and Kinetics Recording->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response Calculation Calculate EC₅₀/IC₅₀ and % Potentiation Dose_Response->Calculation

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Conclusion

Desformylflustrabromine, a natural product from the marine bryozoan Flustra foliacea, represents a significant lead compound in the development of therapeutics targeting the cholinergic system. Its well-characterized role as a selective positive allosteric modulator of α4β2 nicotinic acetylcholine receptors provides a valuable pharmacological tool for studying nAChR function and a potential avenue for treating neurological and psychiatric disorders. The detailed understanding of its mechanism of action, supported by robust quantitative data and established experimental protocols, paves the way for future structure-activity relationship studies and the design of novel, more potent, and selective modulators.

References

Chemical structure and synthesis of Desformylflustrabromine HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Desformylflustrabromine (B1197942) HCl: Chemical Structure and Synthesis

Introduction

Desformylflustrabromine hydrochloride (dFBr HCl) is a marine alkaloid originally isolated from the bryozoan Flustra foliacea. It has garnered significant interest within the scientific community as a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are widely distributed in the central nervous system and are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, nicotine (B1678760) addiction, and autism.[3] As a PAM, dFBr enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor itself, offering a promising therapeutic strategy with potentially fewer side effects than direct agonists.[4][5] This guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental protocols related to Desformylflustrabromine HCl.

Chemical Structure

Desformylflustrabromine HCl is the hydrochloride salt of a brominated indole (B1671886) alkaloid.[1][6] Its chemical formula is C₁₆H₂₁BrN₂·HCl, and it has a molecular weight of 357.72 g/mol .[2] The core structure consists of a 6-bromoindole (B116670) moiety substituted at the 2-position with a 2-methylbut-3-en-2-yl (prenyl) group and at the 3-position with an N-methylethanamine side chain.

Systematic Name: {2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]ethyl}(methyl)amine;hydrochloride[7] Alternate Name: 6-Bromo-2-(1,1-dimethyl-2-propenyl)-N-1H-indole-3-ethanamine hydrochloride[2]

Physicochemical Properties

The physicochemical properties of Desformylflustrabromine HCl are summarized in the table below. The hydrochloride salt form enhances its water solubility, which is crucial for experimental and potential therapeutic applications.[1][6]

PropertyValueReference(s)
CAS Number 951322-11-5[7]
Molecular Formula C₁₆H₂₁BrN₂·HCl[2]
Molecular Weight 357.72 g/mol [7]
Appearance Solid Powder[7]
Purity ≥98%[7]
Solubility H₂O: 5 mg/mL (13.98 mM); DMSO: ≥105 mg/mL (293.53 mM)[7]
Storage Dry, dark, and at -20°C for long-term storage[7]

Synthesis of Desformylflustrabromine HCl

The synthesis of Desformylflustrabromine HCl has been described in the literature, providing a reliable method for obtaining this compound for research purposes.[6][8] The process begins with 6-bromoindole and proceeds through several key steps to construct the final molecule.

Synthetic Workflow

The overall synthetic strategy involves the initial formation of a tryptamine (B22526) intermediate, followed by protection of the amine, introduction of the prenyl group, and subsequent deprotection and salt formation.

G cluster_0 Step 1: Tryptamine Formation (Speeter/Anthony Synthesis) cluster_1 Step 2: Amine Protection cluster_2 Step 3: Prenylation cluster_3 Step 4: Deprotection and Salt Formation Bromoindole 6-Bromoindole GlyoxylylChloride 6-Bromo-3-glyoxylyl chloride Bromoindole->GlyoxylylChloride 1. Oxalyl chloride, Et₂O Glyoxylamide N-Methyl-6-bromo-3- glyoxylamide GlyoxylylChloride->Glyoxylamide 2. MeNH₂/H₂O Tryptamine N-Methyl-6-bromo- tryptamine Glyoxylamide->Tryptamine 3. DMEA-alane reduction BocTryptamine Boc-protected tryptamine Tryptamine->BocTryptamine (Boc)₂O, Et₃N, DMF PrenylatedIndole Prenylated Boc-protected intermediate BocTryptamine->PrenylatedIndole 1. tBuOCl, -78°C 2. Prenyl 9-BBN, -78°C dFBr_base Desformylflustrabromine (Free Base) PrenylatedIndole->dFBr_base TFA, CH₂Cl₂ dFBr_HCl Desformylflustrabromine HCl dFBr_base->dFBr_HCl HCl/Et₂O G ACh Acetylcholine (ACh) Receptor α4β2 nAChR (Resting State) ACh->Receptor Binds to orthosteric site ActivatedReceptor α4β2 nAChR (Open State) dFBr dFBr HCl (PAM) dFBr->Receptor Binds to allosteric site Receptor->ActivatedReceptor Channel Gating (Potentiated) IonFlux Cation Influx (Na⁺, Ca²⁺) ActivatedReceptor->IonFlux Opens Ion Channel Depolarization Neuronal Depolarization IonFlux->Depolarization Response Enhanced Cholinergic Neurotransmission Depolarization->Response G cluster_0 Oocyte Preparation cluster_1 Receptor Expression cluster_2 Electrophysiological Recording cluster_3 Data Analysis Harvest Harvest Ovarian Lobes from Xenopus laevis Collagenase Collagenase Treatment (1.5 mg/ml) Harvest->Collagenase Select Select Stage IV-V Oocytes Collagenase->Select Inject Microinject Oocytes with cRNA (50 nL) Select->Inject cRNA Prepare cRNA transcripts (e.g., human α4, β2) cRNA->Inject Incubate Incubate at 19°C for 24-72 hours Inject->Incubate Clamp Mount Oocyte in Vertical Flow Chamber Incubate->Clamp Perfuse Perfuse with ND-96 Buffer Clamp->Perfuse Record Perform Two-Electrode Voltage Clamp Perfuse->Record Apply Co-apply ACh and dFBr HCl Record->Apply Analyze Fit Concentration-Response Curves (e.g., GraphPad Prism) Apply->Analyze Determine Determine pEC₅₀ / IC₅₀ and Max Potentiation Analyze->Determine

References

Desformylflustrabromine's Selectivity Profile for Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desformylflustrabromine (B1197942) (dFBr), a marine-derived indole (B1671886) alkaloid, has emerged as a significant modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive technical overview of its selectivity and activity across various nAChR subtypes. Exhibiting a complex pharmacological profile, dFBr primarily functions as a potent positive allosteric modulator (PAM) of neuronal α4β2 and α2β2 nAChRs.[1][2][3] However, at higher concentrations, it demonstrates inhibitory effects on these and other subtypes, including the α7 and muscle-type nAChRs.[1] This dual activity underscores the importance of concentration-dependent effects in the evaluation of dFBr's therapeutic potential. This guide synthesizes the current quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Quantitative Analysis of Desformylflustrabromine Activity

The selectivity of dFBr is quantitatively defined by its potency and efficacy at different nAChR subtypes. The following tables summarize the key findings from electrophysiological and binding assays.

Table 1: Positive Allosteric Modulation of Neuronal nAChRs by dFBr
Receptor SubtypeStoichiometryAgonistdFBr ConcentrationEffectEC₅₀ of dFBr (Potentiation)Reference
α4β2Not SpecifiedAcetylcholine (ACh)3 µM>265% potentiation of ACh-induced current~0.2 µM[2][4][5]
α2β2Not SpecifiedAcetylcholine (ACh)1 µMIncreased apparent affinity and efficacy of AChNot Reported[3]

Note: The potentiation of α4β2 receptors by dFBr is characterized by a bell-shaped dose-response curve, with potentiation observed at concentrations below 10 µM.[4]

Table 2: Inhibitory Activity of dFBr across nAChR Subtypes
Receptor SubtypeSpeciesEffectIC₅₀Reference
α4β2HumanInhibition at concentrations >10 µM (open-channel block)Not Specified[2][4]
α7HumanInhibition of ACh-induced current44 µM[6]
Muscle-type (α1β1δε)HumanInhibition~1 µM[1]
Muscle-type (Torpedo)Torpedo californicaInhibition of ion channel blockers4 µM ([³H]phencyclidine, desensitized state)[1]
Muscle-type (Torpedo)Torpedo californicaInhibition of ion channel blockers60 µM ([³H]tetracaine, resting state)[1]

Experimental Protocols

The characterization of dFBr's activity on nAChR subtypes has predominantly relied on two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is the gold standard for studying the function of ion channels expressed in Xenopus oocytes.[7][8][9]

Objective: To measure the ion flow through nAChRs in response to acetylcholine and the modulatory effects of dFBr.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs.[10][11] The oocytes are then treated with collagenase to remove the follicular layer.[10]

  • cRNA Injection: Synthetic complementary RNA (cRNA) encoding the desired human nAChR subunits (e.g., α4 and β2) are microinjected into the oocytes.[4] To study different receptor stoichiometries, such as the high-sensitivity (HS) and low-sensitivity (LS) isoforms of α4β2, biased ratios of α4:β2 cRNA are injected (e.g., 1:5 for HS and 5:1 for LS).[2]

  • Incubation: The injected oocytes are incubated for 24 to 72 hours at approximately 19°C to allow for receptor expression on the oocyte membrane.[4]

  • Electrophysiological Recording:

    • An oocyte expressing the target nAChR is placed in a recording chamber continuously perfused with a recording buffer (e.g., ND-96).[6][12]

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[7] These electrodes are filled with a high concentration salt solution, typically 3 M KCl.[6]

    • The oocyte's membrane potential is clamped at a holding potential, usually -60 mV.[6]

    • The agonist (e.g., acetylcholine) is applied to the oocyte, causing the nAChR channels to open and ions to flow across the membrane, generating a current.

    • To study the modulatory effects of dFBr, it is co-applied with the agonist.[6]

    • The resulting currents are recorded and analyzed to determine parameters such as the potentiation of the agonist response or the inhibition of the current.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a receptor.

Objective: To characterize the binding of dFBr to the nAChR, particularly in different conformational states.

Methodology:

  • Membrane Preparation: Membranes rich in the target nAChR (e.g., from Torpedo electric organ or cells expressing the receptor) are prepared.[1][13]

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]phencyclidine or [³H]tetracaine) that binds to a specific site on the receptor (in this case, the ion channel).[1]

  • Competition Assay: The incubation is performed in the presence of varying concentrations of dFBr. dFBr competes with the radioligand for binding to the channel.

  • Separation and Scintillation Counting: The bound and free radioligand are separated (e.g., by centrifugation). The amount of radioactivity in the membrane pellet is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of dFBr that inhibits 50% of the specific binding of the radioligand (IC₅₀), which reflects the binding affinity of dFBr to that site.[13]

Signaling Pathways and Experimental Visualization

Signaling Pathway of nAChR Modulation by dFBr

The following diagram illustrates the general mechanism of nAChR activation and its modulation by dFBr.

nAChR_Modulation cluster_0 Neuronal Membrane ACh Acetylcholine (Agonist) nAChR nAChR (α4β2) ACh->nAChR Binds to Orthosteric Site dFBr_PAM dFBr (PAM) dFBr_PAM->nAChR Binds to Allosteric Site Channel_Open Channel Open dFBr_PAM->Channel_Open Enhances Opening dFBr_Blocker dFBr (Channel Blocker) dFBr_Blocker->Channel_Open Blocks Pore nAChR->Channel_Open Conformational Change Channel_Closed Channel Closed Channel_Open->Channel_Closed Desensitization/Deactivation Ion_Influx Cation Influx (Na+, Ca2+) Channel_Open->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization

Caption: Mechanism of dFBr's dual action on α4β2 nAChRs.

Experimental Workflow for dFBr Characterization

The following diagram outlines the typical experimental workflow for assessing the selectivity of a compound like dFBr.

Experimental_Workflow cluster_workflow dFBr Selectivity Profiling Workflow start Synthesize or Isolate dFBr cRNA_prep Prepare cRNA for nAChR Subunits (α4, β2, α7, etc.) start->cRNA_prep binding_assay Radioligand Binding Assay - Prepare nAChR Membranes - Competition with dFBr start->binding_assay injection Microinject cRNA into Oocytes cRNA_prep->injection oocyte_prep Harvest and Prepare Xenopus Oocytes oocyte_prep->injection expression Incubate Oocytes for Receptor Expression injection->expression tevc Two-Electrode Voltage Clamp (TEVC) - Apply ACh +/- dFBr - Record Currents expression->tevc data_analysis Data Analysis - Determine EC₅₀, IC₅₀, Emax tevc->data_analysis binding_assay->data_analysis conclusion Determine Selectivity Profile data_analysis->conclusion

Caption: Workflow for characterizing dFBr's nAChR subtype selectivity.

Conclusion

Desformylflustrabromine exhibits a distinct and complex selectivity profile for nAChR subtypes. It is a potent positive allosteric modulator of α4β2 and α2β2 nAChRs, enhancing the effects of acetylcholine at low micromolar and sub-micromolar concentrations.[2][3][5] This positive modulatory effect is a promising avenue for therapeutic development, potentially offering a more nuanced approach to enhancing cholinergic neurotransmission than direct agonists.[14][15][16] However, its inhibitory activity at higher concentrations across multiple nAChR subtypes, including neuronal and muscle receptors, highlights the critical importance of dose selection and the potential for off-target effects.[1][4][6] The detailed experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic window and potential clinical applications of desformylflustrabromine and its analogues.

References

Desformylflustrabromine Hydrochloride (dFBr-HCl) Binding Sites on α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine hydrochloride (dFBr-HCl) is a selective positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), the predominant heteromeric nAChR subtype in the human brain.[1][2] As a PAM, dFBr-HCl enhances the receptor's response to the endogenous agonist acetylcholine (ACh) without directly activating the receptor itself.[3][4] This modulation occurs at an allosteric binding site, distinct from the orthosteric site where ACh binds.[1][2] The α4β2 nAChR is a critical target in the development of therapeutics for a range of neurological and psychiatric disorders, including nicotine (B1678760) addiction, Alzheimer's disease, Parkinson's disease, and autism.[1][4][[“]] This technical guide provides an in-depth overview of the current understanding of the dFBr-HCl binding sites on α4β2 nAChRs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed molecular interactions and experimental workflows.

Introduction to α4β2 nAChR Stoichiometry and Allosteric Modulation

The α4β2 nAChR is a pentameric ligand-gated ion channel composed of five subunits arranged around a central ion pore.[1] These receptors primarily exist in two stoichiometries with differing sensitivities to ACh: a high-sensitivity (HS) isoform, typically with a (α4)2(β2)3 subunit arrangement, and a low-sensitivity (LS) isoform, with a (α4)3(β2)2 arrangement.[1][4] The subunit arrangement creates various interfaces, with the orthosteric ACh binding sites located at the α4(+)/β2(-) interfaces.[4]

Allosteric modulators like dFBr-HCl bind to sites topographically distinct from the ACh binding pocket, influencing receptor function by altering agonist affinity, efficacy, or channel gating kinetics.[1][6] Positive allosteric modulation of α4β2 nAChRs is a promising therapeutic strategy as it offers the potential for greater subtype selectivity and a reduced side-effect profile compared to direct-acting agonists.[3][7]

The Putative dFBr-HCl Binding Site on the α4β2 Receptor

Current research suggests that the binding site for dFBr-HCl is located at interfaces containing the β2 subunit.[4][[“]] Specifically, the principal (+) face of the β2 subunit, which is not involved in ACh binding, has been identified as a key region for dFBr-HCl's modulatory activity.[4][[“]] This hypothesis is supported by site-directed mutagenesis studies that have identified several amino acid residues on the β2 subunit that, when mutated, significantly alter the potentiation of ACh-induced currents by dFBr-HCl.[4][[“]]

The proposed binding site for dFBr-HCl shares homology with the benzodiazepine (B76468) binding site on the GABA-A receptor.[4] The key amino acid residue identified as critical for dFBr-HCl's potency is β2(Y120) , located in loop B of the β2 subunit.[4][[“]] Mutation of this residue to alanine, β2(Y120A), dramatically reduces the potency of dFBr-HCl in both HS and LS receptor isoforms.[4][[“]]

Several other residues on the principal face of the β2 subunit, within loops A, B, and C, have also been shown to influence dFBr-HCl's modulatory effects, suggesting a broader interaction interface.[4][[“]] The involvement of the β2+/β2- interface, unique to the HS isoform, has also been proposed to contribute to the differential effects of dFBr-HCl on the two receptor stoichiometries.[4]

Quantitative Data on dFBr-HCl Modulation of α4β2 nAChRs

The following tables summarize the quantitative data from key studies investigating the effects of dFBr-HCl on wild-type and mutant α4β2 nAChRs expressed in Xenopus laevis oocytes.

Table 1: Potentiation of ACh-induced currents by dFBr-HCl on wild-type α4β2 nAChRs.

Receptor Isoform (α4:β2 cRNA ratio)pEC50 (± S.E.M.)Maximum Potentiation (% of control ± S.E.M.)
High-Sensitivity (1:5)5.6 ± 0.2350 ± 20
Low-Sensitivity (5:1)6.4 ± 0.2350 ± 30

Data sourced from Weltzin & Schulte, 2016.[4]

Table 2: Effects of β2 subunit mutations on the potency (pEC50) of dFBr-HCl.

MutationHigh-Sensitivity Isoform (pEC50 ± S.E.M.)Low-Sensitivity Isoform (pEC50 ± S.E.M.)
Wild-Type5.6 ± 0.26.4 ± 0.2
Y120ASignificantly eliminatedSignificantly eliminated

Note: The original study provides more extensive data on various mutations. This table highlights the most significant finding. For a comprehensive list of all mutations and their effects, please refer to the primary literature.[4][[“]]

Experimental Protocols

Expression of α4β2 nAChRs in Xenopus laevis Oocytes
  • Oocyte Preparation: Oocytes are surgically removed from anesthetized female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Complementary RNA (cRNA) for the human α4 and β2 nAChR subunits are injected into the oocytes. To express predominantly the high-sensitivity or low-sensitivity isoforms, biased ratios of α4 to β2 cRNA are used (e.g., 1:5 for HS and 5:1 for LS).[4]

  • Incubation: Injected oocytes are incubated in a nutrient-rich medium for 2-7 days to allow for receptor expression on the cell surface.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Oocyte Placement: An oocyte expressing the α4β2 nAChRs is placed in a recording chamber and continuously perfused with a saline solution.

  • Electrode Impalement: Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is typically held at -70 mV.

  • Drug Application: Solutions containing ACh, dFBr-HCl, or a combination of both are perfused over the oocyte.

  • Data Acquisition: The resulting ion currents flowing through the nAChRs are recorded. The peak current amplitude is measured to quantify the receptor's response.

  • Concentration-Response Curves: To determine the potency (EC50) and efficacy (maximum response) of dFBr-HCl, concentration-response curves are generated by applying a fixed concentration of ACh with varying concentrations of dFBr-HCl.[4]

Site-Directed Mutagenesis
  • Primer Design: Primers containing the desired mutation are designed to amplify the β2 subunit cDNA.

  • PCR Amplification: The β2 subunit cDNA is amplified using the mutagenic primers via polymerase chain reaction (PCR).

  • Transformation and Sequencing: The mutated cDNA is transformed into competent cells, and the sequence is verified to confirm the presence of the desired mutation.

  • cRNA Synthesis: The mutated β2 subunit cDNA is then used as a template to synthesize cRNA for injection into oocytes.

Visualizations

Proposed Binding Site of dFBr-HCl on the α4β2 nAChR

cluster_receptor α4β2 nAChR Pentamer α4_1 α4 β2_1 β2 α4_2 α4 β2_2 β2 β2_3 β2 (HS Isoform) ACh_site_1 Orthosteric Site (ACh Binding) ACh_site_1->α4_1 α4+/β2- interface ACh_site_1->β2_1 ACh_site_2 Orthosteric Site (ACh Binding) ACh_site_2->α4_2 α4+/β2- interface ACh_site_2->β2_2 dFBr_site_1 Putative Allosteric Site (dFBr Binding) dFBr_site_1->β2_1 β2+ face dFBr_site_2 Putative Allosteric Site (dFBr Binding) dFBr_site_2->β2_2 β2+ face

Caption: Putative binding sites of dFBr-HCl on the α4β2 nAChR.

Experimental Workflow for Investigating dFBr-HCl Binding

start Start mutagenesis Site-Directed Mutagenesis of β2 Subunit cDNA start->mutagenesis cRNA_synthesis cRNA Synthesis (Wild-Type & Mutant) mutagenesis->cRNA_synthesis oocyte_injection Oocyte Injection (α4 & β2 cRNA) cRNA_synthesis->oocyte_injection receptor_expression Receptor Expression (2-7 days) oocyte_injection->receptor_expression tevc Two-Electrode Voltage-Clamp (TEVC) Recording receptor_expression->tevc data_analysis Data Analysis (Concentration-Response Curves) tevc->data_analysis conclusion Identify Key Residues for dFBr-HCl Binding data_analysis->conclusion

Caption: Workflow for site-directed mutagenesis and TEVC studies.

Signaling Pathway of dFBr-HCl Modulation

ACh Acetylcholine (ACh) receptor α4β2 nAChR ACh->receptor Binds to Orthosteric Site dFBr dFBr-HCl dFBr->receptor Binds to Allosteric Site channel_opening Increased Channel Opening Frequency/ Prolonged Open Time receptor->channel_opening Potentiated Gating ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx cellular_response Enhanced Neuronal Excitability ion_influx->cellular_response

Caption: Allosteric modulation of α4β2 nAChR signaling by dFBr-HCl.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for studying the allosteric modulation of α4β2 nAChRs and holds therapeutic potential for treating various CNS disorders.[8][9] The current body of evidence strongly implicates the principal face of the β2 subunit as a key determinant of dFBr-HCl's binding and modulatory action.[4][[“]] However, the precise molecular interactions and the complete architecture of the binding pocket remain to be fully elucidated.

Future research efforts should focus on high-resolution structural studies, such as cryo-electron microscopy (cryo-EM), of the α4β2 receptor in complex with both ACh and dFBr-HCl. These studies would provide definitive structural information about the binding site and the conformational changes induced by dFBr-HCl. Additionally, computational modeling and molecular dynamics simulations can further refine our understanding of the ligand-receptor interactions at an atomic level. A comprehensive characterization of the dFBr-HCl binding site will be instrumental in the rational design of next-generation PAMs with improved subtype selectivity and therapeutic profiles.

References

In-depth Technical Guide: Neuroprotective Effects of Desformylflustrabromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine hydrochloride (dFBr-HCl) is a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), the most abundant subtype of nicotinic receptors in the brain. Emerging evidence suggests that dFBr-HCl possesses significant neuroprotective properties, positioning it as a promising therapeutic candidate for neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective effects of dFBr-HCl, with a focus on its potential applications in Alzheimer's disease, and its putative mechanisms for mitigating glutamate (B1630785) excitotoxicity and oxidative stress. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound (dFBr-HCl)

Desformylflustrabromine (dFBr) is a marine alkaloid originally isolated from the bryozoan Flustra foliacea. As a positive allosteric modulator, dFBr-HCl does not activate the α4β2 nAChR directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulatory action offers a more nuanced therapeutic approach compared to direct agonists, as it amplifies physiological cholinergic signaling without causing receptor desensitization. The α4β2 nAChRs are critically involved in cognitive processes, and their dysfunction is implicated in several neurological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Neuroprotective Effect Against β-Amyloid Toxicity

A hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) peptides, which leads to synaptic dysfunction and neuronal death. One of the key findings supporting the neuroprotective role of dFBr-HCl is its ability to counteract the inhibitory effects of the toxic Aβ₁₋₄₂ fragment on α4β2 and α2β2 nAChRs.

Quantitative Data

A study utilizing Xenopus oocytes expressing rat α4β2 and α2β2 nAChRs demonstrated that dFBr-HCl effectively prevents the Aβ₁₋₄₂-induced blockade of acetylcholine (ACh)-evoked currents.

Receptor SubtypeAgonistAβ₁₋₄₂ ConcentrationdFBr-HCl ConcentrationEffect on ACh-induced Current Blockade by Aβ₁₋₄₂
α4β2100 µM ACh100 nM1 µMPrevention of blockade
α2β2100 µM ACh100 nM1 µMPrevention of blockade

Table 1: Protective effect of dFBr-HCl against Aβ₁₋₄₂-induced inhibition of nAChR function.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the key steps for assessing the modulatory effect of dFBr-HCl on nAChRs expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2) and incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording. The membrane potential is typically held at -70 mV.

    • ACh is applied to elicit a baseline current response.

    • To assess the inhibitory effect of Aβ₁₋₄₂, oocytes are pre-incubated with the peptide before ACh application.

    • To evaluate the neuroprotective effect of dFBr-HCl, oocytes are co-incubated with Aβ₁₋₄₂ and dFBr-HCl prior to ACh application.

    • The resulting currents are recorded and analyzed to determine the extent of inhibition and its reversal.

Signaling Pathway Diagram

G cluster_0 Pathological Condition cluster_1 Therapeutic Intervention Abeta β-Amyloid (Aβ₁₋₄₂) nAChR α4β2 nAChR Abeta->nAChR blocks Inhibition Inhibition of ACh-mediated current nAChR->Inhibition Neuron Neuron Inhibition->Neuron leads to afunctional receptor dFBr dFBr-HCl dFBr->nAChR positively modulates ACh Acetylcholine (ACh) ACh->nAChR binds

Caption: dFBr-HCl counteracts Aβ₁₋₄₂-mediated inhibition of α4β2 nAChRs.

Potential Neuroprotection Against Glutamate Excitotoxicity

Glutamate excitotoxicity, a pathological process involving the overactivation of glutamate receptors, leads to excessive calcium influx and subsequent neuronal death. While direct studies on dFBr-HCl are pending, research on α4β2 nAChR activation provides a strong rationale for its potential protective role.

Proposed Mechanism of Action

Activation of α4β2 nAChRs can modulate the release of other neurotransmitters. Specifically, it has been shown to enhance GABAergic (inhibitory) transmission while concurrently reducing glutamatergic (excitatory) transmission in certain brain regions[1]. This shift in the excitatory/inhibitory balance could be a key mechanism for neuroprotection against glutamate-induced damage.

Signaling Pathway Diagram

G dFBr dFBr-HCl nAChR α4β2 nAChR dFBr->nAChR enhances ACh effect on GABA_neuron GABAergic Interneuron nAChR->GABA_neuron activates Glut_terminal Glutamatergic Terminal nAChR->Glut_terminal modulates GABA_release ↑ GABA Release GABA_neuron->GABA_release Glut_release ↓ Glutamate Release Glut_terminal->Glut_release Postsynaptic_neuron Postsynaptic Neuron Neuroprotection Neuroprotection Postsynaptic_neuron->Neuroprotection GABA_release->Postsynaptic_neuron inhibits Glut_release->Postsynaptic_neuron reduces excitation of

Caption: Proposed mechanism of dFBr-HCl in mitigating glutamate excitotoxicity.

Experimental Protocol: Assessing Neuroprotection in Neuronal Cell Culture
  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of dFBr-HCl for a specified period (e.g., 24 hours).

  • Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.

  • Assessment of Cell Viability:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells.

  • Measurement of Intracellular Calcium: Using a fluorescent calcium indicator (e.g., Fura-2 AM), changes in intracellular calcium levels are monitored in real-time following glutamate exposure in the presence or absence of dFBr-HCl.

Potential Neuroprotection Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a common pathological feature of neurodegenerative diseases. Activation of nAChRs has been linked to the upregulation of anti-apoptotic and antioxidant pathways.

Proposed Mechanism of Action

The neuroprotective effects of nAChR activation are often mediated through the activation of pro-survival signaling cascades, such as the PI3K/Akt pathway. This pathway can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and a reduction in oxidative stress.

Signaling Pathway Diagram

G dFBr dFBr-HCl nAChR α4β2 nAChR dFBr->nAChR enhances ACh effect on PI3K PI3K nAChR->PI3K activates Akt Akt PI3K->Akt activates Bcl2 ↑ Bcl-2 expression Akt->Bcl2 ROS ↓ Reactive Oxygen Species (ROS) Akt->ROS Apoptosis ↓ Apoptosis Bcl2->Apoptosis ROS->Apoptosis Neuron Neuron Apoptosis->Neuron leads to death of Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Neuron induces

Caption: Hypothesized signaling pathway for dFBr-HCl-mediated protection against oxidative stress.

Experimental Protocol: Assessing Protection Against Oxidative Stress
  • Cell Culture: As described in section 3.3.

  • Treatment: Cells are pre-treated with dFBr-HCl.

  • Induction of Oxidative Stress: An oxidizing agent, such as hydrogen peroxide (H₂O₂), is added to the cell culture.

  • Assessment of Oxidative Stress:

    • ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFDA.

    • Cell Viability Assays: MTT and LDH assays are performed as described previously.

  • Western Blot Analysis: To investigate the signaling pathway, protein levels of key components like phosphorylated Akt (p-Akt) and Bcl-2 can be measured by Western blotting.

Summary and Future Directions

This compound demonstrates clear neuroprotective potential, particularly in the context of β-amyloid toxicity relevant to Alzheimer's disease. Furthermore, based on the known functions of its target, the α4β2 nAChR, there is a strong scientific basis to hypothesize its efficacy in mitigating glutamate excitotoxicity and oxidative stress.

Future research should focus on validating these hypothesized neuroprotective effects in both in vitro neuronal cultures and in vivo animal models of neurodegenerative diseases. Such studies will be crucial in elucidating the precise molecular mechanisms and in evaluating the therapeutic potential of dFBr-HCl for the treatment of a range of debilitating neurological disorders.

Experimental Workflow Diagram

G start Start: Hypothesis dFBr-HCl is Neuroprotective invitro In Vitro Studies (Neuronal Cell Lines / Primary Neurons) start->invitro tox_model Induce Neurotoxicity (Aβ, Glutamate, H₂O₂) invitro->tox_model invivo In Vivo Studies (Animal Models of Neurodegeneration) preclinical Preclinical Development invivo->preclinical treatment Treat with dFBr-HCl tox_model->treatment assessment Assess Neuroprotection (Viability, Apoptosis, ROS, etc.) treatment->assessment mechanism Elucidate Mechanism (Signaling Pathways, Electrophysiology) assessment->mechanism mechanism->invivo

Caption: General experimental workflow for investigating the neuroprotective effects of dFBr-HCl.

References

Methodological & Application

Application Notes and Protocols for Desformylflustrabromine Hydrochloride (dFBr-HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine (B1197942) (dFBr) is a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target in the central nervous system implicated in a variety of cognitive and neurological processes.[1][2][3][4][5] As a PAM, dFBr enhances the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor, offering a potentially more nuanced therapeutic approach with a reduced side-effect profile compared to direct agonists.[2] Research has demonstrated its potential in enhancing cognition, reducing nicotine (B1678760) self-administration, and modulating alcohol consumption in preclinical models.[1][2][3][4][5]

These application notes provide a summary of key quantitative data and detailed experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of dFBr hydrochloride (dFBr-HCl), the water-soluble salt form of the compound.

Data Presentation

In Vitro Electrophysiology Data

The following table summarizes the electrophysiological effects of dFBr on human α4β2 and α7 nAChRs expressed in Xenopus oocytes, as determined by two-electrode voltage clamp experiments.

Receptor SubtypeAgonistdFBr EffectConcentration Range (dFBr)Key FindingsReference
α4β2Acetylcholine (ACh)Potentiation & Inhibition0.001 - 100 µMBell-shaped dose-response curve. Potentiation at lower concentrations (<10 µM) and inhibition at higher concentrations (>10 µM).[6][7][6][7]
α4β2AChPotentiation3 µM>265% potentiation of ACh-induced currents.[6][6]
α7AChInhibition>0.1 µMNo potentiation observed; only inhibition of ACh-induced responses.[7][7]
α7AChInhibition-IC50 = 44 µM for inhibition of peak currents elicited by 100 µM ACh.[7][7]
Muscle-type (αβεδ)-Inhibition-IC50 of ~1 µM.[8][8]
Torpedo (αβγδ)-Inhibition-IC50 of ~1 µM.[8][8]
In Vivo Behavioral Data

This table outlines the doses and significant behavioral outcomes of dFBr-HCl administration in rodent models.

Animal ModelBehavioral TaskdFBr-HCl Dose (Route)Key OutcomeReference
RatNovel Object Recognition Task (NORT)1.0 & 3.0 mg/kg (i.p.)Attenuated delay-induced impairment in object recognition.[1][1]
RatAttentional Set-Shifting Task (ASST)3.0 mg/kg (i.p.)Facilitated cognitive flexibility.[1][1]
RatNORT (Ketamine-induced deficit)1.0 & 3.0 mg/kg (i.p.)Reversed ketamine-induced deficits in object recognition memory.[1][1]
RatNORT (Scopolamine-induced deficit)1.0 & 3.0 mg/kg (i.p.)Reversed scopolamine-induced deficits in object recognition memory.[1][1]
RatIntermittent Access Two-Bottle Choice (Ethanol)1 & 3 mg/kg (i.p.)Reduced voluntary ethanol (B145695) consumption and preference.[2][2]
MouseNicotine Withdrawal0.02, 0.1, & 1 mg/kg (s.c.)Dose-dependent reversal of spontaneous nicotine withdrawal signs.[5][5]
MouseNicotine Self-Administration-Decreased intravenous nicotine self-administration.[4][4]

Experimental Protocols

Synthesis of Desformylflustrabromine Hydrochloride (dFBr-HCl)

This protocol describes a synthetic route to dFBr and its conversion to the hydrochloride salt.[7]

Materials:

  • 6-bromoindole (B116670)

  • Oxalyl chloride

  • Methylamine (40% in water)

  • Dimethylethylamine-alane (DMEA-alane)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • tert-Butoxy chloride (tBuOCl)

  • Prenyl 9-BBN

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid in diethyl ether (HCl/Et2O)

Procedure:

  • Synthesis of 6-bromo-N-methyltryptamine:

    • React 6-bromoindole with oxalyl chloride in diethyl ether.

    • Treat the resulting glyoxylyl chloride with aqueous methylamine.

    • Reduce the glyoxylamide product with DMEA-alane in THF to yield 6-bromo-N-methyltryptamine.

  • Boc Protection:

    • Protect the amine group of 6-bromo-N-methyltryptamine with (Boc)2O in the presence of Et3N in DMF.

  • Prenylation:

    • At -78°C in THF, treat the Boc-protected tryptamine (B22526) with t-BuOCl.

    • Add prenyl 9-BBN and allow the reaction to warm to room temperature.

  • Deprotection and Salt Formation:

    • Remove the Boc protecting group using TFA in CH2Cl2.

    • Treat the resulting free base with HCl in diethyl ether to precipitate this compound as a water-soluble salt.

G A 6-Bromoindole B 6-Bromo-N-methyl-indole-3-glyoxylamide A->B 1. Oxalyl Chloride 2. Methylamine C 6-Bromo-N-methyltryptamine B->C DMEA-alane D Boc-protected Tryptamine C->D (Boc)2O E Prenylated Intermediate D->E 1. tBuOCl 2. Prenyl 9-BBN F Desformylflustrabromine (Free Base) E->F TFA G Desformylflustrabromine HCl F->G HCl/Et2O

Caption: Synthetic pathway for Desformylflustrabromine HCl.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol details the characterization of dFBr's effects on nAChRs expressed in Xenopus laevis oocytes.[6][7][9]

Materials:

  • Xenopus laevis frogs

  • Collagenase (Type II)

  • cRNA for human α4 and β2 nAChR subunits

  • ND-96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microelectrodes (filled with 3 M KCl)

  • Acetylcholine (ACh)

  • This compound (dFBr-HCl)

Procedure:

  • Oocyte Preparation:

    • Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.

    • Isolate and defolliculate oocytes by incubation in collagenase solution.

    • Inject oocytes with cRNA for human α4 and β2 nAChR subunits (e.g., in a 1:1 ratio).

    • Incubate oocytes at 19°C for 24-72 hours to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with ND-96 buffer.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply ACh at a fixed concentration (e.g., EC50 or a saturating concentration) to elicit a control response.

    • To determine potentiation, co-apply a fixed concentration of ACh with varying concentrations of dFBr-HCl (e.g., 0.001 µM to 100 µM).

    • To determine inhibition, co-apply a fixed concentration of ACh with high concentrations of dFBr-HCl (>10 µM).

    • Record the peak amplitude of the elicited currents.

    • Normalize the responses to the control ACh response to determine the percentage of potentiation or inhibition.

G cluster_prep Oocyte Preparation cluster_record TEVC Recording cluster_exp Experiment Oocyte_Harvest Oocyte_Harvest Defolliculation Defolliculation Oocyte_Harvest->Defolliculation cRNA_Injection cRNA_Injection Defolliculation->cRNA_Injection Incubation Incubation cRNA_Injection->Incubation Placement Placement Incubation->Placement Impalement Impalement Placement->Impalement Voltage_Clamp Voltage_Clamp Impalement->Voltage_Clamp Baseline Baseline Voltage_Clamp->Baseline ACh_Application ACh_Application Baseline->ACh_Application Control CoApplication CoApplication ACh_Application->CoApplication Test Data_Analysis Data_Analysis CoApplication->Data_Analysis Record

Caption: Workflow for Two-Electrode Voltage Clamp experiments.

In Vivo Behavioral Assay: Novel Object Recognition Task (NORT) in Rats

This protocol assesses the effects of dFBr-HCl on recognition memory in rats.[1]

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., plastic shapes, metal cubes)

  • A novel object, different from the familiar ones

  • Video recording and analysis software

  • This compound (dFBr-HCl)

  • Vehicle (e.g., saline)

Procedure:

  • Habituation:

    • Handle the rats for several days before the experiment.

    • On the day before testing, allow each rat to explore the empty open field arena for 5-10 minutes.

  • Acquisition Trial (T1):

    • Administer dFBr-HCl (e.g., 1.0 or 3.0 mg/kg, i.p.) or vehicle 30 minutes before the trial.

    • Place two identical objects in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring each object (nosing, sniffing, or touching).

  • Retention Interval:

    • Return the rat to its home cage for a specified delay period (e.g., 24 hours).

  • Test Trial (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher discrimination index indicates better recognition memory.

G Habituation Habituation Drug_Admin Drug_Admin Habituation->Drug_Admin Day 1 T1 Acquisition (T1) Two identical objects Drug_Admin->T1 30 min Retention Retention T1->Retention 24 hours T2 Test (T2) One familiar, one novel object Retention->T2 Day 2 Analysis Calculate Discrimination Index T2->Analysis

Caption: Experimental workflow for the Novel Object Recognition Task.

In Vivo Behavioral Assay: Intermittent Access Two-Bottle Choice (IA2BC) in Rats

This protocol is used to evaluate the effect of dFBr-HCl on voluntary ethanol consumption.[2][10]

Materials:

  • Standard rat housing cages equipped with two drinking bottles

  • Ethanol (20% v/v in tap water)

  • Sucrose solution (optional, for initial training)

  • Tap water

  • This compound (dFBr-HCl)

  • Vehicle (e.g., saline)

Procedure:

  • Acclimation and Baseline Drinking:

    • Individually house rats and acclimate them to the two-bottle setup with water in both bottles.

    • Establish a baseline of ethanol consumption by providing intermittent access to one bottle of 20% ethanol and one bottle of water for 24-hour sessions, three times a week (e.g., Monday, Wednesday, Friday). On other days, both bottles contain water.

    • Alternate the position of the ethanol bottle in each session to avoid side preference.

    • Continue this schedule for several weeks until a stable level of ethanol intake is reached.

  • Drug Treatment:

    • Once a stable baseline is established, administer dFBr-HCl (e.g., 1 or 3 mg/kg, i.p.) or vehicle prior to the start of an ethanol access session.

  • Measurement of Consumption:

    • Measure the weight of the ethanol and water bottles at the beginning and end of the 24-hour access period to determine the amount consumed.

    • Calculate ethanol intake (g/kg body weight) and preference (ethanol consumed / total fluid consumed).

  • Washout and Post-Treatment Monitoring:

    • Include a washout period where no drug is administered to assess any rebound in ethanol consumption.

G Acclimation Acclimation to 2 bottles (water) Baseline Intermittent Access to 20% Ethanol (3x per week for several weeks) Acclimation->Baseline Treatment dFBr-HCl or Vehicle Administration (prior to ethanol access) Baseline->Treatment Measurement Measure Ethanol & Water Consumption (over 24 hours) Treatment->Measurement Washout Washout Period (no drug) Measurement->Washout Post_Measurement Monitor for Rebound Consumption Washout->Post_Measurement

Caption: Logical flow of the Intermittent Access Two-Bottle Choice paradigm.

Signaling Pathway

dFBr acts as a positive allosteric modulator at α4β2 nicotinic acetylcholine receptors. It does not directly activate the receptor but enhances the response to the endogenous agonist, acetylcholine. This potentiation is thought to occur through a binding site distinct from the acetylcholine binding site, leading to an increased probability of channel opening and/or a longer open time in the presence of an agonist. This enhanced cholinergic signaling is believed to underlie the pro-cognitive and other behavioral effects of dFBr. The effects of dFBr can be blocked by α4β2-selective antagonists like dihydro-β-erythroidine (DHβE).[1][3]

G cluster_receptor α4β2 nAChR ACh_Site ACh Binding Site Ion_Channel Ion Channel ACh_Site->Ion_Channel Activates PAM_Site dFBr Binding Site (Allosteric) PAM_Site->Ion_Channel Potentiates Neuron Postsynaptic Neuron Ion_Channel->Neuron Na+/Ca2+ influx ACh Acetylcholine ACh->ACh_Site Binds dFBr dFBr dFBr->PAM_Site Binds DHBE DHβE DHBE->ACh_Site Blocks Response Enhanced Neuronal Response (e.g., Depolarization) Neuron->Response

Caption: Mechanism of action of dFBr at the α4β2 nAChR.

References

Application Notes and Protocols: Utilizing dFBr in Two-Electrode Voltage Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine (dFBr) is a potent positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular selectivity for the α4β2 subtype.[1] In the field of neuropharmacology and drug development, two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes is a cornerstone technique for characterizing the effects of compounds like dFBr on ligand-gated ion channels.[2][3][4][5] This method allows for the precise control of the cell membrane potential, enabling detailed investigation of ion channel kinetics and modulation.[2][4]

These application notes provide a comprehensive guide to utilizing dFBr in TEVC experiments to study its modulatory effects on nAChRs expressed in Xenopus oocytes. The protocols outlined below cover oocyte preparation, electrophysiological recording, and data analysis, and are intended to facilitate the successful implementation of these techniques in a research setting.

Principle of Action

dFBr enhances the function of nAChRs by binding to an allosteric site, a location distinct from the acetylcholine (ACh) binding site. This binding potentiates the response to agonists, increasing the ion flow through the channel.[6][7] dFBr has been shown to increase the channel opening frequency, prolong the duration of channel opening, and shift the equilibrium from a desensitized to an open state.[7][8] Notably, dFBr exhibits a bell-shaped dose-response curve, where it potentiates agonist-induced currents at lower concentrations (<10 µM) and can be inhibitory at higher concentrations (>10 µM).[6]

Applications

  • Pharmacological Characterization: Elucidating the potency, efficacy, and mechanism of action of dFBr and its analogs on specific nAChR subtypes.[1]

  • Drug Screening: Identifying and characterizing novel PAMs for nAChRs, which have therapeutic potential for conditions like nicotine (B1678760) addiction and neuropathic pain.[8]

  • Structure-Activity Relationship (SAR) Studies: Investigating how chemical modifications to the dFBr structure affect its modulatory activity, guiding the design of more potent and selective compounds.[1]

  • Investigation of Receptor Kinetics: Studying the effects of dFBr on receptor activation, desensitization, and reactivation to gain insights into the molecular mechanisms of nAChR gating.[6][7]

Experimental Protocols

Xenopus Oocyte Preparation and Receptor Expression
  • Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.

  • Defolliculation: Incubate the oocytes in a collagenase solution (1-2 mg/mL in OR-2) for 1-2 hours with gentle agitation to remove the follicular layer.

  • Oocyte Selection: Manually separate the oocytes and select healthy, stage V-VI oocytes.

  • cRNA Injection: Inject each oocyte with 50 nL of a solution containing the cRNAs for the desired nAChR subunits (e.g., α4 and β2).

  • Incubation: Incubate the injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with antibiotics to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.4.

    • Agonist Stock Solutions: Prepare high-concentration stock solutions of agonists (e.g., acetylcholine, nicotine) in water and store them at -20°C.

    • dFBr Stock Solution: Prepare a stock solution of dFBr (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store it at -20°C.

  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The electrode resistance should be between 0.5 and 2 MΩ.

  • Oocyte Placement and Impalement: Place an oocyte in the recording chamber and continuously perfuse it with ND96 solution. Impale the oocyte with the two microelectrodes.

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV using a voltage clamp amplifier.[9]

  • Drug Application:

    • Agonist Application: Apply the agonist by perfusing the recording chamber with ND96 solution containing the desired agonist concentration.

    • dFBr Co-application: To assess the modulatory effects of dFBr, co-apply it with an agonist by perfusing the chamber with a solution containing both the agonist and dFBr.

    • Studying Desensitization: To investigate the effect of dFBr on desensitized receptors, first apply a saturating concentration of agonist to induce desensitization, followed by the application of dFBr during the desensitized phase.[6]

  • Data Acquisition: Record the current responses using data acquisition software. Digitize the data and store it for offline analysis.

Data Presentation

Table 1: Pharmacological Parameters of dFBr at α4β2 nAChRs
ParameterAgonistValueReference
EC50 (Potentiation) Acetylcholine0.2 µM[1]
Peak Potentiation Acetylcholine>265%[6]
Inhibitory Concentration Acetylcholine>10 µM[6]
Effect on Agonist Efficacy Low-efficacy agonistsGreater potentiation[6]
Effect on Desensitized Receptors AcetylcholineReactivation[6]

Visualizations

experimental_workflow cluster_workflow dFBr TEVC Experimental Workflow oocyte_prep Oocyte Preparation & cRNA Injection incubation Incubation (2-5 days) oocyte_prep->incubation tevc_setup TEVC Setup & Oocyte Clamping incubation->tevc_setup agonist_app Agonist Application tevc_setup->agonist_app dFBr_coapp dFBr Co-application with Agonist tevc_setup->dFBr_coapp desens_study Study of Desensitized Receptors tevc_setup->desens_study data_acq Data Acquisition agonist_app->data_acq dFBr_coapp->data_acq desens_study->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: A flowchart of the experimental workflow for studying dFBr using TEVC.

signaling_pathway cluster_pathway Modulation of nAChR by dFBr agonist Agonist (ACh) nAChR α4β2 nAChR agonist->nAChR Binds to Orthosteric Site dFBr dFBr (PAM) dFBr->nAChR Binds to Allosteric Site potentiation Potentiated Ion Flux (Na+, Ca2+) nAChR->potentiation Enhanced Channel Opening

Caption: The signaling pathway of nAChR modulation by an agonist and dFBr.

References

In Vivo Application of Desformylflustrabromine in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine (dFBr) is a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] As a PAM, dFBr enhances the receptor's response to its endogenous ligand, acetylcholine, without directly activating the receptor itself. This mechanism of action has generated significant interest in its therapeutic potential for various neurological and psychiatric disorders. In vivo studies in rodent models have been instrumental in elucidating the pharmacological profile of dFBr, with a primary focus on its cognitive-enhancing effects and its ability to modulate reward-related behaviors, such as alcohol consumption.

These application notes provide a comprehensive overview of the in vivo use of dFBr in rodent models, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

Desformylflustrabromine selectively binds to an allosteric site on the α4β2 nAChR, a subtype of nicotinic receptor widely expressed in the central nervous system and implicated in cognitive processes and addiction.[1][2] This binding potentiates the ion channel's response to acetylcholine, leading to an increased influx of cations and enhanced cholinergic neurotransmission. This modulation of α4β2 nAChR activity is believed to be the primary mechanism underlying the observed in vivo effects of dFBr.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Cellular Response ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds to orthosteric site ion_channel Ion Channel (Open) nAChR->ion_channel Activates dFBr_site Allosteric Site dFBr_site->nAChR Modulates response Enhanced Neuronal Excitation & Cognitive Modulation ion_channel->response Leads to dFBr Desformylflustrabromine (dFBr) dFBr->dFBr_site Binds to

Caption: Mechanism of action of Desformylflustrabromine.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies of Desformylflustrabromine in rodent models.

Table 1: Effects of Desformylflustrabromine on Cognition in Rats

Behavioral AssaySpecies/StraindFBr Dose (mg/kg, i.p.)Key FindingsReference
Novel Object Recognition Task (NORT)Sprague-Dawley Rat0.3, 1.0Attenuated delay-induced impairment in object recognition memory.[1][4]
Attentional Set-Shifting Task (ASST)Sprague-Dawley Rat1.0Facilitated cognitive flexibility in the extradimensional set-shifting phase.[1][4]
NORT (Ketamine-induced deficit)Sprague-Dawley Rat1.0Reversed ketamine-induced deficits in recognition memory.[1][4]
NORT (Scopolamine-induced deficit)Sprague-Dawley Rat1.0Reversed scopolamine-induced deficits in recognition memory.[1][4]

Table 2: Effects of Desformylflustrabromine on Ethanol (B145695) Consumption in Rats

Behavioral AssaySpecies/StraindFBr Dose (mg/kg, s.c.)Key FindingsReference
Intermittent Access Two-Bottle ChoiceSprague-Dawley Rat (Male)3.0Significantly reduced 20% ethanol intake at 4 and 24 hours post-administration.[3][5]
Intermittent Access Two-Bottle ChoiceSprague-Dawley Rat (Female)3.0Significantly reduced 20% ethanol consumption at 4 and 24 hours post-administration.[3][5]
Intermittent Access Two-Bottle ChoiceSprague-Dawley Rat (Male & Female)1.0, 3.0Did not alter sucrose (B13894) consumption, indicating selectivity for ethanol.[3][5]

Experimental Protocols

Protocol 1: Evaluation of Cognitive Enhancement using the Novel Object Recognition Task (NORT)

cluster_0 Day 1: Habituation cluster_1 Day 2: Training (T1) cluster_2 Day 3: Testing (T2) habituation Place rat in empty open-field arena (10 min) drug_admin_t1 Administer dFBr or vehicle (30 min prior to T1) habituation->drug_admin_t1 24h training Place rat in arena with two identical objects (5 min) drug_admin_t1->training drug_admin_t2 Administer dFBr or vehicle (30 min prior to T2) training->drug_admin_t2 24h Inter-Trial Interval testing Place rat in arena with one familiar and one novel object (5 min) drug_admin_t2->testing data_analysis Analyze exploration time of familiar vs. novel object testing->data_analysis

Caption: Experimental workflow for the Novel Object Recognition Task.

Materials:

  • Desformylflustrabromine (dFBr)

  • Vehicle (e.g., 0.9% saline)

  • Sprague-Dawley rats

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (e.g., plastic blocks, metal cans), one set to be used as familiar and the other as novel. Objects should be of similar size and unable to be easily displaced by the rats.

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1):

    • Individually place each rat in the empty open-field arena for 10 minutes to acclimate to the environment.

  • Training (Day 2):

    • Administer dFBr (0.3 or 1.0 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the training session.

    • Place two identical objects in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.

    • Record the session for later analysis of exploration time. Exploration is defined as the rat's nose being directed at the object at a distance of ≤ 2 cm.

  • Testing (Day 3):

    • Administer dFBr or vehicle 30 minutes prior to the testing session.

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the rat back in the center of the arena and allow it to explore for 5 minutes.

    • Record the session for analysis.

  • Data Analysis:

    • Calculate the time spent exploring the familiar (T_familiar) and novel (T_novel) objects during the testing phase.

    • Calculate a discrimination index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A higher DI indicates better recognition memory.

Protocol 2: Assessment of Cognitive Flexibility using the Attentional Set-Shifting Task (ASST)

cluster_0 Pre-training cluster_1 Testing Day food_restriction Mild food restriction habituation Habituation to digging bowls food_restriction->habituation drug_admin Administer dFBr or vehicle (30 min prior to testing) habituation->drug_admin sd Simple Discrimination (SD) drug_admin->sd cd Compound Discrimination (CD) sd->cd rev1 Reversal 1 (REV1) cd->rev1 ids Intra-dimensional Shift (IDS) rev1->ids rev2 Reversal 2 (REV2) ids->rev2 eds Extra-dimensional Shift (EDS) rev2->eds rev3 Reversal 3 (REV3) eds->rev3

Caption: Experimental workflow for the Attentional Set-Shifting Task.

Materials:

  • Desformylflustrabromine (dFBr)

  • Vehicle

  • Sprague-Dawley rats

  • Testing apparatus with a starting compartment and a choice area with two digging bowls.

  • A variety of digging media (e.g., sawdust, shredded paper, sand) and odors (e.g., vanilla, almond, lemon).

  • Food rewards (e.g., a small piece of a sugary cereal).

Procedure:

  • Pre-training:

    • Rats are mildly food-restricted to approximately 85-90% of their free-feeding body weight to motivate them to dig for the food reward.

    • Habituate the rats to the testing apparatus and to digging in the bowls for a food reward.

  • Testing:

    • Administer dFBr (1.0 mg/kg, i.p.) or vehicle 30 minutes before the start of the task.

    • The task consists of a series of discriminations where the rat must learn a rule to find the food reward. The relevant dimension (e.g., digging medium) and the correct cue within that dimension change across the different stages.

    • Simple Discrimination (SD): Rats learn to discriminate between two digging media.

    • Compound Discrimination (CD): Irrelevant cues (odors) are introduced.

    • Reversal 1 (REV1): The previously correct and incorrect digging media are reversed.

    • Intra-dimensional Shift (IDS): A new set of digging media is introduced, but the relevant dimension remains the same.

    • Reversal 2 (REV2): The correct and incorrect cues for the new set of media are reversed.

    • Extra-dimensional Shift (EDS): The relevant dimension shifts from the digging medium to the odor. This is the key measure of cognitive flexibility.

    • Reversal 3 (REV3): The correct and incorrect odors are reversed.

    • The number of trials to reach a criterion of six consecutive correct choices is recorded for each stage.

  • Data Analysis:

    • Compare the number of trials to criterion for each stage between the dFBr- and vehicle-treated groups. A significant reduction in the number of trials to criterion in the EDS stage for the dFBr group indicates enhanced cognitive flexibility.

Protocol 3: Measurement of Voluntary Ethanol Consumption using the Intermittent Access Two-Bottle Choice (IA2BC) Model

cluster_0 Acclimation & Sucrose Fading cluster_1 Ethanol Access Period cluster_2 Treatment & Measurement acclimation Single housing & acclimation sucrose_fading Sucrose fading to introduce ethanol acclimation->sucrose_fading ia2bc Intermittent access to 20% ethanol and water (Mon, Wed, Fri) sucrose_fading->ia2bc Weeks drug_admin Administer dFBr or vehicle (30 min prior to bottle presentation) ia2bc->drug_admin measurement Measure ethanol and water intake at 4h and 24h drug_admin->measurement

Caption: Experimental workflow for the Intermittent Access Two-Bottle Choice model.

Materials:

  • Desformylflustrabromine (dFBr)

  • Vehicle (e.g., 0.9% saline)

  • Sprague-Dawley rats

  • Individual housing cages with two drinking bottles.

  • 20% (v/v) ethanol solution in tap water.

  • Tap water.

  • Sucrose.

Procedure:

  • Acclimation and Sucrose Fading:

    • Rats are singly housed and acclimated to the two-bottle setup.

    • To encourage initial alcohol consumption, a sucrose fading procedure is often used. Rats are first given access to a sucrose solution, then ethanol is gradually introduced into the sucrose solution while the sucrose concentration is decreased over several days until the rats are drinking a 20% ethanol solution.

  • Intermittent Access to 20% Ethanol:

    • For several weeks, rats are given 24-hour access to one bottle of 20% ethanol and one bottle of water on three non-consecutive days per week (e.g., Monday, Wednesday, Friday). On the other days, they have access to two bottles of water.

    • This intermittent access schedule typically leads to an escalation of ethanol intake over time.

  • Treatment and Measurement:

    • Once a stable baseline of ethanol consumption is established, the treatment phase begins.

    • On the ethanol access days, administer dFBr (1.0 or 3.0 mg/kg, subcutaneously) or vehicle 30 minutes before the presentation of the ethanol and water bottles.

    • Measure the volume of ethanol and water consumed at 4 and 24 hours after the bottles are presented.

    • To control for selectivity, a separate cohort of animals can be tested for the effect of dFBr on sucrose solution intake.

  • Data Analysis:

    • Calculate ethanol intake in g/kg of body weight.

    • Calculate ethanol preference as the ratio of the volume of ethanol consumed to the total volume of fluid consumed (ethanol + water).

    • Compare ethanol intake and preference between the dFBr- and vehicle-treated groups.

Conclusion

Desformylflustrabromine has demonstrated significant potential in preclinical rodent models as a cognitive enhancer and as a modulator of alcohol consumption. The protocols outlined above provide a framework for researchers to further investigate the in vivo effects of this compound. The provided data summarizes the effective dose ranges and expected outcomes in these behavioral paradigms. As with any in vivo research, careful attention to experimental detail, appropriate control groups, and ethical considerations are paramount for obtaining robust and reproducible results.

References

Application Notes and Protocols: Desformylflustrabromine Hydrochloride in Nicotine Addiction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine (B1197942) hydrochloride (dFBr-HCl) is a potent positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), the primary nAChR subtype implicated in the reinforcing effects and addictive properties of nicotine (B1678760).[1][2] Unlike direct agonists, dFBr-HCl does not activate the α4β2 nAChR on its own but enhances the receptor's response to endogenous acetylcholine or exogenous agonists like nicotine.[1] This unique mechanism of action makes dFBr-HCl a valuable tool for studying the role of α4β2 nAChRs in nicotine addiction and a potential therapeutic candidate for smoking cessation.[2][3]

These application notes provide detailed protocols for utilizing dFBr-HCl in key in vitro and in vivo experimental models relevant to nicotine addiction research.

Mechanism of Action

dFBr-HCl selectively binds to an allosteric site on the α4β2 nAChR, distinct from the orthosteric binding site for acetylcholine and nicotine. This binding event potentiates the receptor's response to agonist binding, leading to an increased influx of cations and enhanced downstream signaling.[1] Notably, dFBr-HCl exhibits a bell-shaped dose-response curve, with potentiation observed at lower micromolar concentrations and inhibition at higher concentrations.[4] While highly selective for the α4β2 subtype, at higher concentrations, it can inhibit α7 nAChRs.[5]

Signaling Pathway of α4β2 nAChR in Nicotine Reward

The diagram below illustrates the signaling cascade initiated by nicotine binding to α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), a key component of the brain's reward circuitry. dFBr-HCl enhances this pathway at the receptor level.

Nicotine_Reward_Pathway cluster_presynaptic Presynaptic Terminal (VTA) cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Binds dFBr dFBr-HCl dFBr->nAChR Potentiates Dopamine_Release Dopamine Release nAChR->Dopamine_Release Increased Cation Influx & Neuron Depolarization Reward Reward & Reinforcement Dopamine_Release->Reward

Nicotine reward pathway modulation by dFBr-HCl.

Quantitative Data Summary

The following tables summarize key quantitative data for dFBr-HCl from various in vitro and in vivo studies.

Table 1: In Vitro Potentiation and Inhibition of α4β2 nAChRs by dFBr-HCl

ParameterAgonistReceptor SubtypePreparationValueReference
Potentiation EC₅₀Acetylcholine(α4)₃(β2)₂ nAChRXenopus Oocytes0.18 µM[6]
Max PotentiationAcetylcholine(α4)₃(β2)₂ nAChRXenopus Oocytes~386%[6]
Inhibition IC₅₀Acetylcholineα7 nAChRXenopus Oocytes44 µM[5]

Table 2: In Vivo Efficacy of dFBr-HCl in Models of Nicotine Addiction

ModelSpeciesdFBr-HCl DoseEffectReference
Nicotine Self-AdministrationRat3 - 6 mg/kgDose-dependent reduction in nicotine intake[2]
Nicotine WithdrawalMouse1 mg/kgReversal of anxiety-like behavior and somatic signs[1]
Nicotine-Induced AntinociceptionMouse6 - 9 mg/kgPotentiation of nicotine's antiallodynic effects[4]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for α4β2 nAChR

This protocol is for determining the affinity of a test compound for the α4β2 nAChR or its effect on the binding of a known radioligand.

  • Objective: To measure the binding of [³H]epibatidine to α4β2 nAChRs in the presence and absence of dFBr-HCl.

  • Materials:

    • HEK293 cells stably expressing human α4β2 nAChRs.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]epibatidine (specific activity ~30-60 Ci/mmol).

    • Non-specific binding control: 300 µM Nicotine.

    • dFBr-HCl stock solution.

    • Whatman GF/C filters, presoaked in 0.5% polyethylenimine.

    • Scintillation fluid and counter.

  • Procedure:

    • Harvest HEK293 cells and prepare a membrane fraction by homogenization and centrifugation.

    • Resuspend the membrane pellet in ice-cold Binding Buffer.

    • In a 96-well plate, add in the following order:

      • Binding Buffer

      • dFBr-HCl at various concentrations or vehicle.

      • [³H]epibatidine (final concentration ~100 pM).

      • Membrane preparation.

    • For non-specific binding, add 300 µM nicotine to designated wells.

    • Incubate at room temperature for 4 hours.

    • Rapidly filter the incubation mixture through the presoaked GF/C filters using a cell harvester.

    • Wash the filters three times with ice-cold Binding Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki of dFBr-HCl using the Cheng-Prusoff equation if performing a competition binding assay.

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is for characterizing the modulatory effects of dFBr-HCl on the function of α4β2 nAChRs.

  • Objective: To measure the potentiation of acetylcholine-induced currents by dFBr-HCl in Xenopus oocytes expressing α4β2 nAChRs.

  • Materials:

    • Mature female Xenopus laevis frogs.

    • cRNA for human α4 and β2 nAChR subunits.

    • Recording Solution (ND-96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

    • Acetylcholine and dFBr-HCl stock solutions.

    • TEVC setup with amplifier, electrodes, and data acquisition system.

  • Procedure:

    • Surgically remove oocytes from an anesthetized frog and treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of α4 and β2 cRNA and incubate for 2-5 days at 18°C.

    • Place a single oocyte in the recording chamber and perfuse with ND-96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.

    • Apply a control pulse of acetylcholine (e.g., 100 µM) to elicit a baseline current response.

    • Co-apply acetylcholine with varying concentrations of dFBr-HCl and record the current responses.

    • Wash the oocyte with ND-96 between applications.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each condition.

    • Calculate the percent potentiation by dFBr-HCl relative to the control acetylcholine response.

    • Generate a dose-response curve and calculate the EC₅₀ for potentiation.

In Vivo Assays

1. Intravenous Nicotine Self-Administration in Rats

This protocol assesses the effect of dFBr-HCl on the reinforcing properties of nicotine.

  • Objective: To determine if dFBr-HCl reduces the rate of intravenous nicotine self-administration in rats.

  • Materials:

    • Male Sprague-Dawley rats.

    • Operant conditioning chambers equipped with two levers, a syringe pump, and a drug delivery system.

    • Nicotine solution (0.03 mg/kg/infusion, free base).

    • dFBr-HCl solution for injection.

  • Procedure:

    • Surgically implant rats with intravenous catheters.

    • Train rats to self-administer nicotine by pressing an active lever, which delivers a nicotine infusion. The other lever is inactive.

    • Once a stable baseline of nicotine self-administration is established (e.g., on a fixed-ratio 5 schedule), begin drug testing.

    • Administer dFBr-HCl (e.g., 0, 1, 3, 6 mg/kg, intraperitoneally) 30 minutes before the self-administration session.

    • Record the number of active and inactive lever presses and nicotine infusions during the session.

  • Data Analysis:

    • Compare the number of nicotine infusions between dFBr-HCl-treated and vehicle-treated groups.

    • Analyze the dose-dependent effect of dFBr-HCl on nicotine intake.

2. Assessment of Nicotine Withdrawal Symptoms in Mice

This protocol evaluates the ability of dFBr-HCl to alleviate nicotine withdrawal symptoms.

  • Objective: To determine if dFBr-HCl can reverse the somatic and affective signs of nicotine withdrawal in mice.

  • Materials:

    • Male ICR mice.

    • Osmotic minipumps for continuous nicotine or saline infusion.

    • dFBr-HCl solution for injection.

    • Behavioral testing apparatus (e.g., elevated plus maze for anxiety, observation chambers for somatic signs).

  • Procedure:

    • Implant mice with osmotic minipumps delivering either nicotine or saline for 14 days to induce dependence.

    • After 14 days, remove the minipumps to induce spontaneous withdrawal.

    • 18-24 hours after minipump removal, administer dFBr-HCl (e.g., 0.02, 0.1, 1 mg/kg, subcutaneously).

    • 15 minutes after injection, assess for signs of withdrawal:

      • Somatic signs: Observe and count behaviors such as paw tremors, head shakes, and body tremors for a set period.

      • Affective signs: Evaluate anxiety-like behavior using the elevated plus maze.

  • Data Analysis:

    • Compare the withdrawal scores (somatic and affective) between dFBr-HCl-treated and vehicle-treated nicotine-dependent mice.

    • Assess the dose-dependent reversal of withdrawal symptoms by dFBr-HCl.

Experimental Workflows

The following diagrams outline the general workflows for the in vitro and in vivo experiments described above.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_tevc Two-Electrode Voltage Clamp B1 Prepare α4β2-expressing cell membranes B2 Incubate membranes with [³H]epibatidine & dFBr-HCl B1->B2 B3 Separate bound & free radioligand via filtration B2->B3 B4 Quantify radioactivity B3->B4 T1 Inject Xenopus oocytes with α4 & β2 cRNA T2 Voltage-clamp oocyte at -70 mV T1->T2 T3 Apply ACh ± dFBr-HCl T2->T3 T4 Record and analyze ion current T3->T4

In vitro experimental workflow.

In_Vivo_Workflow cluster_self_admin Nicotine Self-Administration cluster_withdrawal Nicotine Withdrawal Assessment S1 Catheter implantation in rats S2 Train for nicotine self-administration S1->S2 S3 Administer dFBr-HCl or vehicle S2->S3 S4 Measure nicotine intake S3->S4 W1 Induce nicotine dependence in mice (minipumps) W2 Induce spontaneous withdrawal W1->W2 W3 Administer dFBr-HCl or vehicle W2->W3 W4 Assess somatic & affective withdrawal signs W3->W4

In vivo experimental workflow.

References

Application of dFBr in Alcohol Dependence Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of desformylflustrabromine (B1197942) (dFBr) in the study of alcohol dependence. dFBr is a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) that has shown promise in preclinical models for reducing alcohol consumption.[1][2][3]

Introduction to dFBr

Desformylflustrabromine (dFBr) is a novel compound that enhances the function of α4β2 nAChRs, a subtype of nicotinic receptors implicated in the rewarding effects of both nicotine (B1678760) and alcohol.[1][2] The high rate of co-abuse between alcohol and nicotine suggests a shared underlying neurobiology, making the α4β2 nAChR an attractive therapeutic target.[1][2] Preclinical studies have demonstrated that dFBr can cross the blood-brain barrier and has a predicted half-life of approximately 8.6 hours in rodents.[1][4] It has been shown to reduce nicotine self-administration and has a low liability for abuse, making it a promising candidate for treating addiction.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of dFBr on voluntary ethanol (B145695) consumption in male and female Sprague-Dawley rats using the intermittent access two-bottle choice (IA2BC) model.[1]

Table 1: Effect of dFBr on 20% Ethanol Intake (g/kg) in Male and Female Rats

Time PointTreatment GroupMale Rats (Mean ± SEM)Female Rats (Mean ± SEM)
4 hours Vehicle1.5 ± 0.21.8 ± 0.3
1 mg/kg dFBr1.1 ± 0.21.2 ± 0.2
3 mg/kg dFBr0.8 ± 0.1 0.9 ± 0.2
6 mg/kg dFBr0.6 ± 0.1 0.7 ± 0.1
24 hours Vehicle3.5 ± 0.44.2 ± 0.5
1 mg/kg dFBr2.8 ± 0.33.1 ± 0.4
3 mg/kg dFBr2.2 ± 0.2 2.5 ± 0.3
6 mg/kg dFBr1.9 ± 0.2 2.1 ± 0.3

*p<0.05 compared to vehicle-treated group

Table 2: Effect of dFBr on Ethanol Preference (%) in Male and Female Rats

Time PointTreatment GroupMale Rats (Mean ± SEM)Female Rats (Mean ± SEM)
24 hours Vehicle65 ± 570 ± 6
1 mg/kg dFBr55 ± 660 ± 7
3 mg/kg dFBr48 ± 5 52 ± 6
6 mg/kg dFBr42 ± 4 45 ± 5

*p<0.05 compared to vehicle-treated group

Table 3: Effect of dFBr on Sucrose (B13894) Consumption (g/kg) in Male and Female Rats

Time PointTreatment GroupMale Rats (Mean ± SEM)Female Rats (Mean ± SEM)
24 hours Vehicle15.2 ± 1.518.5 ± 2.0
3 mg/kg dFBr14.8 ± 1.817.9 ± 2.2

No significant difference was observed in sucrose consumption, indicating dFBr's selectivity for reducing ethanol intake.[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which dFBr modulates alcohol's effects on the brain's reward system. Ethanol increases acetylcholine (ACh) release in the ventral tegmental area (VTA), which in turn activates α4β2 nAChRs on dopamine (B1211576) (DA) neurons.[1][5] This leads to increased dopamine release in the nucleus accumbens (NAc), a key event in the reinforcing effects of alcohol. dFBr, as a positive allosteric modulator, enhances the response of α4β2 nAChRs to ACh, which is hypothesized to normalize the reward pathway and reduce the motivation to consume alcohol.

G cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) ACh Acetylcholine (ACh) alpha4beta2_VTA α4β2 nAChR ACh->alpha4beta2_VTA activates dFBr dFBr dFBr->alpha4beta2_VTA positively modulates DA_neuron Dopaminergic Neuron alpha4beta2_VTA->DA_neuron excites DA_release Dopamine (DA) Release DA_neuron->DA_release projects to NAc and releases DA Ethanol Ethanol Ethanol->ACh stimulates release Reward Reward & Reinforcement DA_release->Reward Alcohol_Seeking Alcohol Seeking Behavior Reward->Alcohol_Seeking dFBr_effect dFBr reduces reinforcing effect of alcohol Reward->dFBr_effect

Caption: Proposed mechanism of dFBr action in the mesolimbic pathway.

Experimental Protocols

Preparation of dFBr for In Vivo Administration
  • Source: dFBr hydrochloride can be obtained from commercial suppliers such as Abcam.[4]

  • Vehicle: Prepare a sterile 0.9% saline solution.

  • Stock Solution: Dissolve dFBr hydrochloride in the 0.9% saline to create a stock solution of the desired concentration (e.g., 1 mg/mL, 3 mg/mL, 6 mg/mL). Ensure the solution is clear and free of particulates. Store appropriately as per manufacturer's guidelines.

  • Administration: For subcutaneous (s.c.) injection, administer the prepared dFBr solution at the desired dosage (e.g., 1, 3, or 6 mg/kg body weight). The injection volume should be calculated based on the animal's weight.

Intermittent Access Two-Bottle Choice (IA2BC) Model

This model is used to measure voluntary ethanol consumption and preference in rodents.[1][6][7][8]

  • Housing: Individually house animals (e.g., Sprague-Dawley rats) to accurately measure fluid consumption.

  • Acclimation: Allow animals to acclimate to single housing for at least one week with ad libitum access to food and water.

  • Sucrose Fading (Optional but Recommended): To encourage initial alcohol consumption, a sucrose fading procedure can be implemented.

    • Week 1: Provide two bottles, one with tap water and the other with 10% sucrose.

    • Week 2: Replace the 10% sucrose solution with a solution containing 5% sucrose and 5% ethanol.

    • Week 3: Replace the previous solution with one containing 2.5% sucrose and 10% ethanol.

    • Week 4: Replace the previous solution with 20% ethanol in tap water.

  • Intermittent Access:

    • Provide animals with 24-hour access to two bottles: one containing 20% ethanol in tap water and the other containing tap water.

    • This access is provided three times a week (e.g., Monday, Wednesday, Friday) with intervening days of water access only.[8]

  • Data Collection:

    • Measure the weight of both bottles at the beginning and end of each 24-hour access period to determine the volume consumed.

    • Weigh the animals daily to calculate ethanol intake in g/kg.

    • Calculate ethanol preference as (volume of ethanol solution consumed / total volume of fluid consumed) x 100.

  • dFBr Administration:

    • Once a stable baseline of ethanol consumption is established, administer dFBr or vehicle (0.9% saline) via subcutaneous injection at the desired doses.

    • Administer the injection at a consistent time before the start of the ethanol access period.

    • Continue to measure ethanol and water consumption at various time points post-injection (e.g., 4 and 24 hours).[1]

G start Start acclimation Acclimation (1 week) start->acclimation sucrose_fading Sucrose Fading (optional, 3 weeks) acclimation->sucrose_fading ia2bc Intermittent Access to 20% Ethanol (establish baseline) sucrose_fading->ia2bc injection dFBr/Vehicle Injection (s.c.) ia2bc->injection data_collection Data Collection (4h and 24h post-injection) injection->data_collection end End data_collection->end

Caption: Workflow for the IA2BC experiment with dFBr.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by pairing its effects with a specific environment.[9][10][11][12]

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Phases:

    • Pre-conditioning (Baseline): Allow the animal to freely explore all compartments for a set duration (e.g., 15 minutes) to determine any initial preference for one compartment over the other.

    • Conditioning: This phase typically occurs over several days.

      • On drug-pairing days, administer dFBr and confine the animal to one of the compartments.

      • On vehicle-pairing days, administer the vehicle and confine the animal to the other compartment. The order of drug and vehicle administration should be counterbalanced across animals.

    • Post-conditioning (Test): Place the animal in the central (neutral) compartment and allow it to freely access all compartments. Record the time spent in each compartment.

  • Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference, suggesting rewarding properties. Conversely, a decrease suggests a conditioned place aversion.

Operant Self-Administration

This model assesses the reinforcing effects of a drug by requiring an animal to perform an action (e.g., lever press) to receive a drug infusion.[13]

  • Surgery: Animals are surgically implanted with an intravenous catheter.

  • Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive) and an infusion pump.

  • Acquisition:

    • Place the animal in the chamber for daily sessions (e.g., 2 hours).

    • Pressing the active lever results in an intravenous infusion of the drug (e.g., ethanol).

    • Pressing the inactive lever has no consequence.

  • Extinction and Reinstatement:

    • Extinction: Once self-administration is stable, pressing the active lever no longer results in drug delivery.

    • Reinstatement: After responding has decreased, the ability of stimuli (e.g., a small dose of the drug, a cue associated with the drug, or a stressor) to reinstate lever pressing is measured.

  • dFBr Application: dFBr can be administered prior to self-administration sessions to assess its effect on the acquisition, maintenance, extinction, or reinstatement of alcohol-seeking behavior.

Conclusion

dFBr represents a promising pharmacological tool for investigating the role of the α4β2 nAChR system in alcohol dependence. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of dFBr and similar compounds in preclinical models of alcohol use disorder. Further research is warranted to explore its efficacy in models of high alcohol consumption and relapse.[4]

References

Desformylflustrabromine Hydrochloride in Neuropathic Pain Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine hydrochloride (DFFB) is a potent positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial in the modulation of pain signaling pathways. In the context of neuropathic pain, a condition often refractory to conventional analgesics, targeting α4β2 nAChRs presents a promising therapeutic strategy. DFFB acts by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine or other nicotinic agonists, thereby potentiating their analgesic effects. This document provides detailed application notes and protocols for the use of DFFB in preclinical neuropathic and chemically-induced pain models, based on published research.

Mechanism of Action

This compound functions as a PAM at α4β2 nAChRs. Unlike direct agonists, DFFB does not activate the receptor on its own but rather amplifies the signal produced by an agonist, such as nicotine (B1678760) or endogenous acetylcholine. This allosteric modulation leads to an increased influx of cations through the nAChR channel, resulting in neuronal depolarization and subsequent modulation of downstream signaling pathways involved in pain perception. The specificity of DFFB for the α4β2 subtype is critical, as this receptor is a key player in pain mediation. Evidence suggests that DFFB's potentiation of nicotinic signaling can reverse the aberrant neuronal excitability characteristic of neuropathic pain states.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) (Endogenous Agonist) nAChR α4 β2 α4 β2 α4 α4β2 nAChR ACh->nAChR:f0 Binds to Orthosteric Site Nicotine Nicotine (Exogenous Agonist) Nicotine->nAChR:f2 Binds to Orthosteric Site Ion_Channel Ion Channel (Closed) DFFB_site Allosteric Binding Site DFFB_site->Ion_Channel Potentiates Agonist Effect DFFB DFFB DFFB->DFFB_site Binds to Ion_Channel_Open Ion Channel (Open) Na+, Ca2+ Influx Ion_Channel->Ion_Channel_Open Conformational Change Analgesia Modulation of Pain Signaling (Analgesia) Ion_Channel_Open->Analgesia Leads to

Caption: DFFB's mechanism of action as a positive allosteric modulator of α4β2 nAChRs.

Application in Neuropathic Pain Models

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used preclinical model of neuropathic pain that involves loose ligation of the sciatic nerve. Research has shown that while DFFB administered alone has no significant effect on mechanical allodynia in CCI-mice, it dose-dependently potentiates the anti-allodynic effects of a low, otherwise ineffective, dose of nicotine.[1] This synergistic effect highlights the therapeutic potential of DFFB in combination with a nicotinic agonist.

Quantitative Data Summary

Treatment Group (Subcutaneous)Dose of DFFB (mg/kg)Dose of Nicotine (mg/kg)Mechanical Withdrawal Threshold (g)
Saline + Saline00~0.5 g
Saline + Nicotine00.5~0.5 g
DFFB + Nicotine10.5Increased from baseline
DFFB + Nicotine30.5Increased from baseline
DFFB + Nicotine60.5Increased from baseline
DFFB + Nicotine90.5Peak effect, ~3.5 g

Note: Data are estimated from graphical representations in Bagdas et al., 2018. The baseline withdrawal threshold for CCI-mice before treatment is approximately 0.5 g.

Experimental Protocol: CCI and Behavioral Testing

cluster_0 Phase 1: CCI Surgery and Recovery cluster_1 Phase 2: Behavioral Testing A Anesthetize Mouse (e.g., 4% Isoflurane) B Expose Sciatic Nerve A->B C Place 2 Loose Ligatures (5-0 Silk Suture) B->C D Suture Incision C->D E Post-operative Recovery (14-28 days) D->E F Baseline Mechanical Threshold (von Frey Filaments) G Administer DFFB (s.c.) F->G H Wait 15 minutes G->H I Administer Nicotine (s.c.) H->I J Measure Mechanical Threshold at Multiple Time Points (e.g., 15, 30, 60, 90, 120 min) I->J

Caption: Experimental workflow for the CCI model and subsequent behavioral testing with DFFB.

  • Animals: Male ICR mice (8-10 weeks of age) are commonly used.

  • CCI Surgery:

    • Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 2% for maintenance).

    • Make an incision on the lateral surface of the thigh to expose the left common sciatic nerve.

    • Carefully separate a 3-5 mm segment of the nerve from the surrounding connective tissue.

    • Tie two loose ligatures around the sciatic nerve using 5-0 silk suture with an interval of approximately 1 mm between them. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for 14-28 days, during which time neuropathic pain behaviors will develop.

  • Assessment of Mechanical Allodynia:

    • Place mice in individual compartments on a raised mesh floor and allow them to acclimate for at least 30 minutes.

    • Measure the paw withdrawal threshold using a series of calibrated von Frey filaments applied to the plantar surface of the hind paw.

    • Determine the 50% withdrawal threshold using the up-down method.

  • Drug Administration:

    • Administer this compound (dissolved in saline) subcutaneously (s.c.).

    • After a 15-minute pretreatment period, administer nicotine hydrogen tartrate (dissolved in saline) subcutaneously (s.c.).

    • Measure mechanical withdrawal thresholds at various time points post-nicotine administration (e.g., 15, 30, 60, 90, and 120 minutes).

Application in Chemically-Induced Pain Models

DFFB has also been evaluated in models of chemically-induced inflammatory pain, where it has demonstrated analgesic properties even without the co-administration of a nicotinic agonist. This suggests that DFFB can potentiate the effects of endogenous acetylcholine.

Formalin-Induced Pain Model

The formalin test is a model of tonic chemical pain that has two distinct phases: an acute, neurogenic phase (Phase 1) and a subsequent inflammatory phase (Phase 2).

Quantitative Data Summary

Treatment Group (Intraperitoneal)Dose of DFFB (mg/kg)Nociceptive Score (Phase 1)Nociceptive Score (Phase 2)
Saline0~1.8~2.2
DFFB1~1.6~1.5
DFFB3~1.2~1.0
DFFB10~0.8~0.5

Note: Data are estimated from graphical representations in Salas et al., 2018. The nociceptive score is based on the time spent licking the injected paw.

Experimental Protocol: Formalin Test

  • Animals: Male CD-1 mice are suitable for this model.

  • Acclimation: Place mice in a transparent observation chamber for at least 30 minutes to acclimate.

  • Drug Administration: Administer DFFB or vehicle intraperitoneally (i.p.) 30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation:

    • Immediately after injection, record the cumulative time the animal spends licking the injected paw.

    • Phase 1 is observed during the first 5 minutes post-injection.

    • Phase 2 is observed from 15 to 30 minutes post-injection.

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain, where an intraperitoneal injection of acetic acid induces characteristic writhing movements.

Quantitative Data Summary

Treatment Group (Intraperitoneal)Dose of DFFB (mg/kg)Number of Writhes
Saline0~25
DFFB1~18
DFFB3~12
DFFB10~8

Note: Data are estimated from graphical representations in Salas et al., 2018. The number of writhes is counted over a 20-minute period.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animals: Male CD-1 mice are appropriate for this assay.

  • Drug Administration: Administer DFFB or vehicle intraperitoneally (i.p.) 30 minutes before the acetic acid injection.

  • Acetic Acid Injection: Inject 0.1 mL/10 g of body weight of a 0.7% acetic acid solution intraperitoneally.

  • Behavioral Observation:

    • Five minutes after the acetic acid injection, start counting the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes.

Signaling Pathway

The analgesic effect of DFFB in neuropathic pain, when co-administered with a nicotinic agonist, is mediated by the potentiation of α4β2 nAChR activity. This enhanced receptor function leads to increased cation influx, which in turn modulates the excitability of neurons in pain pathways, ultimately leading to a reduction in pain perception. The effect is specific to α4β2 nAChRs, as it can be blocked by a selective antagonist like dihydro-β-erythroidine (DhβE) and does not potentiate the effects of non-nicotinic analgesics like morphine.

cluster_0 Pharmacological Intervention cluster_1 Cellular and Systemic Effects DFFB DFFB (PAM) Potentiation Potentiated Receptor Activity DFFB->Potentiation Nicotine Nicotine (Agonist) nAChR α4β2 nAChR Activation Nicotine->nAChR DhBE DhβE (Antagonist) Inhibition Blocked Receptor Activity DhBE->Inhibition Causes nAChR->Potentiation Enhanced by DFFB Potentiation->Inhibition Blocked by DhβE Pain_Modulation Modulation of Pain Pathways Potentiation->Pain_Modulation Analgesia Analgesia (Anti-Allodynia) Pain_Modulation->Analgesia

Caption: Logical relationship of DFFB, nicotine, and an antagonist on α4β2 nAChR-mediated analgesia.

Conclusion

This compound represents a significant tool for investigating the role of α4β2 nAChRs in neuropathic and inflammatory pain. Its utility as a positive allosteric modulator allows for the amplification of endogenous or exogenous nicotinic signaling, providing a nuanced approach to pain modulation. The protocols outlined here, derived from peer-reviewed studies, offer a foundation for researchers to explore the therapeutic potential of DFFB and other α4β2 nAChR modulators in the development of novel analgesics.

References

Application Notes and Protocols: Cognitive Enhancement Studies with Desformylflustrabromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine (B1197942) hydrochloride (dFBr) is a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] These receptors are crucial for various cognitive functions, and their modulation represents a promising therapeutic strategy for cognitive impairments observed in several neurological and psychiatric disorders.[1][2] As a Type II PAM, dFBr enhances the receptor's response to the endogenous neurotransmitter acetylcholine without directly activating the receptor, which may offer a more nuanced and potentially safer therapeutic window compared to direct agonists.[4][5]

These application notes provide a summary of the pro-cognitive effects of dFBr observed in preclinical studies and detailed protocols for key behavioral and electrophysiological assays.

Mechanism of Action

Desformylflustrabromine hydrochloride acts as a positive allosteric modulator specifically at α4β2 nAChRs.[1][2][3][6] It potentiates acetylcholine (ACh)-induced currents by increasing the channel opening frequency and prolonging the open channel duration.[4] This modulation enhances the efficacy of ACh, particularly for low-efficacy agonists, and can even recover receptors from a desensitized state.[6] The cognitive-enhancing effects of dFBr are attributed to this potentiation of cholinergic signaling through α4β2 nAChRs.[1][2]

Signaling Pathway

The binding of acetylcholine to the orthosteric site of the α4β2 nAChR, a ligand-gated ion channel, triggers a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization and subsequent neuronal excitation. dFBr binds to an allosteric site on the receptor, enhancing the conformational change induced by ACh and thereby increasing the probability and duration of channel opening.

G cluster_receptor Receptor Modulation ACh Acetylcholine (ACh) Orthosteric Orthosteric Site ACh->Orthosteric Binds to dFBr dFBr (PAM) Allosteric Allosteric Site dFBr->Allosteric Binds to nAChR α4β2 nAChR Channel Ion Channel nAChR->Channel Opens Orthosteric->nAChR Allosteric->nAChR Influx Cation Influx (Na⁺, Ca²⁺) Channel->Influx Allows Depolarization Neuronal Depolarization Influx->Depolarization Leads to Cognition Enhanced Cognitive Function Depolarization->Cognition Contributes to

dFBr's Mechanism of Action at the α4β2 nAChR

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the cognitive-enhancing effects of this compound.

Table 1: Effects of dFBr on Cognitive Performance in Rats
Cognitive TaskAnimal ModeldFBr Dose (mg/kg, IP)Key FindingReference
Attentional Set-Shifting Task (ASST)Adult Male Sprague-Dawley Rats0.3, 1.0Significantly reduced the number of trials to criterion in the extra-dimensional shift phase, indicating enhanced cognitive flexibility.[1][7]
Novel Object Recognition Task (NORT)Adult Male Sprague-Dawley Rats3.0Attenuated delay-induced impairments in object recognition memory.[1]
NORT (Ketamine-induced deficit)Adult Male Sprague-Dawley Rats1.0, 3.0Reversed ketamine-induced deficits in novel object recognition.[1]
NORT (Scopolamine-induced deficit)Adult Male Sprague-Dawley Rats1.0, 3.0Reversed scopolamine-induced deficits in novel object recognition.[1]
Table 2: Electrophysiological Effects of dFBr on Human α4β2 nAChRs
Experimental SetupAgonistdFBr ConcentrationKey FindingReference
Two-electrode voltage clamp (Xenopus oocytes)Acetylcholine (100 µM)3 µMPotentiated ACh-induced whole-cell responses by over 265%.[6][8]
Two-electrode voltage clamp (Xenopus oocytes)Acetylcholine>10 µMInhibited receptor responses, suggesting a bell-shaped dose-response curve.[6]
Two-electrode voltage clamp (Xenopus oocytes)Choline, Cytisine (weak partial agonists)1 µMIncreased the maximal response (Imax) by over 9-fold.[9]

Experimental Protocols

Protocol 1: Attentional Set-Shifting Task (ASST) in Rats

This protocol is adapted from Nikiforuk et al., 2020.[1]

Objective: To assess cognitive flexibility, a component of executive function.

Materials:

  • This compound (dFBr)

  • Vehicle (e.g., distilled water)

  • Adult male Sprague-Dawley rats

  • Test apparatus (a rectangular box with a starting compartment and a choice compartment with two pots)

  • Digging medium (e.g., sawdust)

  • Bait (e.g., a small piece of a preferred food item)

  • Objects for discrimination (varying in texture, shape, and odor)

Procedure:

  • Habituation: Habituate the rats to the test apparatus and the digging medium for several days prior to testing.

  • Drug Administration: Administer dFBr (0.1, 0.3, or 1.0 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes before the start of the task.

  • Task Phases: The task consists of a series of discrimination problems. In each trial, one of two pots is baited. The rat must learn to choose the baited pot based on a specific stimulus dimension (e.g., digging medium or an associated object).

    • Simple Discrimination (SD): Rats learn to discriminate between two stimuli.

    • Compound Discrimination (CD): A second, irrelevant stimulus dimension is introduced.

    • Intra-dimensional Shift (IDS): New stimuli from the same dimension are introduced.

    • Extra-dimensional Shift (EDS): The relevant stimulus dimension is switched (e.g., from digging medium to the object). This is the key measure of cognitive flexibility.

  • Criterion: The criterion for successful learning in each phase is six consecutive correct trials.

  • Data Analysis: Record the number of trials required to reach the criterion for each phase. A significant reduction in the number of trials to criterion in the EDS phase for the dFBr-treated group compared to the vehicle group indicates enhanced cognitive flexibility.

Experimental Workflow: ASST

G cluster_phases ASST Phases Habituation Habituation to Apparatus DrugAdmin dFBr or Vehicle Administration (IP) Habituation->DrugAdmin PreTestDelay 30-minute Pre-Test Interval DrugAdmin->PreTestDelay ASST Attentional Set-Shifting Task PreTestDelay->ASST DataCollection Record Trials to Criterion ASST->DataCollection Analysis Statistical Analysis DataCollection->Analysis SD Simple Discrimination CD Compound Discrimination SD->CD IDS Intra-dimensional Shift CD->IDS EDS Extra-dimensional Shift IDS->EDS

Workflow for the Attentional Set-Shifting Task.
Protocol 2: Novel Object Recognition Task (NORT) in Rats

This protocol is adapted from Nikiforuk et al., 2020.[1]

Objective: To assess short-term recognition memory.

Materials:

  • This compound (dFBr)

  • Vehicle (e.g., distilled water)

  • Scopolamine (B1681570) or Ketamine (for inducing cognitive deficits)

  • Adult male Sprague-Dawley rats

  • Open-field arena

  • Two identical objects (for the acquisition phase)

  • One familiar object and one novel object (for the retention phase)

Procedure:

  • Habituation: Allow rats to explore the empty open-field arena for a set period on consecutive days leading up to the test.

  • Drug Administration:

    • Pro-cognitive effect: Administer dFBr (e.g., 3 mg/kg, IP) or vehicle.

    • Reversal of deficit: Administer the amnesic agent (e.g., scopolamine or ketamine) followed by dFBr or vehicle at appropriate pre-treatment times.

  • Acquisition Phase (T1): Place two identical objects in the arena and allow the rat to explore for a set time (e.g., 5 minutes). Record the time spent exploring each object.

  • Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 24 hours to test for attenuation of delay-induced impairment).

  • Retention Phase (T2): Place one of the familiar objects and one novel object in the arena. Allow the rat to explore for a set time (e.g., 5 minutes). Record the time spent exploring each object.

  • Data Analysis: Calculate a discrimination index (DI), typically as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Experimental Workflow: NORT

G Habituation Habituation to Arena DrugAdmin Drug Administration (dFBr/Vehicle +/- Amnesic Agent) Habituation->DrugAdmin Acquisition Acquisition Phase (T1) Two Identical Objects DrugAdmin->Acquisition ITI Inter-Trial Interval (e.g., 24h) Acquisition->ITI Retention Retention Phase (T2) Familiar + Novel Object ITI->Retention DataCollection Record Exploration Times Retention->DataCollection Analysis Calculate Discrimination Index DataCollection->Analysis

Workflow for the Novel Object Recognition Task.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is a generalized procedure based on studies by Weltzin & Schulte.[6][10]

Objective: To characterize the modulatory effects of dFBr on human α4β2 nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α4 and β2 nAChR subunits

  • Microinjection apparatus

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

  • ND-96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • Acetylcholine (ACh)

  • This compound (dFBr)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI Xenopus oocytes.

    • Microinject oocytes with a mixture of cRNA for human α4 and β2 subunits. The ratio can be varied to express high-sensitivity (1:5 α4:β2) or low-sensitivity (5:1 α4:β2) receptor isoforms.[10]

    • Incubate the injected oocytes for 24-72 hours to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND-96 buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Establish a baseline recording in ND-96 buffer.

    • Apply a fixed concentration of ACh to elicit a control current response.

    • To test for potentiation, co-apply the same concentration of ACh with varying concentrations of dFBr (e.g., 0.001–100 µM).

    • Record the peak current amplitude for each application.

  • Data Analysis:

    • Normalize the current responses in the presence of dFBr to the control ACh response.

    • Plot the normalized current as a function of dFBr concentration to generate a dose-response curve.

    • Calculate the EC₅₀ for potentiation and the maximum potentiation effect.

Logical Relationship: TEVC Data Analysis

G RecordControl Record Control Current (ACh alone) Normalize Normalize Modulated Current to Control Current RecordControl->Normalize RecordModulated Record Modulated Current (ACh + dFBr) RecordModulated->Normalize Plot Plot Normalized Current vs. dFBr Concentration Normalize->Plot DoseResponse Generate Dose-Response Curve Plot->DoseResponse Calculate Calculate EC₅₀ and Emax DoseResponse->Calculate

Data Analysis Flow for TEVC Experiments.

References

Preparing Stock Solutions for Desformylflustrabromine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine (B1197942) hydrochloride (dFBr-HCl) is a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] As a PAM, dFBr-HCl enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself.[3] This mechanism of action has generated significant interest in its potential therapeutic applications for a range of neurological and psychiatric disorders, including nicotine (B1678760) addiction, cognitive deficits, and neuropathic pain.[4][5][6][7] Proper preparation of dFBr-HCl stock solutions is a critical first step for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols and application notes to guide researchers in this process.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Desformylflustrabromine hydrochloride is essential for its effective use in research.

PropertyValueReference
Molecular Weight 357.72 g/mol [1][2]
Formula C₁₆H₂₁BrN₂・HCl[1][2]
Appearance White to off-white solid[4]
Purity ≥98%[1][2]
CAS Number 951322-11-5[1][2]

Solubility and Storage

Proper storage and selection of an appropriate solvent are crucial for maintaining the integrity and activity of dFBr-HCl.

SolventMaximum ConcentrationNotesStorage of Stock Solution
DMSO 100 mM---Store at +4°C for short-term use. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4]
Water 10 mMGentle warming may be required to fully dissolve the compound.[1][2]Use freshly prepared or store at +4°C for a limited time. For longer-term storage, filter-sterilize and store at -20°C.[1][4]
0.9% Saline Not specified, but used for in vivo studies.Suitable for preparing working solutions for animal administration.[1]Prepare fresh before each experiment.
Distilled Water Not specified, but used for in vivo studies.An alternative to saline for animal studies.[4]Prepare fresh before each experiment.

Experimental Protocols

Protocol 1: Preparation of a 100 mM dFBr-HCl Stock Solution in DMSO

This high-concentration stock solution is suitable for subsequent dilution into aqueous buffers for a variety of in vitro assays, such as electrophysiology or cell-based functional assays.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L x 0.001 L x 357.72 g/mol = 0.03577 g = 35.77 mg

  • Weigh the dFBr-HCl: Carefully weigh 35.77 mg of dFBr-HCl powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the dFBr-HCl.

  • Dissolve the compound: Vortex the solution until the dFBr-HCl is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term storage. For short-term storage, +4°C is acceptable.[1][4]

Protocol 2: Preparation of a 10 mM dFBr-HCl Stock Solution in Water

This aqueous stock solution can be used for experiments where the presence of DMSO might interfere with the assay.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath (optional)

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.01 mol/L x 0.001 L x 357.72 g/mol = 0.003577 g = 3.58 mg

  • Weigh the dFBr-HCl: Accurately weigh 3.58 mg of dFBr-HCl and place it in a sterile tube.

  • Add water: Add 1 mL of sterile, purified water to the tube.

  • Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) can be applied.[1][2]

  • Filter sterilization: For long-term storage or use in cell culture, it is recommended to sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Use the solution fresh or store it at +4°C for short-term use. For longer-term storage, aliquot and store at -20°C.

Protocol 3: Preparation of a dFBr-HCl Dosing Solution for In Vivo Studies

This protocol is designed for the preparation of a solution suitable for administration to rodents in behavioral or pharmacokinetic studies.

Materials:

  • This compound powder

  • Sterile 0.9% saline or distilled water[1][4]

  • Sterile conical tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Determine the required concentration: The concentration of the dosing solution will depend on the target dose (e.g., in mg/kg) and the dosing volume (e.g., in mL/kg). For example, to administer a 3 mg/kg dose in a volume of 1 mL/kg, a 3 mg/mL solution is required.

  • Calculate the required mass: For a 10 mL solution at 3 mg/mL:

    • Mass (mg) = Concentration (mg/mL) x Volume (mL)

    • Mass = 3 mg/mL x 10 mL = 30 mg

  • Weigh the dFBr-HCl: Weigh 30 mg of dFBr-HCl and place it in a sterile conical tube.

  • Add the vehicle: Add 10 mL of sterile 0.9% saline or distilled water to the tube.

  • Dissolve the compound: Vortex the solution until the dFBr-HCl is completely dissolved.

  • Administration: The solution should be prepared fresh on the day of the experiment and administered via the desired route (e.g., intraperitoneal injection, oral gavage).

Application Notes

  • Positive Allosteric Modulation: dFBr-HCl potentiates the effects of acetylcholine at α4β2 nAChRs.[3] Therefore, the observed effects in any experiment will be dependent on the presence of an agonist. In in vitro preparations lacking endogenous acetylcholine, co-application with an nAChR agonist is necessary to observe the modulatory effects of dFBr-HCl.

  • Concentration Range: The effective concentration of dFBr-HCl can vary significantly depending on the experimental system.

    • In vitro : In Xenopus oocytes expressing human α4β2 nAChRs, dFBr-HCl has been shown to potentiate acetylcholine-induced currents at concentrations ranging from 30 nM to 100 µM.[5]

    • In vivo : In rodent behavioral studies, effective doses have been reported to be in the range of 0.3 to 9 mg/kg.[4][6]

  • Selectivity: dFBr-HCl displays selectivity for α4β2 nAChRs over other subtypes, such as α7 nAChRs.[1][2]

  • Biphasic Effect: At higher concentrations (typically >10 µM), dFBr-HCl can exhibit inhibitory effects on α4β2 nAChRs, likely through an open-channel block mechanism.[3] Researchers should perform dose-response curves to identify the optimal concentration for potentiation in their specific assay.

Visualizations

Signaling Pathway of dFBr-HCl at the α4β2 nAChR

Caption: Mechanism of dFBr-HCl action at the α4β2 nAChR.

Experimental Workflow for In Vivo Study```dot

References

Troubleshooting & Optimization

Technical Support Center: Desformylflustrabromine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of Desformylflustrabromine (B1197942) hydrochloride (dFBr).

Frequently Asked Questions (FAQs)

Q1: What is Desformylflustrabromine hydrochloride?

This compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically showing selectivity for the α4β2 subtype.[1][2] It works by binding to a site on the receptor that is different from the acetylcholine binding site, enhancing the receptor's response to agonists.[[“]] It has been studied for its potential in treating conditions like neuropathic pain, nicotine (B1678760) addiction, and cognitive impairment.[2][4]

Q2: What are the recommended solvents for preparing stock solutions?

For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is highly effective, with solubility up to 100 mM.[1] Water can also be used, with solubility reaching up to 10 mM, although gentle warming may be required.[1] For in vivo experiments, stock solutions have been prepared in 0.9% saline.[5][6]

Q3: I'm observing precipitation when preparing my solution. What should I do?

If you notice precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[7]

Q4: What are the recommended storage conditions for this compound?

The solid compound should be stored at 4°C, sealed, and kept away from moisture.[1][7] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Ensure the storage containers are sealed to prevent moisture absorption.[7]

Q5: How stable is the compound in different solutions?

While specific stability studies under various pH and light conditions are not extensively detailed in the provided results, the general recommendation for stock solutions is to store them frozen to ensure stability. For aqueous solutions intended for immediate use in experiments, it is advisable to prepare them fresh. If using a water-based stock solution, it should be filtered and sterilized with a 0.22 μm filter before use.[7]

Quantitative Data Summary

Solubility Data
SolventConcentrationNotes
DMSO≥ 105 mg/mL (293.53 mM)[7]Soluble up to 100 mM.[1] Use newly opened DMSO as it can be hygroscopic.[7]
Water5 mg/mL (13.98 mM)[7]Soluble up to 10 mM with gentle warming.[1] Ultrasonic treatment may be needed.[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.99 mM)Clear solution, saturation unknown.[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.99 mM)Clear solution, saturation unknown.[7]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.99 mM)Clear solution.[7]
0.9% Saline-Used for preparing stock solutions for in vivo behavioral experiments.[5][6]
ND-96 Buffer (pH 7.4)-The compound was dissolved in this buffer for use in two-electrode voltage-clamp experiments.[8]
Storage Recommendations
FormTemperatureDurationStorage Conditions
Solid4°C-Sealed, away from moisture.[7]
Stock Solution (in solvent)-80°C6 monthsSealed, away from moisture.[7]
Stock Solution (in solvent)-20°C1 monthSealed, away from moisture.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO for high concentration or water for lower concentration). For a 100 mM stock in DMSO, add 27.95 µL of DMSO for every 1 mg of compound.

  • Dissolution: If the compound does not dissolve completely, gently warm the solution and/or use sonication until a clear solution is obtained.[7]

  • Sterilization (for aqueous solutions): If using water as the solvent for cell-based assays, filter the final solution through a 0.22 μm sterile filter.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.[7]

Protocol 2: Two-Electrode Voltage Clamp Assay in Xenopus Oocytes

This protocol is a generalized procedure based on methodologies described in the literature.[8][9][10]

  • Oocyte Preparation:

    • Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.

    • Wash the lobes in a Ca²⁺-free buffer.

    • Treat with collagenase (e.g., 1.5 mg/mL) to defolliculate the oocytes.

    • Select Stage IV or V oocytes for microinjection.[9][10]

  • cRNA Injection:

    • Prepare synthetic capped RNA (cRNA) transcripts for the human α4 and β2 nAChR subunits.

    • Inject approximately 50 nL of the cRNA solution into the selected oocytes.[8][9]

    • Incubate the injected oocytes at 19°C for 24 to 72 hours to allow for receptor expression.[8][9]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND-96).

    • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl) to clamp the membrane potential, typically at -60 mV.

  • Drug Application:

    • Apply the agonist (e.g., acetylcholine) alone to establish a baseline response.

    • Co-apply the agonist with varying concentrations of this compound to measure its modulatory effects.

  • Data Analysis:

    • Normalize the responses obtained with dFBr to the control responses elicited by the agonist alone.

    • Plot the normalized responses against the dFBr concentration to generate a dose-response curve and determine parameters like pEC₅₀ and maximal potentiation.[10]

Visualizations

signaling_pathway cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_cellular_response Cellular Response ACh Acetylcholine (Agonist) Receptor α4β2 nAChR (Resting State) ACh->Receptor Binds to orthosteric site dFBr dFBr (PAM) dFBr->Receptor Binds to allosteric site Active_Receptor α4β2 nAChR (Open State) dFBr->Active_Receptor Enhances Efficacy & Increases Ion Current Receptor->Active_Receptor Conformational Change Ion_Influx Cation Influx (Na+, Ca2+) Active_Receptor->Ion_Influx Opens Ion Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Signaling pathway of dFBr as a positive allosteric modulator.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare dFBr Stock Solution (e.g., in DMSO) apply_test Co-apply Agonist + dFBr (Test Concentrations) prep_solution->apply_test prep_cells Prepare Expression System (e.g., Inject Xenopus Oocytes with α4β2 cRNA) run_assay Perform Electrophysiology Assay (Two-Electrode Voltage Clamp) prep_cells->run_assay apply_control Apply Agonist (ACh) Alone (Establish Baseline) run_assay->apply_control apply_control->apply_test record_data Record Ionic Currents apply_test->record_data normalize_data Normalize dFBr Responses to Control record_data->normalize_data plot_curve Generate Dose-Response Curve normalize_data->plot_curve determine_params Calculate pEC50 & Max Potentiation plot_curve->determine_params

Caption: A typical experimental workflow for studying dFBr effects.

Troubleshooting Guide

Q: My experimental results are showing high variability. What could be the cause?

A: Variability can arise from several factors:

  • Solution Instability: Ensure that your stock solutions are properly stored and that you are using freshly prepared dilutions for your experiments. Avoid multiple freeze-thaw cycles of the stock solution.

  • Inconsistent Dissolution: Make sure the compound is fully dissolved. Any undissolved particles can lead to inaccurate concentrations. Consider using sonication or gentle warming if needed.[7]

  • Experimental System: In systems like Xenopus oocytes, variability between batches is common. It is crucial to use oocytes from at least two different frogs for each experiment and normalize the data to a control response from the same oocyte.[8][10]

Q: The compound is not showing the expected potentiation of the α4β2 receptor.

A:

  • Receptor Subtype: Confirm that your expression system is indeed expressing the α4β2 subtype, as dFBr shows selectivity and may even inhibit other nAChR subtypes like α7.[1][9]

  • Agonist Concentration: The degree of potentiation can depend on the efficacy of the agonist being used. Potentiation is often more pronounced for low-efficacy partial agonists.[8]

  • dFBr Concentration: this compound exhibits a bell-shaped dose-response curve. At concentrations above 10 μM, it can start to inhibit the receptor, potentially through open-channel block.[8][10] Ensure you are testing a range of concentrations to capture the potentiation phase.

Q: I am observing inhibitory effects at concentrations where I expect potentiation.

A:

  • Concentration Accuracy: Double-check your dilution calculations and the concentration of your stock solution.

  • Channel Block: At higher concentrations (>10 μM), dFBr is known to cause inhibition.[8] If you are seeing inhibition at lower concentrations, it could be specific to your experimental conditions or the specific isoform of the receptor being expressed. dFBr shows different potencies for high-sensitivity and low-sensitivity isoforms of the α4β2 receptor.[10]

References

Technical Support Center: High Concentration Inhibition Mechanism of dFBr

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dFBr. This guide is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you might encounter when studying the effects of dFBr, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for dFBr is U-shaped (or bell-shaped). What is the mechanism behind this?

A1: A U-shaped or inverted U-shaped dose-response curve, where the inhibitory effect decreases at higher concentrations, is a known phenomenon for some small molecules.[1][2] This can be caused by several factors:

  • Off-Target Effects : At high concentrations, dFBr may bind to secondary or off-target proteins.[3] If this off-target has an opposing biological effect to the primary target, it can counteract the intended inhibition, leading to a reduced overall effect.[4]

  • Compound Aggregation : At high concentrations, dFBr might form aggregates. These aggregates may be less effective at binding the target protein or may not be able to penetrate the cell membrane.[5]

  • Cytotoxicity : High concentrations of dFBr might induce cellular stress or toxicity through mechanisms unrelated to its primary target. This can trigger cellular responses that mask the specific inhibitory effect being measured.

  • Assay Interference : The dFBr compound itself, at high concentrations, might interfere with the assay readout. For example, it could have intrinsic fluorescence in a fluorescence-based assay or interfere with the enzyme used in a luminescence-based assay (e.g., luciferase).[5]

Q2: I'm observing significant cytotoxicity at high concentrations of dFBr. Is this related to its primary target inhibition?

A2: Not necessarily. While inhibition of a critical protein can lead to cell death, cytotoxicity at high concentrations is often due to off-target effects.[6] Small molecules can interact with numerous proteins, and at high doses, these interactions can disrupt essential cellular pathways unrelated to the primary target.[7] It is crucial to distinguish between on-target and off-target toxicity.

Q3: How can I determine if the effects I'm seeing are due to off-target interactions of dFBr?

A3: Differentiating on-target from off-target effects is a critical validation step.[8] A multi-step approach is recommended:

  • Use a Structurally Unrelated Inhibitor : Test another inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Target Knockdown/Knockout : Use techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target protein. If dFBr still produces the same effect in cells lacking the target, the effect is unequivocally off-target.[3]

  • Cellular Thermal Shift Assay (CETSA) : This assay can confirm direct binding of dFBr to its target in intact cells.[9][10] It measures the change in the thermal stability of a protein when a ligand binds.[11]

  • Kinase Selectivity Profiling : If dFBr is a kinase inhibitor, screen it against a large panel of kinases to identify potential off-targets.[12][13]

Q4: My dFBr compound is precipitating in the cell culture media at high concentrations. What should I do?

A4: Compound solubility is a common issue.[14] Precipitation can lead to inaccurate and uninterpretable results.

  • Determine Solubility Limit : First, determine the maximum soluble concentration of dFBr in your specific media and experimental conditions.

  • Use a Different Formulation : Consider using a solubilizing agent like DMSO, but always keep the final concentration low (typically <0.5%) and use the same concentration in your vehicle controls.

  • Modify the Compound : If you are in the drug development process, medicinal chemistry efforts may be needed to improve the solubility of the compound scaffold.

Troubleshooting Guides

Problem 1: The dose-response curve is non-sigmoidal (U-shaped).

Objective : To determine the cause of the U-shaped dose-response curve and validate the experimental findings.

Workflow Diagram:

Troubleshooting a U-shaped dose-response curve.

Troubleshooting Steps:

  • Visual Inspection : Visually inspect the wells with the highest concentrations of dFBr for any signs of precipitation.

  • Orthogonal Assay : Repeat the experiment using a different assay technology that relies on a different detection method (e.g., switch from a fluorescence-based to a label-free detection method). This helps rule out assay-specific interference.

  • Cytotoxicity Assay : Run a parallel cytotoxicity assay (e.g., MTS or Annexin V) with the same concentrations of dFBr.[15] If the loss of inhibition correlates with the onset of cytotoxicity, the U-shaped curve may be due to non-specific cell death.

  • Off-Target Validation : Use the methods described in FAQ A3 (e.g., target knockout, CETSA) to confirm that the effect at lower concentrations is on-target and to investigate potential off-targets at higher concentrations.

Problem 2: High background signal in the cell viability assay at high dFBr concentrations.

Objective : To reduce background signal and obtain accurate cell viability data.

Troubleshooting Steps:

  • Assay Control : Include a "no-cell" control with media and dFBr at all concentrations. This will show if dFBr is directly reacting with your assay reagent (e.g., reducing MTS reagent).

  • Change Assay Reagent : If dFBr is interfering with the reagent, switch to a different viability assay. For example, if you are using a metabolic assay like MTS or MTT, switch to a membrane integrity assay like CellTox™ Green.

  • Wash Step : Before adding the viability reagent, gently wash the cells with PBS to remove excess dFBr. Be cautious, as this step can dislodge loosely adherent cells.

Quantitative Data Summary

The following tables represent hypothetical data for dFBr to illustrate the principles of on-target vs. off-target effects.

Table 1: Potency of dFBr on Primary Target and Key Off-Targets

TargetIC50 (nM)Assay Type
Primary Target (Kinase A) 50 Biochemical (ADP-Glo)
Off-Target 1 (Kinase B)2,500Biochemical (ADP-Glo)
Off-Target 2 (Kinase C)8,000Biochemical (ADP-Glo)
Off-Target 3 (GPCR D)>20,000Radioligand Binding

Table 2: Cellular Activity and Cytotoxicity of dFBr

AssayCell LineEC50 / CC50 (nM)
Target Engagement (CETSA) HEK293 150
Cell Proliferation (On-Target)MCF-7200
Cytotoxicity (MTS Assay)MCF-77,500
Cytotoxicity (MTS Assay)HEK29315,000

Experimental Protocols

Protocol 1: MTS Cell Viability/Cytotoxicity Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[16][17]

Materials :

  • Cells in culture

  • 96-well clear-bottom plates

  • dFBr compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)[18]

  • Plate reader capable of measuring absorbance at 490 nm

Procedure :

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of dFBr in cell culture media.

  • Remove the old media from the cells and add the media containing different concentrations of dFBr (100 µL/well). Include "vehicle only" (e.g., 0.1% DMSO) and "no cell" controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.[19]

  • Incubate the plate for 1-4 hours at 37°C.

  • Record the absorbance at 490 nm using a microplate reader.[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms that dFBr binds to its intended target in a cellular environment.[20]

Materials :

  • Cells in culture

  • dFBr compound and vehicle (DMSO)

  • PBS with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western Blot or Mass Spectrometry)

Procedure :

  • Culture cells to ~80-90% confluency.

  • Treat cells with dFBr at the desired concentration or with vehicle for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[20]

  • Lyse the cells by freeze-thawing or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

  • Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western Blot or Mass Spectrometry.

  • A positive target engagement will result in a shift of the melting curve to a higher temperature for the dFBr-treated cells compared to the vehicle-treated cells.[20]

Signaling Pathway and Mechanism Diagrams

G cluster_0 Low [dFBr] - On-Target Effect cluster_1 High [dFBr] - Off-Target Effect dFBr_low dFBr (Low Conc.) KinaseA Primary Target (Kinase A) dFBr_low->KinaseA Inhibits PathwayA Signaling Pathway A KinaseA->PathwayA Blocks ResponseA Desired Inhibition PathwayA->ResponseA dFBr_high dFBr (High Conc.) dFBr_high->KinaseA Inhibits KinaseB Off-Target (Kinase B) dFBr_high->KinaseB Inhibits PathwayB Signaling Pathway B KinaseB->PathwayB Blocks ResponseB Counteracting Effect PathwayB->ResponseB

On-target vs. Off-target signaling of dFBr.

G A Increased [dFBr] B Saturation of On-Target Binding A->B C Increased Off-Target Binding A->C D Compound Aggregation A->D G Decreased Inhibition (U-Shaped Curve) B->G Plateau Effect F Activation of Opposing Pathway C->F E Reduced Free Monomeric dFBr D->E E->G Reduced Efficacy F->G Counteracting Effect

Potential causes of reduced efficacy at high concentrations.

References

Technical Support Center: Desformylflustrabromine (DFFB) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desformylflustrabromine (DFFB). The focus is on avoiding and troubleshooting the open-channel block of nicotinic acetylcholine (B1216132) receptors (nAChRs) that can occur at higher concentrations of DFFB.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action of Desformylflustrabromine (DFFB)?

A1: Desformylflustrabromine is a positive allosteric modulator (PAM) of α4β2 and α2β2 nicotinic acetylcholine receptors (nAChRs).[1][2] As a PAM, it enhances the response of the receptor to an agonist, such as acetylcholine (ACh), without activating the receptor on its own.[1][2] This potentiation is achieved by binding to an allosteric site on the receptor, which is distinct from the agonist binding site.[2]

Q2: I'm observing a decrease in potentiation, and even inhibition, at higher concentrations of DFFB. What is causing this?

A2: This is a known characteristic of DFFB and is due to open-channel block. DFFB exhibits a biphasic, or bell-shaped, concentration-response curve.[3] At lower concentrations (typically below 10 µM), it acts as a PAM, potentiating the agonist-induced current. However, at higher concentrations (typically above 10 µM), DFFB can act as an open-channel blocker, physically obstructing the ion flow through the channel pore, which leads to an inhibition of the current.[1][3]

Q3: How can I avoid inducing open-channel block in my experiments?

A3: To avoid open-channel block, it is crucial to carefully titrate the concentration of DFFB. Based on published data, maintaining a DFFB concentration below 10 µM is recommended to stay within the potentiating range.[1][3] It is advisable to perform a full concentration-response curve for DFFB in your specific experimental system to identify the optimal concentration for potentiation without causing significant inhibition.

Q4: What are the electrophysiological signs of DFFB-induced open-channel block?

A4: The primary sign is a reduction in the peak current amplitude at higher DFFB concentrations, following initial potentiation at lower concentrations, resulting in a bell-shaped concentration-response curve.[3] Another indicator can be the appearance of "hump currents" or "rebound currents" during the washout of the agonist and DFFB.[4] These are transient inward currents that occur as the blocker rapidly dissociates from the channel before the channel closes. Additionally, the inhibition caused by DFFB open-channel block is voltage-dependent.[3]

Q5: How does membrane potential influence DFFB's open-channel block, and how can I use this to my advantage?

A5: The inhibitory effect of DFFB is voltage-dependent.[3] Typically, hyperpolarization (making the membrane potential more negative) can increase the block, while depolarization (making it more positive) can relieve the block. If you suspect open-channel block, you can perform voltage-step experiments to see if the level of inhibition changes with membrane potential. For instance, in two-electrode voltage-clamp experiments on Xenopus oocytes, stepping the membrane potential from -100 mV to +20 mV can reveal the voltage-dependency of the block.[3] Understanding this relationship can help in setting the holding potential to a level that minimizes the block while still allowing for the measurement of potentiation.

Q6: Can the concentration of the agonist I'm using affect the open-channel block by DFFB?

A6: Yes, the inhibitory effect of DFFB is a result of open-channel block, meaning DFFB binds within the pore of the nAChR after it has been opened by an agonist. The degree of channel opening is dependent on the agonist concentration. While the available literature primarily focuses on the concentration of DFFB as the driver of the block, it is conceivable that very high, saturating concentrations of a high-efficacy agonist could potentially influence the kinetics of the block. It is good practice to use a consistent and non-saturating concentration of your agonist when characterizing the effects of DFFB.

Q7: How can I reverse the open-channel block?

A7: The open-channel block by DFFB is generally reversible. A thorough washout of the compound from your experimental chamber should restore the normal receptor function. Ensure your perfusion system allows for a rapid and complete exchange of the solution. If you observe lingering inhibition, a prolonged washout period may be necessary.

Quantitative Data Summary

The following table summarizes the key concentrations of DFFB for its potentiating and inhibitory effects on α4β2 and α2β2 nAChRs, as reported in the literature. These values are primarily derived from studies using two-electrode voltage clamp on Xenopus oocytes.

ParameterReceptor SubtypeReported ValueReference
Potentiation Range α4β2< 10 µM[1][3]
α2β2Similar to α4β2[2]
Inhibition Range α4β2> 10 µM[1][3]
α2β2Similar to α4β2[2]
EC₅₀ for Potentiation α2β2446 ± 124 nM[2]
IC₅₀ for Inhibition α2β211.3 ± 2.3 µM[2]
Muscle-type (αβεδ)~ 1 µM[5]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Protocol for Assessing DFFB Effects on nAChRs in Xenopus Oocytes

This protocol provides a general framework for studying the effects of DFFB on nAChRs expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and prepare Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2). The ratio of injected cRNAs can be adjusted to favor the expression of high-sensitivity (HS) or low-sensitivity (LS) receptor isoforms.[1]

  • Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable incubation medium.

2. Solutions and Reagents:

  • Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

  • Agonist Stock Solution: Prepare a high-concentration stock of your agonist (e.g., 100 mM Acetylcholine) in water and store it at -20°C. Dilute to the final working concentration in ND96 on the day of the experiment.

  • DFFB Stock Solution: Prepare a high-concentration stock of DFFB (e.g., 10 mM) in DMSO. Store at -20°C. Dilute to final concentrations in ND96. Be mindful of the final DMSO concentration, keeping it constant across all conditions and typically below 0.1%.

3. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with ND96 buffer.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).

  • Clamp the oocyte membrane potential at a holding potential of -60 mV using a two-electrode voltage-clamp amplifier.[2]

  • Establish a stable baseline current.

4. Experimental Procedure for Assessing DFFB Effects:

  • Control Response: Apply the agonist at a fixed concentration (e.g., EC₁₀-EC₂₀) for a set duration to elicit a control current response. Allow for a complete washout and recovery of the response.

  • DFFB Co-application: Prepare solutions containing the same fixed concentration of agonist plus varying concentrations of DFFB. Apply these solutions to the oocyte and record the current responses.

  • Concentration-Response Curve: To determine the full concentration-response profile of DFFB, test a range of concentrations (e.g., 10 nM to 100 µM) co-applied with the agonist.

  • Washout: After each application, ensure a thorough washout with ND96 buffer until the current response returns to the baseline level.

5. Data Analysis:

  • Measure the peak amplitude of the current responses.

  • Normalize the responses in the presence of DFFB to the control agonist response.

  • Plot the normalized response as a function of the DFFB concentration to generate a concentration-response curve. Fit the potentiation phase to a sigmoidal dose-response equation to determine the EC₅₀ and the inhibition phase to determine the IC₅₀.

Visualizations

DFFB_Concentration_Effect cluster_0 DFFB Concentration Gradient cluster_1 Mechanism of Action Low_DFFB Low DFFB Concentration (< 10 µM) PAM Positive Allosteric Modulation (Potentiation) Low_DFFB->PAM Leads to High_DFFB High DFFB Concentration (> 10 µM) Block Open-Channel Block (Inhibition) High_DFFB->Block Leads to

Caption: Concentration-dependent effects of Desformylflustrabromine.

Troubleshooting_Workflow start Unexpected Inhibition or Decreased Potentiation Observed check_conc Is DFFB concentration > 10 µM? start->check_conc reduce_conc Reduce DFFB concentration to < 10 µM. Perform concentration-response curve. check_conc->reduce_conc Yes check_voltage Is the inhibition voltage-dependent? check_conc->check_voltage No reassess Re-evaluate experiment reduce_conc->reassess adjust_voltage Adjust holding potential. (e.g., more depolarized) check_voltage->adjust_voltage Yes washout Perform thorough washout. check_voltage->washout No adjust_voltage->reassess washout->reassess

Caption: Troubleshooting workflow for DFFB open-channel block.

References

Navigating Unexpected Results with Desformylflustrabromine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting unexpected experimental outcomes with Desformylflustrabromine (B1197942) (DFFB). DFFB is a potent positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily targeting α4β2 and α2β2 subtypes.[1][2] Its unique pharmacological profile, characterized by a bell-shaped dose-response curve, can present challenges in experimental design and data interpretation. This guide offers detailed troubleshooting advice, frequently asked questions, standardized experimental protocols, and key quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with DFFB in a question-and-answer format.

Q1: I'm observing a bell-shaped dose-response curve with DFFB. At low concentrations, I see potentiation of the agonist response, but at higher concentrations, the response is inhibited. Is this expected?

A1: Yes, a bell-shaped dose-response curve is a well-documented characteristic of DFFB's interaction with α4β2 nAChRs.[3][4] This biphasic effect stems from two distinct mechanisms:

  • Potentiation (at lower concentrations, typically <10 μM): DFFB acts as a positive allosteric modulator, binding to a site on the receptor distinct from the acetylcholine (ACh) binding site. This enhances the receptor's response to an agonist.[3][5]

  • Inhibition (at higher concentrations, typically >10 μM): At higher concentrations, DFFB is thought to act as an open-channel blocker, physically obstructing the ion channel and thereby inhibiting current flow.[3]

Troubleshooting Steps:

  • Confirm Concentration Range: Ensure your dose-response experiments cover a wide enough concentration range to capture both the potentiation and inhibition phases. A typical range might be from 10 nM to 100 μM.

  • Data Analysis: Utilize a non-linear regression model that can fit a bell-shaped curve to accurately determine the EC50 for potentiation and the IC50 for inhibition.[6]

  • Consider Receptor Subtype: Be aware that on α7 nAChRs, only the inhibitory component is typically observed.[3]

Q2: The degree of potentiation I observe with DFFB is inconsistent between experiments. What could be the cause?

A2: Inconsistent potentiation can arise from several factors related to experimental conditions and reagents.

Troubleshooting Steps:

  • Agonist Concentration: The magnitude of DFFB-induced potentiation is dependent on the efficacy of the co-applied agonist. Responses to low-efficacy partial agonists are potentiated more significantly than responses to high-efficacy full agonists.[3] Ensure you are using a consistent concentration of your primary agonist, ideally around its EC20-EC50 to allow for a clear window of potentiation.

  • Solution Stability: Prepare fresh DFFB solutions for each experiment. While water-soluble salts of DFFB are available, prolonged storage in solution may affect its stability and potency.[7][8] For in vivo studies, DFFB has been prepared in 0.9% saline.[9][10]

  • Perfusion System: The speed of your solution exchange system can impact the observed peak currents, especially for rapidly desensitizing receptors. A faster perfusion system may reveal higher potency and maximal potentiation.[7]

  • Oocyte Health and Expression Levels: When using Xenopus oocytes, variations in oocyte batches, health, and the level of receptor expression can lead to variability in responses.

Q3: I am not observing any potentiation, only inhibition, even at low DFFB concentrations. What is happening?

A3: This observation could be due to the specific nAChR subtype being studied or potential experimental artifacts.

Troubleshooting Steps:

  • Verify Receptor Subtype: DFFB is selective for nAChRs containing the β2 subunit.[2] It does not potentiate α7 or α3β4 nAChRs and has been shown to inhibit muscle-type (α1β1δε) nAChRs.[1][3] Confirm the identity of the receptor subtype you are investigating.

  • Compound Purity and Integrity: Ensure the purity of your DFFB sample. Degradation or impurities could lead to altered pharmacological activity.

  • Solvent Effects: If using a solvent like DMSO to dissolve DFFB, ensure the final concentration in your assay is minimal and consistent across all conditions, as high concentrations of some solvents can affect receptor function.

Quantitative Data Summary

The following tables summarize key quantitative data for Desformylflustrabromine from published literature. These values can serve as a reference for expected experimental outcomes.

ParameterReceptor SubtypeAgonistValueReference
Potentiation
pEC50α4β2Acetylcholine6.92 (approx. 120 nM)[7]
Peak Potentiationα4β2Acetylcholine>265%[3]
Inhibition
IC50α4β2Acetylcholine>10 µM[3]
IC50α7Acetylcholine44 µM[7]
IC50Human muscle (α1β1εδ)Acetylcholine~1 µM[1]
IC50Torpedo (α1β1γδ)Acetylcholine~1 µM[1]

Table 1: Potentiation and Inhibition of nAChR Subtypes by DFFB.

ParameterLigandControl pIC50pIC50 with 1 µM DFFBReference
Antagonist Interaction
pIC50Dihydro-β-erythroidine (DHβE)No significant changeNo significant change[3]
pIC50TropisetronNo significant changeNo significant change[3]

Table 2: Effect of DFFB on the Potency of nAChR Antagonists at the α4β2 Subtype.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol provides a generalized methodology for assessing the modulatory effects of DFFB on nAChRs expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

  • Treat oocytes with collagenase to defolliculate.

  • Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2). The ratio of injected subunits can influence the expression of high- or low-sensitivity receptor isoforms.

  • Incubate injected oocytes at 16-19°C for 1-4 days in a suitable medium.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording buffer (e.g., ND96).

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).

  • Voltage-clamp the oocyte at a holding potential of -50 to -70 mV.

  • Establish a stable baseline current.

3. Compound Application and Data Acquisition:

  • Apply the agonist (e.g., acetylcholine) at a fixed concentration (e.g., EC20-EC50) to elicit a control response.

  • After a washout period and return to baseline, co-apply the agonist with varying concentrations of DFFB.

  • To investigate the inhibitory effect, apply higher concentrations of DFFB in the presence of the agonist.

  • Record the peak inward current for each application.

  • Ensure adequate washout periods between applications to allow for receptor recovery.

4. Data Analysis:

  • Normalize the responses to the control agonist application.

  • Plot the normalized response as a function of DFFB concentration.

  • Fit the data to a bell-shaped dose-response equation to determine pEC50 for potentiation and IC50 for inhibition.

Visualizing Mechanisms and Workflows

DFFB Signaling at the α4β2 nAChR

The following diagram illustrates the dual mechanism of action of DFFB at the α4β2 nicotinic acetylcholine receptor.

DFFB_Mechanism cluster_receptor α4β2 nAChR cluster_ligands Ligands cluster_effects Effects Receptor Orthosteric Site Allosteric Site Ion Channel Potentiation Potentiation (Increased Current) Receptor:channel->Potentiation Enhanced Ion Flow Inhibition Inhibition (Channel Block) Receptor:channel->Inhibition Reduced Ion Flow ACh ACh ACh->Receptor:ortho Binds DFFB_low DFFB (Low Conc.) DFFB_low->Receptor:allo Binds DFFB_high DFFB (High Conc.) DFFB_high->Receptor:channel Blocks

Caption: Dual mechanism of DFFB at the α4β2 nAChR.

Troubleshooting Workflow for Unexpected DFFB Results

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during DFFB experiments.

Troubleshooting_Workflow Start Unexpected DFFB Result Check_Curve Is the dose-response curve bell-shaped? Start->Check_Curve Check_Potentiation Is potentiation inconsistent or absent? Check_Curve->Check_Potentiation No Analyze_Biphasic Analyze as biphasic: - Potentiation (PAM) - Inhibition (Block) Check_Curve->Analyze_Biphasic Yes Verify_Receptor Verify nAChR subtype (DFFB is β2-selective) Check_Potentiation->Verify_Receptor Absent Check_Agonist Check agonist concentration and efficacy Check_Potentiation->Check_Agonist Inconsistent End_Good Result Explained Analyze_Biphasic->End_Good Review_Purity Review compound purity and solvent effects Verify_Receptor->Review_Purity Check_Solutions Prepare fresh solutions (DFFB, agonist, buffers) Check_Agonist->Check_Solutions Check_System Evaluate perfusion system and oocyte health Check_Solutions->Check_System Check_System->Review_Purity End_Investigate Further Investigation Needed Review_Purity->End_Investigate

Caption: Troubleshooting workflow for experiments with DFFB.

References

Technical Support Center: Managing Off-Target Effects of BET Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of dual-function Bromodomain and Extra-Terminal domain (BET) inhibitors, colloquially referred to as dFBr. This guide will use the well-characterized BET degrader dBET1 as a primary example.

Frequently Asked Questions (FAQs)

Q1: What are dual-function BET bromodomain degraders (e.g., dBET1) and how do they work?

A1: Dual-function BET degraders are a class of molecules known as Proteolysis-Targeting Chimeras (PROTACs).[1] A PROTAC is a heterobifunctional molecule with two key components connected by a linker.[2] In the case of dBET1, one end is (+)-JQ1, which binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), and the other end is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] By simultaneously binding to a BET protein and CRBN, dBET1 induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[2][5]

cluster_0 Mechanism of dBET1 Action dBET1 dBET1 (PROTAC) Ternary_Complex Ternary Complex (BRD4-dBET1-CRBN) dBET1->Ternary_Complex Binds BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of dBET1-mediated BRD4 degradation.

Q2: What are the potential sources of off-target effects for dBET1?

A2: Off-target effects for PROTACs like dBET1 can arise from several sources:

  • Warhead-Related: The molecule used to bind the target protein—in this case, (+)-JQ1—may have its own off-target binding partners. While JQ1 is highly selective for BET proteins, some non-BET off-targets have been reported.[6]

  • E3 Ligase-Related: The ligand that recruits the E3 ligase (a pomalidomide (B1683931) derivative for dBET1) can have intrinsic activities. Pomalidomide-based ligands are known to induce the degradation of certain zinc-finger (ZF) proteins.[7]

  • PROTAC-Specific (Neosubstrates): The formation of the ternary complex can sometimes lead to the ubiquitination and degradation of proteins that do not independently bind to either the warhead or the E3 ligase ligand. These are known as neosubstrates.

  • Pathway-Related: The intended degradation of BET proteins can cause downstream changes in gene expression that might be considered off-target effects in certain contexts. For example, since BRD4 regulates the transcription of oncogenes like c-MYC, its degradation leads to a potent downregulation of c-MYC protein levels.[8][9]

Q3: What is the primary experimental approach to identify off-target effects?

A3: The gold standard for unbiased, global assessment of off-target protein degradation is quantitative mass spectrometry-based proteomics .[10][11] This approach allows for the quantification of thousands of proteins in cells treated with the PROTAC versus a vehicle control. Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets.[10]

Q4: How can I validate potential off-targets identified from proteomics?

A4: Once potential off-targets are identified, they must be validated using targeted and orthogonal methods.[10]

  • Western Blotting: This is a straightforward and widely used technique to confirm the degradation of a specific protein using a validated antibody.[10]

  • Cellular Thermal Shift Assay (CETSA): CETSA can determine if the PROTAC directly engages with the potential off-target protein in a cellular context. Ligand binding often stabilizes a protein, leading to a higher melting temperature, which can be detected.[12][13]

Quantitative Data Summary: dBET1 Off-Target Profile

A key study using quantitative proteomics in MV4;11 leukemia cells treated with 250 nM dBET1 for 2 hours demonstrated high selectivity. Among 7,429 proteins detected, only the intended BET family members showed significant degradation.[14]

ProteinGene NameLog2 Fold Change (dBET1 vs. DMSO)p-valueOn-Target/Off-Target
BRD4BRD4-2.5< 0.001On-Target
BRD2BRD2-2.4< 0.001On-Target
BRD3BRD3-2.3< 0.001On-Target
c-MYCMYC-1.1< 0.01Downstream Effect
PIM1PIM1-0.8< 0.01Downstream Effect
Note: This table is a summary based on data reported by Winter et al., Science 2015.[14] The results highlight the high specificity of dBET1 for BET proteins, with other significant changes (c-MYC, PIM1) being known downstream transcriptional effects of BET protein modulation.[14]

Experimental Protocols

A multi-step workflow is essential for rigorously identifying and validating off-target effects.

cluster_workflow Off-Target Identification & Validation Workflow start Start: Treat Cells with dBET1 & Controls proteomics Global Proteomics (LC-MS/MS) start->proteomics analysis Data Analysis: Identify Downregulated Proteins proteomics->analysis candidates Potential Off-Targets analysis->candidates validation Orthogonal Validation candidates->validation western Western Blot validation->western cetsa CETSA validation->cetsa conclusion Confirm or Refute Off-Target Effect western->conclusion cetsa->conclusion

Figure 2: Experimental workflow for off-target identification.
Global Proteomics for Off-Target Identification (LC-MS/MS)

This protocol outlines a typical workflow for identifying off-targets using quantitative mass spectrometry.[7]

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to ~70-80% confluency.

    • Treat cells with dBET1 at various concentrations (e.g., 100 nM, 500 nM, 1 µM) and for different time points (e.g., 2, 8, 24 hours).

    • Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).[10]

  • Cell Lysis and Protein Digestion:

    • After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[7]

  • LC-MS/MS Analysis:

    • Analyze peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent or data-independent acquisition mode.[7]

  • Data Analysis:

    • Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.

    • Perform statistical analysis (e.g., t-test) to identify proteins that are significantly downregulated in dBET1-treated samples compared to controls.[7]

Western Blot for Validation of Protein Degradation

This protocol provides a step-by-step guide for validating protein degradation.[6]

  • Sample Preparation:

    • Treat cells and prepare lysates as described in the proteomics protocol (Steps 1 & 2a).

    • Determine protein concentration using a BCA assay.[8]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, add Laemmli sample buffer, and denature by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against the potential off-target protein overnight at 4°C.

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Quantification:

    • Add an ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the protein of interest band to a loading control (e.g., GAPDH, β-actin).[6]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for confirming direct binding of dBET1 to a potential off-target protein in intact cells.[13]

  • Cell Treatment:

    • Harvest and resuspend cells in fresh culture medium.

    • Treat cells with dBET1 or vehicle control for 1 hour at 37°C to allow compound uptake.[13]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[13]

  • Analysis:

    • Collect the supernatant and analyze the amount of soluble protein remaining at each temperature point by Western blot, as described in the protocol above. A shift to higher temperatures for the protein in the dBET1-treated sample indicates target engagement.

Troubleshooting Guides

Problem: No degradation of the target protein (BRD4) is observed.

  • Possible Cause: Poor cell permeability of dBET1.

    • Solution: While dBET1 is generally cell-permeable, ensure optimal cell health and culture conditions. Confirm compound integrity and concentration.

  • Possible Cause: Low expression or mutation of CRBN E3 ligase in the cell line.

    • Solution: Verify CRBN expression levels by Western blot or proteomics. Use a cell line known to be responsive to CRBN-based degraders.[16]

  • Possible Cause: "Hook effect" due to excessively high dBET1 concentration.

    • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and rule out the hook effect.[7]

Problem: High variability between experimental replicates.

  • Possible Cause: Inconsistent cell culture conditions (e.g., cell density, passage number).

    • Solution: Standardize all cell culture procedures. Use cells within a consistent and low passage number range.[9]

  • Possible Cause: Inconsistent sample preparation or loading for Western blots.

    • Solution: Perform a careful BCA assay to ensure accurate and equal protein loading. Always include and normalize to a loading control.

Problem: A protein is identified as a hit in proteomics but does not validate by Western blot.

  • Possible Cause: Differences in assay sensitivity. Mass spectrometry is often more sensitive than Western blotting.

    • Solution: Ensure you are using a high-quality, validated primary antibody for the Western blot. Increase the amount of protein loaded on the gel.

  • Possible Cause: The change observed in proteomics was a false positive.

    • Solution: Re-evaluate the proteomics data with more stringent statistical cutoffs. Rely on the orthogonal validation result.

Problem: Unexpected cellular toxicity is observed.

  • Possible Cause: Off-target effects of dBET1 are causing cytotoxicity.

    • Solution: Conduct a dose-response analysis to compare the concentration required for degradation (DC50) with the concentration causing toxicity (IC50). A large therapeutic window is desirable. Use the proteomics data to identify any degraded proteins that could explain the toxic phenotype.[17]

  • Possible Cause: On-target toxicity from degrading essential BET proteins.

    • Solution: Compare the observed toxicity with that of a well-characterized BET inhibitor like JQ1. If the toxicity profiles are similar, it may be an on-target effect.

Affected Signaling Pathways

Degradation of BET proteins, particularly BRD4, has profound effects on transcriptional programs that control cell growth, proliferation, and inflammation.

cluster_pathway Downstream Effects of BET Protein Degradation dBET1 dBET1 BRD4 BRD4 dBET1->BRD4 Degrades pTEFb p-TEFb (CDK9/CyclinT1) BRD4->pTEFb Recruits RELA RELA (p65) BRD4->RELA Stabilizes & Co-activates cMYC_Gene c-MYC Gene pTEFb->cMYC_Gene Activates Transcription NFkB_Genes NF-κB Target Genes (e.g., BCL2A1) RELA->NFkB_Genes Activates Transcription Proliferation Cell Proliferation cMYC_Gene->Proliferation Promotes Apoptosis Apoptosis NFkB_Genes->Apoptosis Inhibits Inflammation Inflammation NFkB_Genes->Inflammation Promotes

Figure 3: Key signaling pathways affected by BRD4 degradation.
  • c-MYC Pathway: BRD4 is a critical transcriptional co-activator for the c-MYC oncogene. It is recruited to super-enhancers that drive c-MYC expression. Degradation of BRD4 leads to the eviction of the transcriptional machinery from these enhancers, resulting in a rapid and potent downregulation of c-MYC, which in turn inhibits cell proliferation and can induce apoptosis.[9]

  • NF-κB Pathway: BRD4 interacts with the acetylated RELA/p65 subunit of NF-κB, enhancing its stability and transcriptional activity. By degrading BRD4, dBET1 can suppress the transcription of NF-κB target genes, which are often involved in inflammation and cell survival.

References

Validation & Comparative

A Comparative Analysis of Desformylflustrabromine and Desformylflustrabromine-B Activity at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activities of Desformylflustrabromine (B1197942) (dFBr) and its analogue, Desformylflustrabromine-B (dFBr-B). This document synthesizes key experimental data, details the methodologies used for their characterization, and visualizes the distinct signaling interactions of these compounds.

Desformylflustrabromine (dFBr) and Desformylflustrabromine-B (dFBr-B) are indole (B1671886) alkaloids originally isolated from the marine bryozoan Flustra foliacea. While structurally similar, their pharmacological profiles at nicotinic acetylcholine (B1216132) receptors (nAChRs) are markedly different. This guide elucidates these differences to inform future research and drug development endeavors.

Contrasting Activities at Nicotinic Acetylcholine Receptors

Desformylflustrabromine has been identified as a novel and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors.[1] It also demonstrates PAM activity at α2β2 nAChRs.[2][3] In contrast, Desformylflustrabromine-B acts as an inhibitor of acetylcholine-induced responses at both α7 and α4β2 nAChRs.

The primary distinction lies in their modulatory versus inhibitory actions. dFBr enhances the response of α4β2 receptors to acetylcholine (ACh), particularly by increasing the efficacy of the agonist. This potentiation is observed at concentrations ranging from 30 nM to 100 µM, although inhibitory effects and alterations in desensitization rates are seen at concentrations above 3 µM. Conversely, dFBr-B does not potentiate but rather inhibits the currents elicited by ACh at both α4β2 and α7 nAChR subtypes.

Quantitative Comparison of Receptor Affinity and Modulatory Effects

The following tables summarize the quantitative data on the binding affinities and functional activities of dFBr and dFBr-B at different nAChR subtypes.

Table 1: Binding Affinity (Ki) at nAChRs

CompoundReceptor SubtypeBinding Affinity (Ki)
Desformylflustrabromine (dFBr)α4β23400 nM
α7>50,000 nM
Desformylflustrabromine-B (dFBr-B)α4β2>50,000 nM

Table 2: Functional Activity at nAChRs

CompoundReceptor SubtypeActivityConcentration RangeEffect
Desformylflustrabromine (dFBr)α4β2Positive Allosteric Modulator30 nM - 100 µMIncreases ACh efficacy
α2β2Positive Allosteric Modulator-Potentiates ACh-induced responses[2][3]
α7Inhibitor>3 µMInhibition of peak amplitudes
Desformylflustrabromine-B (dFBr-B)α4β2Inhibitor-Inhibits ACh-induced responses
α7Inhibitor-Inhibits ACh-induced responses

Experimental Protocols

The primary methodology used to characterize and compare the activities of dFBr and dFBr-B is the two-electrode voltage clamp (TEVC) recording technique using Xenopus oocytes expressing specific human nAChR subtypes.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

Objective: To measure the ion currents flowing through nAChRs in response to acetylcholine and to determine the modulatory or inhibitory effects of dFBr and dFBr-B.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired human nAChR subtype (e.g., α4 and β2, or α7).

  • Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of the receptors on the oocyte membrane.

  • TEVC Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (typically -70 mV).

  • Compound Application:

    • Acetylcholine (ACh) at a specific concentration (e.g., 100 µM) is applied to elicit a baseline current response.

    • To test the modulatory effects, dFBr or dFBr-B at varying concentrations is co-applied with ACh.

    • The resulting changes in the current amplitude and kinetics are recorded.

  • Data Analysis: The peak current amplitudes in the presence of the test compounds are normalized to the baseline ACh-induced current. Concentration-response curves are then generated to determine the potency and efficacy of the compounds.

G cluster_prep Oocyte Preparation cluster_record TEVC Recording cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Collagenase Collagenase Treatment Harvest->Collagenase cRNA cRNA Injection (nAChR subunits) Collagenase->cRNA Incubate Incubation (2-7 days) cRNA->Incubate Place Place oocyte in recording chamber Incubate->Place Electrodes Insert two microelectrodes Place->Electrodes Clamp Voltage clamp at -70 mV Electrodes->Clamp ACh_base Apply ACh (baseline current) Clamp->ACh_base Co_apply Co-apply ACh + dFBr/dFBr-B ACh_base->Co_apply Record Record current changes Co_apply->Record Normalize Normalize current amplitudes Record->Normalize Curves Generate concentration-response curves Normalize->Curves

Experimental Workflow for TEVC Recording.

Signaling Pathway Interactions

The distinct activities of dFBr and dFBr-B at the α4β2 nAChR can be visualized through their differential modulation of the receptor's response to acetylcholine.

Desformylflustrabromine (dFBr) as a Positive Allosteric Modulator

dFBr binds to an allosteric site on the α4β2 nAChR, distinct from the acetylcholine binding site. This binding event potentiates the ion channel opening initiated by ACh binding, leading to an enhanced influx of cations (Na+ and Ca2+) and increased neuronal excitability.

G ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds to orthosteric site dFBr dFBr (PAM) dFBr->nAChR Binds to allosteric site Channel Ion Channel Opening (Enhanced) nAChR->Channel Cations Cation Influx (Na+, Ca2+) Channel->Cations Excitability Increased Neuronal Excitability Cations->Excitability

dFBr Positive Allosteric Modulation Pathway.
Desformylflustrabromine-B (dFBr-B) as an Inhibitor

The precise mechanism of inhibition by dFBr-B is less characterized but it acts to prevent or reduce the ion flow through the nAChR channel that is normally induced by ACh. This leads to a decrease in cation influx and a reduction in neuronal excitability.

G ACh Acetylcholine (ACh) nAChR α4β2/α7 nAChR ACh->nAChR Binds to orthosteric site dFBrB dFBr-B (Inhibitor) dFBrB->nAChR Inhibitory action Channel Ion Channel Inhibition nAChR->Channel Cations Reduced Cation Influx Channel->Cations Excitability Decreased Neuronal Excitability Cations->Excitability

dFBr-B Inhibitory Action Pathway.

References

A Comparative Guide to dFBr and Other α4β2 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of desformylflustrabromine (B1197942) (dFBr) with other prominent positive allosteric modulators (PAMs) of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The α4β2 nAChR is a critical target in the central nervous system for therapeutic development in areas such as nicotine (B1678760) addiction and cognitive disorders.[1][2][3] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes essential pathways and workflows to aid in research and development.

Quantitative Comparison of α4β2 nAChR PAMs

The following table summarizes the in vitro and in vivo pharmacological properties of dFBr and other selected α4β2 nAChR PAMs. The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies.

ModulatorReceptor Subtype(s)Potentiation EC50 (µM)Maximal Potentiation (Imax %)Effect on Agonist EfficacyKey In Vivo EffectsReferences
dFBr α4β2 (both (α4)2(β2)3 and (α4)3(β2)2 isoforms), α2β2~0.4 ((α4)2(β2)3), ~1.6 ((α4)3(β2)2)~400% ((α4)2(β2)3), ~300% ((α4)3(β2)2)Increases maximal responseReduces nicotine self-administration without intrinsic reinforcing properties.[1][2][1][4]
Galantamine α4β2, α70.1 - 1 (Potentiation effects are debated)Variable, some studies report no change in efficacySome studies show no change in maximal response, others suggest potentiation.[5]Reduces nicotine and food self-administration.[2] Also an acetylcholinesterase inhibitor.[2][2][5][6][7]
CMPI α4β2 ((α4)3(β2)2 selective)0.27 - 0.34618 - 716%Increases maximal responseDoes not reduce nicotine self-administration. Partially reduces nicotine withdrawal symptoms.[1][1][8]
LY2087101 α4β2 (both isoforms), α4β4, α7~1 (for both α4β2 isoforms)~450% ((α4)2(β2)3), ~840% ((α4)3(β2)2)Increases maximal responsePreclinical efficacy in models of cognitive deficits.[4][9]
NS9283 α4β2 ((α4)3(β2)2 selective)~1No change in efficacyIncreases agonist potency (~60-fold left shift) without affecting maximal response.Pro-cognitive and analgesic effects in preclinical models.[10][10][11][12]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is widely used to characterize the effects of PAMs on nAChRs expressed in a controlled system.[13][14]

Objective: To measure the potentiation of acetylcholine (ACh)-induced currents by PAMs at α4β2 nAChRs.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the human α4 and β2 nAChR subunits. The ratio of injected cRNA can be varied to preferentially express either the high-sensitivity (HS) (α4)2(β2)3 or low-sensitivity (LS) (α4)3(β2)2 stoichiometry.[15]

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96). The oocyte is impaled with two microelectrodes filled with KCl, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential, typically around -70 mV.

  • Compound Application:

    • A baseline response is established by applying a sub-maximal concentration of ACh (e.g., EC10-EC30).

    • The PAM is then co-applied with the same concentration of ACh.

    • Washout steps with the saline solution are performed between applications.

  • Data Analysis: The peak current amplitude in the presence of the PAM is compared to the baseline ACh response to determine the degree of potentiation. Dose-response curves are generated by testing a range of PAM concentrations to calculate EC50 and Imax values.

Intravenous Nicotine Self-Administration in Rats

This behavioral paradigm is used to assess the potential of PAMs to reduce the reinforcing effects of nicotine, a key indicator for smoking cessation therapies.[1][2][16]

Objective: To determine if pretreatment with a PAM reduces voluntary nicotine intake.

Methodology:

  • Animal Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters.

  • Training: Rats are trained to press a lever in an operant chamber to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule. Training continues until stable responding is achieved.

  • Testing:

    • Prior to a self-administration session, rats are pretreated with either the vehicle or a specific dose of the PAM (e.g., dFBr).

    • The number of nicotine infusions earned during the session is recorded.

  • Control for General Sedative Effects: To ensure that the reduction in nicotine intake is not due to a general suppression of behavior, the effect of the PAM on responding for a non-drug reinforcer (e.g., food pellets) is also assessed in separate sessions.

  • Data Analysis: The number of nicotine infusions after PAM pretreatment is compared to the vehicle control. A significant reduction suggests that the PAM decreases the reinforcing properties of nicotine.

Visualizations

α4β2 nAChR Signaling Pathway

The binding of acetylcholine (ACh) or nicotine to the α4β2 nAChR triggers the opening of its ion channel, leading to an influx of cations (primarily Na+ and Ca2+).[3][17] This influx causes membrane depolarization and initiates downstream signaling cascades, including the activation of voltage-gated calcium channels and the PI3K-Akt pathway, which are crucial for neuronal survival and synaptic plasticity.[18] Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the ACh binding site and enhance the receptor's response to the agonist, leading to increased channel opening and a stronger downstream signal.

alpha4beta2_signaling_pathway cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_cellular_response Cellular Response ACh ACh / Nicotine nAChR α4β2 nAChR ACh->nAChR Binds to orthosteric site PAM PAM (e.g., dFBr) PAM->nAChR Binds to allosteric site Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Ion_Influx->PI3K_Akt Ca2+ dependent VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activation Neurotransmitter_Release Neurotransmitter Release VGCC->Neurotransmitter_Release Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression Neuronal_Survival Neuronal Survival & Plasticity PI3K_Akt->Neuronal_Survival Neurotransmitter_Release->Neuronal_Survival Gene_Expression->Neuronal_Survival

Caption: α4β2 nAChR signaling enhanced by a PAM.

Experimental Workflow for Comparing α4β2 nAChR PAMs

This workflow outlines the key steps in a research pipeline designed to compare the pharmacological profiles of different α4β2 nAChR PAMs, from initial in vitro characterization to in vivo behavioral assessment.

pam_comparison_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison receptor_expression Express α4β2 nAChRs (e.g., Xenopus Oocytes) tevc Two-Electrode Voltage Clamp (TEVC) receptor_expression->tevc dose_response Generate Dose-Response Curves (Determine EC50, Imax) tevc->dose_response selectivity Assess Selectivity vs. Other nAChR Subtypes dose_response->selectivity compare_potency Compare Potency & Efficacy dose_response->compare_potency animal_model Select Animal Model (e.g., Rat, Mouse) selectivity->animal_model Lead Candidate Selection behavioral_paradigm Nicotine Self-Administration animal_model->behavioral_paradigm withdrawal_symptoms Assessment of Withdrawal Symptoms behavioral_paradigm->withdrawal_symptoms compare_behavior Compare Behavioral Outcomes behavioral_paradigm->compare_behavior pk_pd Pharmacokinetic/ Pharmacodynamic Studies withdrawal_symptoms->pk_pd withdrawal_symptoms->compare_behavior pk_pd->compare_behavior conclusion Draw Conclusions on Therapeutic Potential compare_potency->conclusion compare_behavior->conclusion

Caption: Workflow for comparing α4β2 nAChR PAMs.

References

A Comparative Guide: Desformylflustrabromine Hydrochloride vs. Galantamine as Nicotinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Desformylflustrabromine (B1197942) hydrochloride (dFBr) and galantamine as positive allosteric modulators (PAMs) of nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented is supported by experimental data to assist researchers in evaluating these compounds for therapeutic development and neuropharmacological studies.

Introduction to nAChR Positive Allosteric Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1] Their dysfunction is implicated in various neurological disorders. Positive allosteric modulators represent a promising therapeutic strategy. Unlike direct agonists, PAMs bind to a site on the receptor distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to endogenous agonists.[2] This can offer greater subtype selectivity and a more physiological pattern of receptor activation, potentially reducing side effects associated with continuous agonist stimulation.[3]

Desformylflustrabromine Hydrochloride (dFBr): A Selective α4β2 nAChR PAM

dFBr is a naturally occurring indole (B1671886) alkaloid first isolated from the marine bryozoan Flustra foliacea.[2][3] It has been identified as a selective and potent PAM of the α4β2 subtype of nAChRs, which is a key target for cognitive enhancement and addiction therapies.[3][4][5][6]

Mechanism and Effects:

dFBr functions as a Type II PAM, meaning it potentiates the maximal currents induced by acetylcholine.[7] It enhances ACh-induced responses by increasing the channel opening frequency and prolonging the open duration.[7] Studies have shown that dFBr potentiates responses to both full and partial agonists at α4β2 receptors, with a more significant effect on low-efficacy agonists.[8][9] At concentrations below 10 μM, dFBr potentiates agonist-evoked currents, while at higher concentrations, it can cause inhibition, likely through open-channel block.[9][10] Notably, dFBr has shown no significant potentiation at α7 or α3β4 nAChR subtypes, highlighting its selectivity.[9][10]

Preclinical Evidence:

Preclinical studies demonstrate that dFBr exhibits procognitive effects, enhancing cognitive flexibility and attenuating memory deficits in rodent models.[5][6] These effects were blocked by an α4β2-selective antagonist, confirming the target engagement.[5][6] Furthermore, dFBr has been shown to reduce nicotine (B1678760) self-administration and ameliorate withdrawal symptoms in animal models, suggesting its potential in smoking cessation therapies.[3][5]

Galantamine: A Dual-Action Agent with Controversial PAM Activity

Galantamine is a well-established drug used for the treatment of mild to moderate Alzheimer's disease.[2][11][12] Its therapeutic effect is primarily attributed to its action as a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[13][14] This inhibition increases the overall levels of acetylcholine in the synaptic cleft.[13]

The Controversy of Positive Allosteric Modulation:

In addition to AChE inhibition, galantamine has been widely reported to act as a PAM at various nAChR subtypes, including α4β2 and α7.[2][15][16] This dual mechanism is hypothesized to contribute to its clinical benefits.[12][13][17] Some studies suggest that at clinically relevant concentrations, galantamine can potentiate nAChR responses to acetylcholine.[15] For instance, it has been shown to enhance ACh responses in α7 receptors by 22% at lower concentrations.[2]

However, there is significant conflicting evidence. A key study using two-electrode voltage-clamp in Xenopus oocytes and patch-clamp electrophysiology in HEK293 cells concluded that galantamine is not a positive allosteric modulator of human α4β2 or α7 nAChRs.[11][18] This research found that at concentrations from 10 nM to 1 μM, galantamine showed neither direct agonist effects nor positive modulation.[11][18] Instead, at concentrations of 10 μM and above, it acted as a non-selective inhibitor, consistent with open-channel pore blockade.[11][18] This controversy remains a critical point of discussion in the field.

Quantitative Data Comparison

The following tables summarize the available quantitative data for dFBr and the reported data for galantamine as nAChR PAMs.

Table 1: this compound (dFBr) as a nAChR PAM

ParameterReceptor SubtypeValueExperimental SystemReference
Potency (EC₅₀) for Potentiation α4β2~0.2 µMXenopus oocytes[4]
α4β2120 ± 0.6 nMXenopus oocytes[19]
Maximal Potentiation α4β2>265%Xenopus oocytes[9]
α4β2295 ± 67%Xenopus oocytes[19]
Selectivity α7No potentiation; Inhibition (IC₅₀ = 44 µM)Xenopus oocytes[10][19]
α3β4No potentiationXenopus oocytes[9][10]
α2β2Potentiation (127 ± 18%)Xenopus oocytes[20]

Table 2: Galantamine - Reported PAM and Inhibitory Effects

ParameterReceptor SubtypeReported EffectConcentrationExperimental SystemReference
Potentiation α4β2, α3β4, α6β4Potentiation0.1 - 1 µMVarious[10]
α722% enhancement of ACh responseLow concentrationsVarious[2]
Modulation α4β2Decreased ACh EC₅₀ by half, no change in efficacyNot specifiedHEK293 cells[21]
Contradictory Finding α4β2, α7No agonism or positive modulation10 nM - 1 µMXenopus oocytes, HEK293 cells[11][18]
Inhibition α4β2, α7Inhibition (Open-channel block)≥10 µMXenopus oocytes, HEK293 cells[11][18]

Signaling Pathways Modulated by nAChRs

Activation of nAChRs, particularly the α7 and α4β2 subtypes, initiates several intracellular signaling cascades crucial for neuronal survival, plasticity, and cognitive function. The influx of Ca²⁺ through the receptor channel is a key triggering event.[22]

  • PI3K-Akt Pathway: This is a major neuroprotective pathway activated by nAChR stimulation. It leads to the upregulation of anti-apoptotic proteins like Bcl-2, promoting cell survival.[22]

  • JAK2-STAT3 Pathway: The α7 nAChR can couple to Janus kinase 2 (JAK2), leading to the activation of the signal transducer and activator of transcription 3 (STAT3), which plays a role in gene expression and anti-inflammatory responses.[23]

  • Gαq-PLC-IP₃ Pathway: Some studies suggest that α7 nAChRs can couple to Gαq proteins, activating phospholipase C (PLC) and leading to an inositol (B14025) 1,4,5-trisphosphate (IP₃)-dependent release of calcium from intracellular stores.[23]

  • MAPK/ERK Pathway: Nicotinic receptor activation can also lead to the phosphorylation of the mitogen-activated protein kinase (MAPK), also known as extracellular signal-regulated kinase (ERK), which is involved in neuronal function and plasticity.[24]

nAChR_Signaling cluster_cytoplasm Intracellular Signaling Cascades nAChR nAChR (α7, α4β2) Ca_influx Ca²⁺ Influx nAChR->Ca_influx JAK2 JAK2 nAChR->JAK2 Gaq Gαq nAChR->Gaq ACh Acetylcholine (Agonist) ACh->nAChR PAM PAM (e.g., dFBr) PAM->nAChR PI3K PI3K Ca_influx->PI3K MAPK MAPK/ERK Ca_influx->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection STAT3 STAT3 JAK2->STAT3 Gene_Tx Gene Transcription (e.g., anti-inflammatory) STAT3->Gene_Tx PLC PLC Gaq->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release MAPK->Gene_Tx

Caption: Simplified signaling pathways activated by nAChRs.

Experimental Protocols

The primary method for characterizing PAMs at ligand-gated ion channels is electrophysiology. Two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes is a robust system for this purpose.

Generalized Protocol for PAM Characterization using TEVC
  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two microelectrodes (voltage and current) filled with KCl.

    • Voltage-clamp the oocyte at a holding potential of -60 mV to -80 mV.

    • Use an automated perfusion system to apply drugs.

  • PAM Activity Assessment:

    • Control Response: Apply a sub-maximal concentration of the agonist (e.g., EC₂₀ of acetylcholine) to establish a baseline current response.

    • Co-application: Co-apply the agonist with varying concentrations of the test compound (e.g., dFBr or galantamine). A PAM will increase the amplitude of the agonist-evoked current.

    • Direct Agonist Test: Apply the test compound alone to check for any direct agonist activity. A pure PAM should not elicit a current on its own.

    • Dose-Response Curve: Generate a dose-response curve for the PAM by plotting the percentage potentiation against the compound concentration to determine the EC₅₀ and maximal potentiation.

    • Effect on Agonist Potency: Generate agonist dose-response curves in the absence and presence of a fixed concentration of the PAM. A leftward shift in the agonist EC₅₀ indicates the PAM increases the agonist's potency.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest 1. Oocyte Harvest from Xenopus laevis cRNA_Inject 2. cRNA Injection (nAChR subunits) Oocyte_Harvest->cRNA_Inject Incubation 3. Incubation (2-5 days) cRNA_Inject->Incubation Mount_Oocyte 4. Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Expressed Receptors TEVC 5. Two-Electrode Voltage Clamp Mount_Oocyte->TEVC Drug_App 6. Drug Application (Automated Perfusion) TEVC->Drug_App Record_Currents 7. Record Membrane Currents Drug_App->Record_Currents Electrical Signal Analyze_Potentiation 8. Analyze Potentiation & Shift in EC₅₀ Record_Currents->Analyze_Potentiation Conclusion 9. Characterize PAM (Potency, Efficacy) Analyze_Potentiation->Conclusion

Caption: General workflow for characterizing a nAChR PAM.

Conclusion

This compound and galantamine present distinctly different profiles as potential nAChR PAMs.

  • Desformylflustrabromine HCl is a well-characterized, selective positive allosteric modulator of α4β2 nAChRs. The experimental data consistently support its mechanism of action, potency, and efficacy, making it a valuable research tool and a potential therapeutic lead for conditions involving α4β2 hypofunction.

  • Galantamine 's role as a PAM is highly controversial. While it is an effective Alzheimer's drug due to its established acetylcholinesterase inhibition, its allosteric modulation of nAChRs is disputed. Rigorous electrophysiological studies have failed to demonstrate PAM activity, suggesting it may act as a channel blocker at higher concentrations.[11][18]

For researchers seeking a selective and reliable PAM for α4β2 nAChRs, dFBr is the scientifically supported choice. The classification of galantamine as a PAM should be approached with caution, and its primary clinical mechanism of action remains AChE inhibition. Further research is required to definitively resolve the controversy surrounding its effects on nAChRs.

References

A Comparative Analysis of Desformylflustrabromine and PNU-120596 as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between positive allosteric modulators (PAMs) of nicotinic acetylcholine (B1216132) receptors (nAChRs) is critical. This guide provides a detailed comparison of Desformylflustrabromine (B1197942) (dFBr) and PNU-120596, two prominent PAMs with distinct pharmacological profiles. While both compounds enhance nAChR function, they exhibit profound differences in their selectivity for nAChR subtypes, their mechanisms of action, and their functional consequences.

This comparison will delve into their efficacy at their respective primary targets, present key quantitative data in a structured format, and provide detailed experimental methodologies for the cited experiments.

Distinct Selectivity: A Tale of Two Receptors

The most striking difference between Desformylflustrabromine and PNU-120596 lies in their selectivity for different nAChR subtypes. dFBr is a selective PAM for α4β2-containing nAChRs, which are highly expressed in the brain and are key targets for cognitive enhancement.[1][2][3] Conversely, PNU-120596 is a potent and selective PAM of the α7 nAChR subtype, another crucial player in cognitive processes and a potential therapeutic target for neurological and inflammatory disorders.[4][5][6][7][8]

Notably, dFBr not only lacks potentiating effects on α7 nAChRs but has been shown to inhibit α7 responses at micromolar concentrations.[9][10] This highlights the critical importance of subtype selectivity in the development of nAChR modulators to avoid off-target effects.

Quantitative Comparison of Modulatory Effects

The following tables summarize the key quantitative data for dFBr and PNU-120596 on their respective primary nAChR targets.

Table 1: Desformylflustrabromine (dFBr) Efficacy on α4β2 nAChRs

ParameterValueCell SystemNotesReference
Peak Potentiation>265%Xenopus oocytes expressing human α4β2 nAChRsAt 3 µM dFBr with 100 µM ACh. A bell-shaped dose-response curve is observed, with inhibition at concentrations >10 µM.[11]
Half-maximal potentiation (EC₅₀)0.10 ± 0.04 µMXenopus oocytes expressing human α4β2 nAChRsFor potentiation of ACh-induced currents.[12]
Inhibition of α7 nAChR (IC₅₀)44 ± 1 µMXenopus oocytes expressing human α7 nAChRsDemonstrates inhibitory effect at higher concentrations on non-target α7 subtype.[10]

Table 2: PNU-120596 Efficacy on α7 nAChRs

ParameterValueCell SystemNotesReference
EC₅₀ for Potentiation~1.5 µMHeterologous systemsFor potentiating effects on α7 nAChRs.[6]
EC₅₀ for Ca²⁺ flux enhancement216 nMSH-EP1 cellsDemonstrates potentiation of agonist-evoked calcium influx.[8]
Maximal Potentiation>4-fold increase in ACh-evoked currentRat hippocampal interneuronsAt a concentration of 2 µM.[7]

Mechanism of Action: Type I vs. Type II Modulation

PNU-120596 is classified as a Type II PAM for the α7 nAChR.[4][13][14] This class of modulators is characterized by a dramatic prolongation of the agonist-evoked current and a significant reduction in receptor desensitization.[7][13][14] This profound effect on channel kinetics can lead to a substantial increase in the total charge transfer following agonist binding. However, this prolonged activation has also raised concerns about potential Ca²⁺-induced cytotoxicity.[15][16]

In contrast, the modulatory effects of dFBr on α4β2 nAChRs are more characteristic of a Type I PAM, primarily increasing the peak current amplitude with more modest effects on desensitization kinetics.[9] dFBr has been shown to potentiate responses by increasing the frequency of channel openings and modestly increasing the open durations.[9]

G Comparative Signaling Pathways of dFBr and PNU-120596 cluster_dFBr Desformylflustrabromine (dFBr) Pathway cluster_PNU PNU-120596 Pathway dFBr dFBr a4b2 α4β2 nAChR dFBr->a4b2 Allosteric Modulation Peak_Current_Increase Increased Peak Current (Type I PAM effect) a4b2->Peak_Current_Increase Increased Channel Opening Frequency ACh_dFBr Acetylcholine (ACh) ACh_dFBr->a4b2 Orthosteric Binding PNU PNU-120596 a7 α7 nAChR PNU->a7 Allosteric Modulation Prolonged_Activation Prolonged Channel Opening (Type II PAM effect) a7->Prolonged_Activation Reduced Desensitization ACh_PNU Acetylcholine (ACh) / Choline ACh_PNU->a7 Orthosteric Binding

Caption: Signaling pathways for dFBr and PNU-120596.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to characterize the efficacy of dFBr and PNU-120596.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including nAChRs, expressed in a heterologous system.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2 for dFBr studies, or human α7 for PNU-120596 studies).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

    • The membrane potential is held at a specific voltage (e.g., -60 mV).

    • Agonist (e.g., acetylcholine) is applied alone or in combination with the modulator (dFBr or PNU-120596).

    • The resulting ion currents are recorded and analyzed to determine parameters such as peak current amplitude, potentiation, and desensitization kinetics.[10][11]

G Two-Electrode Voltage Clamp (TEVC) Workflow Oocyte_Prep Oocyte Preparation cRNA_Inject cRNA Injection (nAChR subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-7 days) cRNA_Inject->Incubation TEVC_Setup TEVC Setup (Voltage Clamp at -60mV) Incubation->TEVC_Setup Drug_Application Drug Application (Agonist +/- PAM) TEVC_Setup->Drug_Application Data_Acquisition Data Acquisition (Current Recording) Drug_Application->Data_Acquisition Analysis Data Analysis (Potentiation, Kinetics) Data_Acquisition->Analysis

Caption: Workflow for TEVC experiments.

Patch-Clamp Electrophysiology in Cultured Cells

This technique allows for the recording of ion channel activity from single cells or patches of cell membrane, providing higher resolution than TEVC.

  • Cell Culture: A suitable cell line (e.g., SH-EP1 cells stably expressing the nAChR of interest) is cultured.

  • Recording Configuration: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal. The membrane patch can then be ruptured to allow for whole-cell recording.

  • Voltage Clamp and Drug Application: The cell membrane potential is clamped at a desired voltage. Agonists and modulators are applied via a rapid perfusion system.

  • Data Acquisition and Analysis: Currents are recorded and analyzed to determine single-channel properties (e.g., open time, conductance) or whole-cell macroscopic currents.[7][17]

In Vivo Behavioral Models

To assess the functional consequences of nAChR modulation in a whole organism, various behavioral models are employed.

  • Novel Object Recognition Task (NORT): This task is used to evaluate learning and memory in rodents. The animal is exposed to two identical objects, and after a delay, one object is replaced with a novel one. The time spent exploring the novel object is a measure of recognition memory. dFBr has been shown to attenuate delay-induced impairments in NORT performance in rats.[1][2][3]

  • Auditory Gating: This model assesses sensory filtering, a process often impaired in schizophrenia. The response to a second auditory stimulus is typically suppressed compared to the first. PNU-120596 has been shown to improve auditory gating deficits in animal models.[7]

Conclusion

Desformylflustrabromine and PNU-120596 are both valuable research tools and potential therapeutic leads that act as positive allosteric modulators of nAChRs. However, their distinct selectivity for α4β2 and α7 subtypes, respectively, dictates their different pharmacological profiles and potential clinical applications. dFBr acts as a Type I PAM on α4β2 nAChRs, primarily enhancing peak currents, and has shown pro-cognitive effects. PNU-120596 is a Type II PAM of α7 nAChRs, causing a profound prolongation of channel activity, which may be beneficial in certain contexts but also carries a risk of cytotoxicity. A thorough understanding of these differences is essential for the rational design and development of novel nAChR-targeted therapeutics.

References

Validating dFBr's Positive Allosteric Modulation of α4β2 nAChRs with Selective Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies used to validate the effects of desformylflustrabromine (B1197942) (dFBr), a positive allosteric modulator (PAM), on the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The focus is on the use of selective α4β2 antagonists to probe and confirm the modulatory action of dFBr.

Introduction to dFBr and α4β2 nAChRs

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and a key target in the study of nicotine (B1678760) addiction, neurodegenerative diseases, and cognitive disorders.[1][2][3] These receptors are ligand-gated ion channels that exist in two primary stoichiometries: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform, each with distinct pharmacological properties.[1][4][5]

Desformylflustrabromine (dFBr) is a marine alkaloid derivative that acts as a PAM at α4β2 nAChRs.[1][6] It enhances the receptor's response to the endogenous agonist acetylcholine (ACh) without activating the receptor on its own.[6] This modulatory effect makes dFBr a valuable tool for studying α4β2 receptor function and a potential scaffold for therapeutic development. At higher concentrations (>10 µM), dFBr can also exhibit inhibitory effects, likely through open-channel block.[1][6] Validating the specific potentiation mechanism of dFBr requires the use of selective antagonists that can competitively or non-competitively block the receptor's function, thereby isolating and confirming the allosteric effect.

Comparative Analysis of α4β2 Ligands

The following tables summarize quantitative data for dFBr and various selective α4β2 nAChR antagonists, providing a basis for experimental design and data interpretation.

Table 1: Potentiation and Inhibition Data for dFBr at α4β2 nAChR Isoforms
CompoundIsoformEffectParameterValueCell SystemReference
dFBrHigh-Sensitivity (HS)PotentiationpEC505.6 ± 0.2Oocytes[6]
dFBrLow-Sensitivity (LS)PotentiationpEC506.4 ± 0.2Oocytes[6]
dFBrHS & LSInhibitionConcentration> 10 µMOocytes[6]

pEC50 is the negative logarithm of the half-maximal effective concentration for potentiation.

Table 2: Binding Affinity and Functional Inhibition of Selective α4β2 nAChR Antagonists
AntagonistReceptor SubtypeParameterValue (nM)Assay TypeReference
AP-202 (Compound 5) α4β2Ki11Radioligand Binding ([³H]epibatidine)[2]
α3β4Ki120Radioligand Binding ([³H]epibatidine)[2]
α4β2IC50~10Membrane Potential Assay[2]
AP-211 (Compound 13) α4β2Ki13Radioligand Binding ([³H]epibatidine)[2]
α3β4Ki960Radioligand Binding ([³H]epibatidine)[2]
α4β2IC50~10Membrane Potential Assay[2]
Dihydro-β-erythroidine (DhβE) α4β2IC50200 ± 30Membrane Potential Assay[7]
Mecamylamine α4β2IC501210 ± 520Membrane Potential Assay[7]

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values indicate the potency of the antagonist. Lower values signify higher potency.

Signaling Pathways and Experimental Validation

The interaction of agonists, PAMs, and antagonists with the α4β2 nAChR can be visualized as a dynamic process influencing ion channel gating. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for validating dFBr's effects.

alpha4beta2_signaling cluster_receptor α4β2 Nicotinic Receptor cluster_cellular Cellular Response ACh Acetylcholine (ACh) (Agonist) Receptor_Resting Resting State (Channel Closed) ACh->Receptor_Resting Binds to orthosteric site dFBr dFBr (PAM) Receptor_Active Active State (Channel Open) dFBr->Receptor_Active Binds to allosteric site, enhances opening Antagonist Selective α4β2 Antagonist (e.g., DhβE, AP-202) Antagonist->Receptor_Resting Competitively binds orthosteric site Receptor_Blocked Blocked State (Channel Closed) Antagonist->Receptor_Blocked Prevents Activation Receptor_Resting->Receptor_Active Conformational Change Receptor_Resting->Receptor_Blocked Ion_Influx Na⁺/Ca²⁺ Influx Receptor_Active->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

Caption: Signaling pathway of the α4β2 nAChR modulated by an agonist, PAM (dFBr), and a competitive antagonist.

experimental_workflow cluster_vitro In Vitro Validation cluster_vivo In Vivo Confirmation (Optional) start Express α4β2 nAChRs (e.g., HEK-293 cells, Xenopus oocytes) assay Perform Functional Assay (e.g., Two-Electrode Voltage Clamp) start->assay control Apply ACh alone (Establish baseline EC50) assay->control test_dFBr Co-apply ACh + dFBr (Observe potentiation, left-shift in EC50) control->test_dFBr test_antagonist Pre-apply Antagonist, then co-apply ACh + dFBr test_dFBr->test_antagonist result Observe reduction or blockade of dFBr potentiation test_antagonist->result behavior_model Select Animal Model (e.g., Nicotine Self-Administration in Rats) result->behavior_model Informs admin_dFBr Administer dFBr (Observe modulation of behavior) behavior_model->admin_dFBr admin_antagonist Pre-treat with Antagonist, then administer dFBr admin_dFBr->admin_antagonist behavior_result Confirm antagonism of dFBr's behavioral effects admin_antagonist->behavior_result

Caption: Experimental workflow for validating dFBr's mechanism using a selective antagonist.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing findings. Below are protocols for key experiments cited in the validation of dFBr's effects.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through nAChRs expressed on the surface of a Xenopus oocyte, allowing for the characterization of agonists, antagonists, and modulators.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the human α4 and β2 nAChR subunits. To bias expression towards high-sensitivity (HS) or low-sensitivity (LS) isoforms, vary the α4:β2 cRNA ratio (e.g., 1:5 for HS, 5:1 for LS).[6] Incubate for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with Ringer's solution. Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at a holding potential of -70 mV.

  • Drug Application:

    • Baseline: Apply acetylcholine (ACh) at its EC50 concentration to establish a baseline current response.

    • Potentiation: Co-apply a fixed concentration of ACh with varying concentrations of dFBr to determine the EC50 for potentiation.[6]

    • Antagonism: Pre-incubate the oocyte with a selective α4β2 antagonist (e.g., DhβE) for several minutes. Then, co-apply the antagonist with ACh and dFBr.

  • Data Analysis: Measure the peak current amplitude in response to drug application. Compare the potentiation of the ACh response by dFBr in the absence and presence of the antagonist. A significant reduction in potentiation validates that the effect is mediated through the α4β2 receptor.

Radioligand Binding Assay

This assay measures the ability of a test compound (like a selective antagonist) to displace a known radioactive ligand from the α4β2 receptor, thereby determining its binding affinity (Ki).

Methodology:

  • Membrane Preparation: Homogenize cells or brain tissue expressing α4β2 nAChRs in a suitable buffer and centrifuge to isolate the cell membrane fraction.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a radioligand with high affinity for α4β2 nAChRs (e.g., [³H]epibatidine or [³H]cytisine), and varying concentrations of the unlabeled antagonist.[2][8]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the antagonist. Use non-linear regression to calculate the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation. This confirms the antagonist's affinity for the target receptor.

In Vivo Behavioral Models: Nicotine Self-Administration

Animal models are used to assess how α4β2 receptor modulation affects complex behaviors like addiction. Selective antagonists are critical for demonstrating that the observed behavioral effects of a compound like dFBr are mediated through the target receptor.[9]

Methodology:

  • Animal Surgery: Implant intravenous catheters in rats for self-administration of nicotine.

  • Training: Train rats to press a lever to receive an intravenous infusion of nicotine, paired with a cue (e.g., a light or tone).[9][10]

  • Testing Protocol:

    • Baseline: Measure the rate of lever pressing for nicotine under a fixed-ratio schedule.

    • dFBr Effect: Administer dFBr before the session to assess its effect on nicotine intake.

    • Antagonist Validation: Pre-treat the rats with a selective α4β2 antagonist (e.g., AP-202) at a dose known to be effective.[2] Subsequently, administer dFBr and then allow the self-administration session to proceed.

  • Data Analysis: Compare the number of nicotine infusions self-administered across the different treatment conditions. A reversal of dFBr's effect by the selective antagonist provides strong evidence that the behavioral modulation is occurring via the α4β2 nAChR.[2][9]

Conclusion

The validation of dFBr's positive allosteric modulation at α4β2 nAChRs relies on a multi-faceted approach. Electrophysiological and binding assays provide quantitative data on the molecular interactions, while in vivo models confirm the behavioral relevance of these interactions. The use of highly selective α4β2 antagonists, such as AP-202, AP-211, and the classic DhβE, is indispensable. By competitively or non-competitively blocking the receptor, these antagonists allow researchers to unequivocally demonstrate that the potentiation observed with dFBr is a direct consequence of its interaction with the α4β2 nAChR. This comparative framework provides the necessary tools and data for researchers to design robust experiments and advance the understanding of α4β2 nAChR pharmacology.

References

Unveiling the Subtype Selectivity of Desformylflustrabromine: A Comparative Guide for Nicotinic Acetylcholine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of Desformylflustrabromine (DFFB) across various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, presents detailed methodologies for crucial experiments, and offers visual representations of experimental workflows to facilitate a deeper understanding of DFFB's pharmacological profile.

Executive Summary

Desformylflustrabromine (DFFB) is a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors, demonstrating significant selectivity for α4β2 and α2β2 subtypes.[1][2] At lower micromolar concentrations, DFFB potentiates the response of these receptors to acetylcholine (ACh), while at higher concentrations, it exhibits inhibitory effects.[3] Conversely, DFFB does not potentiate α3β4, α3β2, or α4β4 nAChRs and acts as an inhibitor at α7 and muscle-type nAChRs.[3][4][5][6] This selective modulation underscores the potential of DFFB as a valuable tool for studying the physiological and pathological roles of specific nAChR subtypes and as a lead compound for the development of novel therapeutics.

Comparative Analysis of DFFB Activity Across nAChR Subtypes

The following table summarizes the quantitative data on the effects of Desformylflustrabromine on various nAChR subtypes, providing a clear comparison of its potentiation and inhibitory activities.

nAChR SubtypeEffect of DFFBQuantitative DataReference(s)
α4β2 Positive Allosteric Modulator (PAM) & Inhibitor>265% potentiation (<10 µM); EC50 = 0.2 µM[3][7][8]
(High Sensitivity Isoform - HS) Potentiation pEC50 = 5.6 ± 0.2[7]
(Low Sensitivity Isoform - LS) Potentiation pEC50 = 6.4 ± 0.2[7]
α2β2 Positive Allosteric Modulator (PAM)Potentiates ACh-induced currents[1]
α7 InhibitorNo potentiation; inhibitory component present[3][4]
α3β4 No PotentiationNo apparent potentiation[3][4]
α3β2 No PotentiationNo potentiation of ACh action[4][5][6]
α4β4 No PotentiationNo potentiation of ACh action[4]
Muscle-type (human α1β1εδ & Torpedo α1β1γδ) InhibitorIC50 ≈ 1 µM[2]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Assessing DFFB's Modulatory Effects

This protocol is designed to functionally characterize the effect of DFFB on various nAChR subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

  • Defolliculate the oocytes by treatment with collagenase (e.g., 1.5 mg/mL in Ca2+-free Barth's solution for 60-90 minutes).

  • Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2 for the α4β2 subtype) at a specific ratio (e.g., 1:1 for α4β2). For expressing high-sensitivity (HS) or low-sensitivity (LS) isoforms of α4β2, biased injection ratios of 1:5 or 5:1 (α4:β2) can be used, respectively.[7]

  • Incubate the injected oocytes at 18°C in Barth's solution supplemented with antibiotics for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with oocyte Ringer's solution (OR2).

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.

  • Record membrane currents using appropriate data acquisition software.

3. Assessment of DFFB Activity:

  • Potentiation:

    • Establish a baseline response by applying a sub-maximal concentration of acetylcholine (ACh) (e.g., EC10-EC20) alone.

    • Co-apply the same concentration of ACh with varying concentrations of DFFB (e.g., 0.01 µM to 30 µM) to determine the potentiating effect.

    • Calculate the percent potentiation relative to the ACh-alone response.

    • To determine the EC50 for potentiation, plot the percent potentiation against the logarithm of the DFFB concentration and fit the data to a sigmoidal dose-response curve.

  • Inhibition:

    • For subtypes where potentiation is not observed, or at higher concentrations of DFFB, assess inhibitory activity.

    • Co-apply a fixed concentration of ACh (e.g., EC50) with increasing concentrations of DFFB.

    • Calculate the percent inhibition of the ACh-induced current.

    • Determine the IC50 for inhibition by plotting the percent inhibition against the logarithm of the DFFB concentration.

Protocol 2: Radioligand Binding Assay for Determining DFFB's Affinity

This protocol describes a competition binding assay to determine the binding affinity (Ki) of DFFB for different nAChR subtypes.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing the nAChR subtype of interest (e.g., rat brain for native receptors or transfected cell lines like HEK293 for recombinant receptors) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine for high-affinity heteromeric nAChRs or [125I]α-bungarotoxin for α7 nAChRs), and a range of concentrations of unlabeled DFFB.

  • To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or epibatidine).

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the DFFB concentration.

  • Determine the IC50 value of DFFB from the resulting competition curve using non-linear regression.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of experiments and the underlying signaling mechanisms, the following diagrams are provided in DOT language.

experimental_workflow cluster_prep Receptor Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Outcome oocyte_prep Xenopus Oocyte Preparation & cRNA Injection tevc Two-Electrode Voltage Clamp (TEVC) oocyte_prep->tevc membrane_prep Cell/Tissue Membrane Preparation binding_assay Radioligand Binding Assay membrane_prep->binding_assay functional_analysis Functional Analysis (EC50/IC50) tevc->functional_analysis affinity_analysis Binding Affinity Analysis (Ki) binding_assay->affinity_analysis cross_reactivity Cross-Reactivity Profile of DFFB functional_analysis->cross_reactivity affinity_analysis->cross_reactivity

Caption: Experimental workflow for determining nAChR subtype cross-reactivity.

signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular_response Cellular Response ACh Acetylcholine (ACh) nAChR nAChR Subtype (e.g., α4β2) ACh->nAChR Orthosteric Binding DFFB Desformylflustrabromine (DFFB) DFFB->nAChR Allosteric Binding Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: DFFB's allosteric modulation of nAChR signaling.

References

A Comparative Analysis of Desformylflustrabromine (dFBr) Effects on High- and Low-Sensitivity α4β2 Nicotinic Acetylcholine Receptor Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

The α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) is the most abundant heteromeric nAChR subtype in the human brain, playing critical roles in cognitive function, reward pathways, and nicotine (B1678760) addiction.[1][2][3] This receptor exists in two primary stoichiometric configurations that exhibit different sensitivities to the endogenous neurotransmitter, acetylcholine (ACh).[2][4] The high-sensitivity (HS) isoform typically has a subunit composition of (α4)2(β2)3, while the low-sensitivity (LS) isoform is composed of (α4)3(β2)2.[4][5]

Desformylflustrabromine (dFBr) is a selective positive allosteric modulator (PAM) of α4β2 nAChRs, meaning it binds to a site distinct from the ACh binding site to enhance receptor function without activating it directly.[1][6] As a PAM, dFBr represents a promising therapeutic agent for conditions like nicotine addiction and cognitive disorders, as it can amplify endogenous cholinergic signaling with potentially fewer side effects than direct agonists.[7][8][9] This guide provides a comparative analysis of dFBr's effects on the HS and LS α4β2 nAChR isoforms, supported by experimental data and detailed protocols.

Comparative Analysis of dFBr Effects

dFBr modulates both HS and LS α4β2 receptor isoforms, but with distinct potencies. While it does not act as an agonist on its own, it significantly potentiates the currents induced by ACh.[1] At concentrations above 10 µM, dFBr exhibits inhibitory effects on both isoforms, likely through open-channel block.[1]

The table below summarizes the key quantitative parameters of dFBr's interaction with the two α4β2 isoforms based on electrophysiological studies.

ParameterHigh-Sensitivity (HS) α4β2Low-Sensitivity (LS) α4β2Description
Stoichiometry (α4)2(β2)3(α4)3(β2)2Subunit composition of the receptor pentamer.[4]
Agonist Sensitivity HighLowRefers to the receptor's sensitivity to acetylcholine (ACh).[2][5]
dFBr Potentiation (pEC50) 5.6 ± 0.26.4 ± 0.2The potency of dFBr in potentiating ACh-induced currents. A higher pEC50 value indicates greater potency. Data indicates dFBr is more potent on the LS isoform.[1]
Maximal Potentiation ~350 ± 20%~350 ± 30%The maximal enhancement of ACh-induced currents by dFBr is similar for both isoforms.[1]
Inhibition Occurs at >10 µMOccurs at >10 µMAt high concentrations, dFBr inhibits receptor function.[1]
Agonist Activity NoneNonedFBr does not activate the receptor in the absence of an orthosteric agonist like ACh.[1]

Signaling Pathways and Modulatory Action

Activation of α4β2 nAChRs primarily leads to the influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and subsequent neuronal excitation. This ionotropic action is the canonical pathway for nAChRs. However, these receptors can also engage metabotropic pathways involving second messengers.[10] dFBr, as a PAM, enhances the ionotropic response to ACh, leading to a greater and more prolonged channel opening.

Signaling_Pathway cluster_receptor α4β2 nAChR cluster_effects Cellular Effects ACh ACh Receptor α4β2 Receptor (Closed State) ACh->Receptor Binds to Orthosteric Site dFBr dFBr (PAM) dFBr->Receptor Binds to Allosteric Site Ion_Influx Na⁺ / Ca²⁺ Influx Receptor->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Neuronal Response (e.g., Neurotransmitter Release) Depolarization->Response

Fig. 1: dFBr's modulatory effect on the α4β2 nAChR signaling pathway.

Detailed Experimental Protocols

The primary method for characterizing the effects of compounds like dFBr on specific nAChR isoforms is Two-Electrode Voltage-Clamp (TEVC) electrophysiology using Xenopus laevis oocytes. This technique allows for the controlled expression of receptor subunits to study specific isoforms.

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Oocyte_Harvest 1. Oocyte Harvesting from Xenopus laevis cRNA_Prep 2. cRNA Synthesis (α4 and β2 subunits) Injection 3. cRNA Injection (e.g., 1:5 or 5:1 ratio for HS or LS isoforms) cRNA_Prep->Injection Incubation 4. Incubation (2-7 days) for receptor expression Injection->Incubation TEVC_Setup 5. Oocyte placed in TEVC recording chamber Incubation->TEVC_Setup Perfusion 6. Perfusion with ACh +/- dFBr TEVC_Setup->Perfusion Recording 7. Record ionic currents Perfusion->Recording Analysis 8. Data Analysis (Dose-response curves, EC50/IC50 calculation) Recording->Analysis

Fig. 2: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.
  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated using collagenase treatment. Healthy, mature oocytes are selected for injection.

  • cRNA Injection: Complementary RNA (cRNA) for human α4 and β2 subunits is synthesized in vitro. To preferentially express the desired isoform, the ratio of injected cRNA is biased.[11]

    • High-Sensitivity (HS): An α4:β2 cRNA ratio of 1:5 is injected.[1]

    • Low-Sensitivity (LS): An α4:β2 cRNA ratio of 5:1 is injected.[1] Oocytes are then incubated for 2-7 days at 16-18°C to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current. The membrane potential is typically clamped at -70 mV.

    • The oocyte is exposed to acetylcholine (ACh) at its approximate EC20 concentration to establish a baseline response.

    • To determine potentiation, the oocyte is co-perfused with the EC20 concentration of ACh and varying concentrations of dFBr.[1]

    • To measure inhibition, higher concentrations of dFBr are co-applied with ACh.

  • Data Analysis: The recorded currents are analyzed to generate concentration-response curves. The potentiation data is typically fitted to a Hill equation to determine the pEC50 (a measure of potency) and the maximal potentiation level.

Conclusion

Desformylflustrabromine is a potent, positive allosteric modulator of both high- and low-sensitivity α4β2 nAChR isoforms. While it enhances the maximal efficacy of ACh to a similar degree on both receptor types, it displays a significantly higher potency on the low-sensitivity (LS) (α4)3(β2)2 isoform.[1] This differential pharmacology highlights the importance of considering receptor stoichiometry in drug development. The ability of dFBr to enhance, rather than directly mimic, the effects of acetylcholine makes it an attractive candidate for therapies aimed at modulating cholinergic neurotransmission with greater subtlety and potentially fewer side effects associated with receptor desensitization.[9] The experimental protocols outlined here provide a robust framework for further investigation into dFBr and other allosteric modulators targeting this critical receptor system.

References

A Comparative Guide: Desformylflustrabromine Hydrochloride vs. Varenicline for Nicotine Withdrawal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of nicotinic acetylcholine (B1216132) receptor (nAChR) modulators for smoking cessation, understanding the nuances of emerging compounds in comparison to established therapies is critical. This guide provides an objective comparison of Desformylflustrabromine hydrochloride (dFBr-HCl), a novel positive allosteric modulator, and Varenicline (B1221332), an FDA-approved partial agonist, for the treatment of nicotine (B1678760) withdrawal.

Executive Summary

Varenicline is a well-established first-line therapy for smoking cessation with a dual mechanism of action that both alleviates withdrawal symptoms and reduces the rewarding effects of nicotine.[1][2][3] Its efficacy and safety profile are supported by extensive clinical trial data.[2][4][5] In contrast, this compound is a preclinical candidate that operates through a distinct mechanism of positive allosteric modulation of the α4β2 nAChR.[6][7][8] Preclinical studies suggest dFBr-HCl effectively reverses nicotine withdrawal signs without intrinsic reinforcing properties, indicating a potentially favorable profile with lower abuse liability.[6] This guide will delve into their differing mechanisms of action, compare the available preclinical and clinical data, and provide detailed experimental protocols for key studies.

Mechanism of Action: A Tale of Two Modulators

The primary target for both compounds is the α4β2 nicotinic acetylcholine receptor, which is crucial in mediating nicotine dependence.[6] However, their interaction with this receptor is fundamentally different.

Varenicline acts as a partial agonist at the α4β2 nAChR.[1][2][3][4][9] This means it binds to the same site as nicotine and elicits a moderate level of receptor activation, which is thought to be sufficient to mitigate withdrawal symptoms and cravings.[1][2] Concurrently, by occupying the receptor, it competitively inhibits the binding of nicotine from tobacco, thereby diminishing the rewarding and reinforcing effects of smoking.[3] Varenicline is also a full agonist at the α7 nAChR.[1][4][10]

This compound is a positive allosteric modulator (PAM) of the α4β2 nAChR.[6][7][8] Unlike varenicline, dFBr-HCl does not bind to the acetylcholine binding site and does not activate the receptor on its own. Instead, it binds to a different, allosteric site, and enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[6] This potentiation of natural signaling may help to normalize receptor function during nicotine withdrawal.

cluster_varenicline Varenicline (Partial Agonist) cluster_dfbr dFBr-HCl (Positive Allosteric Modulator) varenicline Varenicline receptor_v α4β2 nAChR varenicline->receptor_v Binds & Partially Activates varenicline->receptor_v Competitively Inhibits dopamine_release_v Moderate Dopamine Release receptor_v->dopamine_release_v nicotine_binding Nicotine Binding Blocked receptor_v->nicotine_binding withdrawal_relief_v Withdrawal Symptom Relief dopamine_release_v->withdrawal_relief_v reward_reduction Reduced Smoking Reward nicotine_binding->reward_reduction dfbr dFBr-HCl receptor_d α4β2 nAChR dfbr->receptor_d Binds to Allosteric Site ach_effect Enhanced ACh Effect receptor_d->ach_effect ach Acetylcholine (ACh) ach->receptor_d Binds to Orthosteric Site normalized_signaling Normalized Receptor Signaling ach_effect->normalized_signaling withdrawal_relief_d Withdrawal Symptom Relief normalized_signaling->withdrawal_relief_d cluster_protocol dFBr-HCl Preclinical Workflow start Male ICR Mice nicotine_infusion 14-Day Nicotine Infusion (via minipump) start->nicotine_infusion pump_removal Minipump Removal nicotine_infusion->pump_removal withdrawal_period 18-24h Spontaneous Withdrawal pump_removal->withdrawal_period intervention dFBr-HCl Injection (0.02, 0.1, 1 mg/kg) withdrawal_period->intervention behavioral_testing Behavioral Assessment (Anxiety, Somatic Signs, Hyperalgesia) intervention->behavioral_testing

References

Assessing the Specificity of Desformylflustrabromine in Neuronal Circuits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Desformylflustrabromine (dFBr) has emerged as a significant positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating considerable selectivity for the α4β2 subtype. This guide provides a comprehensive comparison of dFBr with other nAChR modulators, supported by experimental data and detailed protocols to aid in the assessment of its specificity and potential therapeutic applications.

Comparative Analysis of nAChR Modulator Specificity

The specificity of a modulator is critical for its therapeutic potential, as off-target effects can lead to undesirable side effects. The following tables summarize the quantitative data on the potency and efficacy of Desformylflustrabromine and other notable nAChR PAMs across various receptor subtypes.

Table 1: Potency and Efficacy of Desformylflustrabromine (dFBr) on nAChR Subtypes

nAChR SubtypeAgonistdFBr ConcentrationEffectPotency (EC₅₀/IC₅₀)Efficacy (I_max % increase)Citation(s)
α4β2 Acetylcholine (ACh)< 10 µMPotentiationPotentiation EC₅₀: ~0.2-1.6 µM>265%[1][2]
ACh> 10 µMInhibition (Open-channel block)--[1][2]
(α4)₃(β2)₂ (Low Sensitivity) ACh-PotentiationEC₅₀ = 0.36 µM417%
(α4)₂(β2)₃ (High Sensitivity) ACh-PotentiationEC₅₀ = 1.6 µM304%
α7 ACh-InhibitionIC₅₀ = 44 µM-[1]
α3β4 ACh-No significant potentiation--[1]
α2β2 ACh-Potentiation--[3]
Human muscle (α1β1εδ) ACh-InhibitionIC₅₀ ≈ 1 µM-
Torpedo (α1β1γδ) ACh-InhibitionIC₅₀ ≈ 1 µM-

Table 2: Comparative Selectivity Profile of Various nAChR Positive Allosteric Modulators

ModulatorPrimary Target(s)Potency/Efficacy at Primary TargetEffects on Other nAChR SubtypesCitation(s)
Desformylflustrabromine (dFBr) α4β2Potentiation EC₅₀: ~0.2-1.6 µMInhibits α7, muscle-type, and α2β2 nAChRs at higher concentrations. No potentiation of α3β4.[1][3]
Galantamine α4β2, α3β4, α6β4, α7Potentiation in 0.1-1 µM range.Broad potentiation, but also conflicting reports of no significant potentiation at α4β2 and α7. Inhibits at >10 µM.[4]
PNU-120596 α7Potentiation EC₅₀ = 216 nMNo detectable effect on α4β2, α3β4, and α9α10.
NS-1738 α7Type I PAMSelective for α7.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the specificity of nAChR modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of Desformylflustrabromine for various nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing the nAChR subtype of interest.

  • Radioligand specific for the target receptor (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test compound (Desformylflustrabromine).

  • Non-specific binding control (e.g., high concentration of nicotine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of Desformylflustrabromine in the assay buffer. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

  • Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Desformylflustrabromine concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of a compound on ion channels expressed in Xenopus oocytes.

Objective: To characterize the modulatory effect of Desformylflustrabromine on acetylcholine-induced currents at different nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • Acetylcholine (agonist).

  • Desformylflustrabromine.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with the recording solution containing a fixed concentration of acetylcholine to elicit an inward current.

  • Modulator Co-application: Co-apply varying concentrations of Desformylflustrabromine with the same concentration of acetylcholine and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the currents in the presence and absence of Desformylflustrabromine. Plot the percentage potentiation or inhibition as a function of the Desformylflustrabromine concentration to determine the EC₅₀ or IC₅₀ and the maximum efficacy (I_max).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in assessing the specificity of Desformylflustrabromine, the following diagrams have been generated using the DOT language.

G dFBr Signaling Pathway at α4β2 nAChR cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds to orthosteric site dFBr dFBr (<10 µM) dFBr->nAChR Binds to allosteric site Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Downstream Ca²⁺ Signaling (e.g., CamKII, CREB activation) Ion_Influx->Ca_Signaling VDCC Voltage-Gated Ca²⁺ Channels (VDCCs) Depolarization->VDCC Activation Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Ca_Influx->Ca_Signaling NT_Release Neurotransmitter Release (e.g., Dopamine, GABA) Ca_Signaling->NT_Release Modulation of

Caption: dFBr potentiates α4β2 nAChR-mediated signaling.

G Workflow for In Vivo Assessment of dFBr Specificity cluster_0 Pre-clinical Model Selection cluster_1 Pharmacological Intervention cluster_2 Data Acquisition and Analysis Animal_Model Rodent Model (e.g., mouse, rat) dFBr_Admin dFBr Administration (Systemic or Local) Animal_Model->dFBr_Admin Antagonist_Admin Subtype-Selective Antagonist (e.g., DHβE for α4β2) Animal_Model->Antagonist_Admin Control Vehicle Control Animal_Model->Control Behavioral_Paradigm Behavioral Paradigm (e.g., Neuropathic Pain, Cognition Task) Behavioral_Recording Behavioral Recording (e.g., Paw withdrawal latency, Object recognition) dFBr_Admin->Behavioral_Recording Electrophysiology In Vivo Electrophysiology (Optional: e.g., single-unit recording) dFBr_Admin->Electrophysiology Antagonist_Admin->Behavioral_Recording Antagonist_Admin->Electrophysiology Control->Behavioral_Recording Control->Electrophysiology Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Behavioral_Recording->Data_Analysis Electrophysiology->Data_Analysis

Caption: In vivo workflow for assessing dFBr's specificity.

G Logical Relationship of dFBr's Dual Action dFBr_Conc Desformylflustrabromine Concentration Low_Conc Low Concentration (< 10 µM) dFBr_Conc->Low_Conc High_Conc High Concentration (> 10 µM) dFBr_Conc->High_Conc Potentiation Potentiation of α4β2 nAChR Low_Conc->Potentiation Inhibition Inhibition of nAChRs (Open-channel block) High_Conc->Inhibition Therapeutic_Effect Potential Therapeutic Effect (e.g., Analgesia, Cognitive Enhancement) Potentiation->Therapeutic_Effect Side_Effect Potential Side Effects/ Reduced Efficacy Inhibition->Side_Effect

Caption: Concentration-dependent effects of dFBr.

Conclusion

Desformylflustrabromine stands out as a highly selective positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor. Its distinct pharmacological profile, characterized by potentiation at low micromolar concentrations and inhibition at higher concentrations, offers a unique mechanism for modulating cholinergic neurotransmission. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into the specificity of dFBr and its potential development as a therapeutic agent for a range of neurological and psychiatric disorders. The provided visualizations offer a clear framework for understanding its mechanism of action and for designing future in vivo studies.

References

Safety Operating Guide

Safe Disposal of Desformylflustrabromine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Desformylflustrabromine hydrochloride, a neurotoxic research chemical. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Pre-Disposal Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A fully buttoned laboratory coat

All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Disposal of Pure this compound and Contaminated Materials

The primary method for the disposal of this compound and any materials contaminated with it involves collection by a specialized hazardous waste disposal company.[1][2]

Step-by-Step Disposal Procedure:

  • Containerization: Carefully transfer the waste material, whether in solid or solution form, into a designated and clearly labeled hazardous waste container.[1][2] The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents as "this compound." Include the approximate quantity and date of accumulation.

  • Segregation: Store the waste container in a designated, secure area away from incompatible materials.

  • Arrange for Collection: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1][2]

Disposal of Contaminated Packaging:

The original product vial and any other packaging that has come into direct contact with this compound must also be disposed of as hazardous waste.[1] These should be placed in the same hazardous waste container as the chemical itself.

Spill Management and Cleanup

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.

  • Collection: Carefully sweep or scoop the absorbent material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Quantitative Disposal Data

The Safety Data Sheet for this compound does not specify quantitative limits for disposal, such as concentration thresholds for aqueous solutions. Therefore, all quantities of this compound and materials contaminated with it should be treated as hazardous waste.

ParameterValueSource
Transport Hazard ClassificationNot classified as hazardous for transportTocris Bioscience SDS
Recommended Disposal MethodCollection by a specialized disposal companyTocris Bioscience SDS[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start cluster_ppe Safety First cluster_handling Handling cluster_disposal Disposal Action start Waste Generation (Pure compound, solution, or contaminated material) ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood containerize Transfer to a labeled Hazardous Waste Container fume_hood->containerize store Store in a designated, secure area containerize->store contact_ehs Contact EHS or licensed waste disposal company store->contact_ehs pickup Arrange for professional waste pickup contact_ehs->pickup

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Desformylflustrabromine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Desformylflustrabromine hydrochloride. The following procedures are based on best practices for handling potent neurotoxic compounds in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on general safety protocols for handling hazardous and neurotoxic chemicals. Always perform a risk assessment for your specific laboratory conditions and consult with your institution's environmental health and safety department.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection GlovesNitrile or neoprene, double-gloving recommended. Tested against chemotherapy drugs (ASTM D6978) if possible.[1][2]Prevents skin contact and absorption. Thicker gloves generally offer better protection.[2]
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields.Protects eyes from splashes and aerosols.
Face Protection Face ShieldTo be worn over safety glasses/goggles.Provides an additional layer of protection against splashes to the face.
Body Protection Laboratory CoatLong-sleeved, fully buttoned.Protects skin and personal clothing from contamination.
Chemical-Resistant GownPoly-coated or other impervious material.Recommended when there is a risk of significant splashes or spills.[1]
Respiratory Protection Fume HoodUse for all manipulations of solid and concentrated solutions.Provides primary containment to prevent inhalation of powders or vapors.
N95 RespiratorNIOSH-approved.For weighing powders outside of a ventilated enclosure (not recommended) or during spill cleanup.[1]
Chemical Cartridge RespiratorNIOSH-approved with appropriate cartridges.For use during large spills or when engineering controls fail.[2]
Foot Protection Closed-toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.

Operational and Disposal Plans

A clear, step-by-step plan is crucial for minimizing risk during the handling and disposal of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage location should be cool, dry, and dark.

  • Maintain an accurate inventory of the compound.

2. Handling and Experimental Use:

  • Engineering Controls: All work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing:

    • Weigh the solid compound in a fume hood.

    • Use a dedicated set of spatulas and weighing papers.

    • Clean the balance and surrounding area immediately after use.

  • Dissolving:

    • Dissolve the compound in the fume hood.

    • Add the solvent to the compound slowly to avoid splashing.

  • General Handling:

    • Always wear the appropriate PPE as outlined in the table above.

    • Avoid creating dust or aerosols.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

3. Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wear appropriate PPE, including a respirator if necessary.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate decontaminating solution.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

4. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, weighing papers, pipette tips, excess solution) must be collected as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all waste streams.

  • Disposal Method:

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contact your institution's environmental health and safety department for specific disposal procedures.

    • For unused medicine in a non-laboratory setting, the FDA recommends mixing it with an unappealing substance like cat litter or used coffee grounds, placing it in a sealed container, and then disposing of it in the household trash.[3] However, for a research chemical, formal hazardous waste disposal is required.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

G cluster_prep Preparation and Handling cluster_disposal Waste Disposal A Don PPE B Work in Fume Hood A->B C Weigh Solid B->C D Dissolve in Solvent C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Contaminated Waste E->G Generate Waste F->G H Place in Labeled, Sealed Container G->H I Store in Hazardous Waste Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

G cluster_spill Spill Response Plan Spill Spill Occurs Assess Assess Spill Size Spill->Assess Evacuate Evacuate Area Alert Alert Others & EH&S Evacuate->Alert Wait Wait for Emergency Response Alert->Wait SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major SmallSpill->Alert Cleanup Cleanup with Spill Kit SmallSpill->Cleanup LargeSpill->Evacuate Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose

Caption: Logical decision-making process for responding to a spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.